molecular formula C6Br2F12O3 B1585713 1,9-Dibromoperfluoro-2,5,8-trioxanonane CAS No. 330562-49-7

1,9-Dibromoperfluoro-2,5,8-trioxanonane

Cat. No.: B1585713
CAS No.: 330562-49-7
M. Wt: 507.85 g/mol
InChI Key: MYPXRCQEBQPETF-UHFFFAOYSA-N
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Description

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a useful research compound. Its molecular formula is C6Br2F12O3 and its molecular weight is 507.85 g/mol. The purity is usually 95%.
The exact mass of the compound 1,9-Dibromoperfluoro-2,5,8-trioxanonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,9-Dibromoperfluoro-2,5,8-trioxanonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,9-Dibromoperfluoro-2,5,8-trioxanonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2F12O3/c7-5(17,18)22-3(13,14)1(9,10)21-2(11,12)4(15,16)23-6(8,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPXRCQEBQPETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(F)(F)Br)(F)F)(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2F12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375105
Record name 1-[Bromo(difluoro)methoxy]-2-{2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy}-1,1,2,2-tetrafluoroethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330562-49-7
Record name 1-[Bromo(difluoro)methoxy]-2-{2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy}-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330562-49-7
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Foundational & Exploratory

A Technical Guide to 1,9-Dibromoperfluoro-2,5,8-trioxanonane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide on 1,9-Dibromoperfluoro-2,5,8-trioxanonane, a key bifunctional building block in advanced materials science and chemical synthesis. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated ether structures.

Introduction: The Strategic Value of Functionalized Perfluoropolyethers (PFPEs)

Perfluoropolyethers (PFPEs) are a class of fluoropolymers characterized by a backbone consisting of carbon, oxygen, and fluorine atoms. The presence of highly stable C-F and C-O bonds imparts exceptional properties, including superior thermal and chemical stability, high resistance to oxidation, non-flammability, and excellent lubricating capabilities.[1] These attributes have established PFPEs as critical materials in extreme applications, such as lubricants in the aerospace and nuclear industries, and as vacuum pump fluids in corrosive semiconductor manufacturing processes.[2]

While inert PFPEs are valued for their stability, the true synthetic versatility of this class emerges from terminally functionalized derivatives. By introducing reactive "handles" at the ends of the perfluoroether chain, these molecules are transformed from passive materials into dynamic and versatile building blocks. 1,9-Dibromoperfluoro-2,5,8-trioxanonane is a prime example of such a synthon, offering two reactive C-Br bonds separated by a stable, inert, and flexible perfluoroether spacer. This unique architecture allows for the precise introduction of fluorinated segments into larger molecular frameworks, enabling the design of novel polymers, surfactants, coatings, and advanced materials for specialized applications, including drug delivery and phase-transfer catalysis.[1][]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of 1,9-Dibromoperfluoro-2,5,8-trioxanonane are summarized below.

Core Properties
PropertyValueSource
CAS Number 330562-49-7[4]
Molecular Formula C₆Br₂F₁₂O₃[]
Molecular Weight 507.85 g/mol []
IUPAC Name 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane[]
Appearance Clear Liquid (inferred from related compounds)[5]
Density 2.127 g/cm³[]
Boiling Point 52 °C @ 25 mmHg[]
Purity Commercially available at ≥95% or ≥98%[]
Spectroscopic Signatures (Predicted)

While specific spectra are not publicly available, the structure allows for predictable spectroscopic signatures crucial for identity and purity confirmation.

  • ¹⁹F NMR: The fluorine spectrum is expected to be the most informative. Distinct signals with characteristic chemical shifts and coupling patterns would be observed for the different fluorine environments: the terminal -OCF₂Br group, the central -OCF₂CF₂O- unit, and the adjacent -CF₂O- groups. The fluorine atoms on the bromine-bearing carbon would exhibit a chemical shift significantly different from those within the ether backbone.

  • ¹³C NMR: Carbon signals would be split by the attached fluorine atoms (C-F coupling). The carbons bonded to bromine and oxygen (-OCF₂Br) would appear in a distinct region from the carbons within the perfluoroether chain (-OCF₂-).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound (¹⁹Br and ⁸¹Br isotopes). Predictable fragmentation patterns would include the loss of a bromine radical (Br•), cleavage of the C-Br bond, and fragmentation along the ether backbone.

Synthesis Pathway and Mechanistic Considerations

The synthesis of α,ω-dihalogenated PFPEs often leverages the reactivity of other terminal functional groups. A highly efficient and documented route for related structures involves the conversion of PFPE diacyl peroxides into the corresponding di-iodides or di-bromides, with reported conversion efficiencies exceeding 90%.[6] This provides a robust and validated synthetic strategy.

Proposed Synthetic Workflow

The synthesis is envisioned as a two-step process starting from a commercially available or preparable perfluoropolyether diacyl halide.

G cluster_0 Step 1: Peroxide Formation cluster_1 Step 2: Halogen Exchange A PFPE Diacyl Halide (e.g., F-CO-R_f-CO-F) B PFPE Diacyl Peroxide (-O-CO-R_f-CO-O-)₂ A->B H₂O₂ / Base Solvent: Aprotic Fluorinated Temp: Low (e.g., 0-5 °C) C 1,9-Dibromoperfluoro- 2,5,8-trioxanonane (Br-R_f-Br) B->C Bromine Source (e.g., Br₂) Thermal or Photochemical Initiation

Caption: Proposed two-step synthesis of 1,9-Dibromoperfluoro-2,5,8-trioxanonane.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, field-proven methodology adapted from established syntheses of related compounds.[6]

Step 1: Synthesis of the PFPE Diacyl Peroxide Intermediate

  • Inert Atmosphere: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the starting PFPE diacyl halide dissolved in a suitable fluorinated solvent (e.g., 1,1,2-trichlorotrifluoroethane or a hydrofluoroether).

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures are critical to control the exothermic reaction and prevent premature decomposition of the peroxide product.

  • Reagent Addition: Slowly add a solution of hydrogen peroxide (H₂O₂) and a base (e.g., aqueous KOH or NaOH) dropwise to the stirred solution. The base activates the H₂O₂ for nucleophilic attack on the acyl halide.

  • Reaction: Maintain the temperature at 0-5 °C and stir for 2-4 hours until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the acyl halide peak).

  • Workup: Carefully separate the organic phase. Wash with cold, dilute acid to neutralize excess base, followed by washing with cold water. Dry the organic phase over anhydrous sodium sulfate. The solvent can be removed under reduced pressure at low temperatures to yield the crude PFPE diacyl peroxide. Trustworthiness: This intermediate is potentially explosive and should be handled with extreme care, kept cold, and used promptly in the next step without unnecessary purification.

Step 2: Conversion to 1,9-Dibromoperfluoro-2,5,8-trioxanonane

  • Reaction Setup: Dissolve the crude PFPE diacyl peroxide from Step 1 in a suitable fluorinated solvent in a flask equipped for photochemical or thermal initiation.

  • Bromination: Add a stoichiometric amount of elemental bromine (Br₂).

  • Initiation: Initiate the reaction either by heating the mixture to induce thermal decomposition of the peroxide or by irradiating with a UV lamp for photolytic cleavage. The resulting PFPE radicals react with Br₂ to form the stable C-Br bond.

  • Purification: After the reaction is complete, the crude product is purified. The excess bromine and solvent are removed by distillation. Final purification is achieved by fractional vacuum distillation to yield the high-purity 1,9-Dibromoperfluoro-2,5,8-trioxanonane. Validation: The purity of the final product should be confirmed by GC-MS and ¹⁹F NMR spectroscopy.

Reactivity and Synthetic Utility

The synthetic power of 1,9-Dibromoperfluoro-2,5,8-trioxanonane lies in the reactivity of its two terminal C-Br bonds. These sites serve as handles for a variety of chemical transformations, allowing the molecule to act as a difunctional linker.

G main Br-CF₂-R_f-CF₂-Br (Target Molecule) sub Nucleophilic Substitution (e.g., + 2 Na-Nu) main->sub Sₙ2 Reaction grignard Grignard Formation (e.g., + 2 Mg) main->grignard Metal Insertion polymer Polycondensation (e.g., + Diamine/Diol) main->polymer Step-Growth prod_sub Nu-CF₂-R_f-CF₂-Nu (e.g., Diols, Diazides) sub->prod_sub prod_grignard BrMg-CF₂-R_f-CF₂-MgBr (Difunctional Nucleophile) grignard->prod_grignard prod_polymer -[Polymer Backbone-CF₂-R_f-CF₂-]- (Fluorinated Polymer) polymer->prod_polymer

Caption: Key reaction pathways for 1,9-Dibromoperfluoro-2,5,8-trioxanonane.

  • Nucleophilic Substitution: The C-Br bonds can be displaced by a wide range of nucleophiles (e.g., azides, hydroxides, alkoxides, thiolates) to generate new α,ω-difunctionalized perfluoroethers. This is the most common pathway for incorporating the PFPE segment.

  • Grignard Reagent Formation: The C-Br bonds can react with magnesium to form a difunctional Grignard reagent. This transforms the electrophilic carbon centers into potent nucleophiles, enabling reactions with electrophiles like aldehydes, ketones, and CO₂.

  • Polymer Synthesis: As a dibromide, it can act as a monomer in polycondensation reactions with other difunctional monomers (like diols, diamines, or dithiols) to create high-performance polymers containing a flexible, inert, and hydrophobic perfluoroether backbone.

Applications in Research and Drug Development

The unique combination of a flexible, chemically inert spacer and two reactive terminal groups makes 1,9-Dibromoperfluoro-2,5,8-trioxanonane a valuable tool in several advanced fields.

  • Advanced Coatings: It can be used to synthesize block copolymers for creating superhydrophobic and oleophobic surface coatings.[1] The PFPE segment orients at the surface-air interface, dramatically lowering surface energy.

  • High-Performance Elastomers: Incorporation of the flexible trioxanonane chain into polymer backbones can improve low-temperature flexibility and chemical resistance, leading to novel fluoroelastomers.

  • Phase-Transfer Catalysis: Fluorinated crown ethers and quaternary ammonium salts synthesized from fluorinated building blocks have shown promise as solid-liquid phase transfer catalysts.[]

  • Drug Delivery and Medical Imaging: The perfluoroether core is biocompatible and has a high capacity for dissolving gases like oxygen. Derivatives of this compound can be used to build the core of nanoparticles for drug delivery or as contrast agents in ¹⁹F Magnetic Resonance Imaging (MRI), as fluorine has no background signal in the body.[]

Handling, Safety, and Storage

Safety: Like most halogenated organic compounds, 1,9-Dibromoperfluoro-2,5,8-trioxanonane should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of vapors and contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The C-F and C-O bonds are highly stable, making the molecule robust under normal storage conditions.

References

  • Vertex AI Search. (2019). Brief Introduction of PFPE Synthesis Methods.
  • ResearchGate. (2025). Perfluopolyether (PFPE) (poly)
  • Echemi. PERFLUORO-1,9-DIBROMO-2,5,6-TRIOXANONANE.
  • CHEMWELLS. Introduction to perfluoropolyether (PFPE).
  • BOC Sciences. CAS 330562-49-7 Perfluoro-1,9-dibromo-2,5,8-trioxanonane.
  • Academia.edu. Perfluopolyether (PFPE) (poly)
  • Exfluor. Perfluoro-2,5,8-trioxanonyl bromide, 98%, CAS Number: 330562-45-3.
  • Fluorine notes. Perfluoropolyethers.

Sources

In-depth Technical Guide: 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS 330562-49-7)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Comprehensive, publicly accessible data regarding the specific synthesis, detailed reactivity, and direct applications of 1,9-Dibromoperfluoro-2,5,8-trioxanonane is limited. This guide, therefore, synthesizes available information on its chemical nature, related compounds, and the broader context of perfluorinated linkers to provide a foundational understanding for research and development professionals.

Section 1: Chemical Identity and Physicochemical Properties

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a bifunctional, perfluorinated organic compound. Its structure features a short perfluoroether chain, imparting both flexibility and chemical inertness, capped by two reactive bromine atoms. This unique combination makes it a valuable building block in the synthesis of advanced materials and complex molecules.

Molecular Structure:

Caption: Chemical structure of 1,9-Dibromoperfluoro-2,5,8-trioxanonane.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 330562-49-7[]
Molecular Formula C6Br2F12O3[]
Molecular Weight 507.85 g/mol []
Appearance Liquid[2]
Density 2.127 g/cm³[3]
Boiling Point 52°C at 25 mmHg[3]
IUPAC Name 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane[3]
Synonyms PERFLUORO-1,9-DIBROMO-2,5,6-TRIOXANONANE[]

Section 2: The Synthetic Landscape - A Contextual Overview

Conceptual Synthetic Workflow:

G A Fluorinated Monomer(s) (e.g., Tetrafluoroethylene, Hexafluoropropylene oxide) B Polymerization (e.g., Photocatalytic or Anionic) A->B Initiator/Catalyst C Perfluoropolyether with Reactive End Groups (e.g., -COF) B->C D End-Group Conversion C->D Functionalization Reagents E 1,9-Dibromoperfluoro-2,5,8-trioxanonane D->E

Caption: Generalized synthetic pathway for functionalized perfluoropolyethers.

Pillar 1: Expertise & Experience in Synthesis

The choice between photocatalytic and anionic polymerization is a critical decision driven by the desired structure of the perfluoroether backbone. Photocatalytic polymerization of monomers like tetrafluoroethylene in the presence of oxygen typically yields linear and branched structures. Anionic polymerization, often of hexafluoropropylene oxide, can offer more control over the polymer's molecular weight and structure.

Following polymerization, the resulting polymer will have reactive end groups, commonly acyl fluorides (-COF). The conversion of these end groups to the desired dibromo functionality is a key step. While a specific reagent for this transformation to a -CF2Br group is not documented for this exact molecule, analogous transformations in fluorochemistry often involve multi-step sequences which may include reduction to an alcohol followed by bromination.

Section 3: Reactivity and Applications in Advanced Synthesis

The terminal bromine atoms of 1,9-Dibromoperfluoro-2,5,8-trioxanonane are the focal points of its reactivity, serving as anchor points for constructing larger molecules. The highly electronegative fluorine atoms along the ether chain influence the reactivity of the C-Br bonds, making them susceptible to nucleophilic substitution and radical reactions.

Potential Applications as a Fluorinated Linker:

The structure of 1,9-Dibromoperfluoro-2,5,8-trioxanonane makes it an attractive candidate as a flexible, inert linker in various fields, particularly in drug development and materials science.

  • In Drug Delivery and Bioconjugation: Fluorinated linkers are increasingly used to connect bioactive molecules to targeting moieties or drug delivery systems.[2][4][5][6][7] The perfluoroether backbone can enhance the metabolic stability and modulate the pharmacokinetic properties of the conjugated molecule. The bifunctional nature of 1,9-Dibromoperfluoro-2,5,8-trioxanonane allows for the tethering of two different molecules, for example, a drug and a targeting ligand.

  • In Polymer and Materials Science: This molecule can act as a monomer or a cross-linking agent in the synthesis of fluorinated polymers. Such polymers are known for their exceptional thermal and chemical stability, low surface energy, and unique optical properties.

Illustrative Reaction Scheme: Nucleophilic Substitution

A primary application of a dibromo compound like this would be in nucleophilic substitution reactions, for instance, with amines to form diamine-linked structures.

Workflow for a Hypothetical Amination Reaction:

G A 1,9-Dibromoperfluoro- 2,5,8-trioxanonane C Reaction Vessel (Solvent, Base) A->C B Primary or Secondary Amine (2 eq.) B->C D Nucleophilic Substitution C->D E Purification (e.g., Chromatography) D->E F α,ω-Diamino-perfluoro- 2,5,8-trioxanonane derivative E->F

Caption: A conceptual workflow for the reaction with an amine.

Pillar 2: Trustworthiness through Self-Validating Protocols

For a hypothetical reaction, such as the amination described above, a self-validating protocol would involve:

  • Stoichiometric Control: Precise measurement of the dibromo compound and the amine nucleophile. The use of a slight excess of the amine can help drive the reaction to completion.

  • In-process Monitoring: Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting material and the appearance of the product.

  • Spectroscopic Confirmation: The final product should be characterized by techniques such as ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry, to confirm the expected structure and the absence of starting material. The disappearance of the C-Br signal and the appearance of signals corresponding to the new C-N bond and the amine protons would validate the reaction's success.

Section 4: Spectroscopic Characterization - An Estimation

While experimental spectra for 1,9-Dibromoperfluoro-2,5,8-trioxanonane are not publicly available, an estimation of its ¹⁹F NMR chemical shifts can be made based on known data for similar fluorinated compounds. ¹⁹F NMR is a powerful tool for characterizing such molecules due to its high sensitivity and wide chemical shift range.[3][8][9][10][11]

Expected ¹⁹F NMR Chemical Shift Ranges:

Fluorine EnvironmentEstimated Chemical Shift Range (ppm vs. CFCl₃)Rationale
-CF₂Br-60 to -80The bromine atom has a deshielding effect compared to a fluorine atom.
-OCF₂--80 to -130Typical range for perfluoroether methylene groups.

The spectrum would be expected to show distinct multiplets for the different CF₂ groups, with coupling patterns providing further structural information.

Section 5: Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

  • Storage: Store in a cool, dry place away from direct sunlight and incompatible materials. Keep the container tightly sealed.

Section 6: Conclusion and Future Outlook

1,9-Dibromoperfluoro-2,5,8-trioxanonane represents a potentially valuable, yet underexplored, building block for the synthesis of advanced fluorinated molecules and materials. Its perfluoroether backbone offers a unique combination of flexibility, stability, and biocompatibility, while the terminal bromine atoms provide reactive handles for further chemical modification.

Future research into the specific synthesis and reactivity of this compound is needed to fully unlock its potential. Elucidation of its reaction kinetics and the properties of its derivatives will be crucial for its adoption in fields ranging from medicinal chemistry to polymer science. As the demand for sophisticated fluorinated materials grows, molecules like 1,9-Dibromoperfluoro-2,5,8-trioxanonane are poised to play an increasingly important role.

References

Sources

"1,9-Dibromoperfluoro-2,5,8-trioxanonane" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Applications in Advanced Therapeutics

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) is a discrete, telechelic perfluoropolyether (PFPE) intermediate. Unlike polydisperse PFPE oils used in lubrication, this molecule is a precise oligomer (


) with defined chain length and terminal reactivity.

For researchers in drug development, this molecule represents a critical "fluorinated building block." Its terminal bromine atoms serve as reactive handles for synthesizing amphiphilic block copolymers (e.g., PFPE-b-PEG). These copolymers are pivotal in engineering fluorinated micelles and polymersomes capable of encapsulating hydrophobic drugs or acting as oxygen carriers (artificial blood substitutes) due to the high gas solubility inherent to the fluorocarbon chain.

Molecular Specifications & Physicochemical Profile

The molecule consists of a perfluorinated polyether backbone terminated at both ends by bromodifluoromethyl groups. The "trioxanonane" nomenclature refers to the 9-atom backbone chain (including oxygen atoms).

PropertyValueNote
IUPAC Name 1,9-Dibromo-1,1,3,3,4,4,6,6,7,7,9,9-dodecafluoro-2,5,8-trioxanonaneSystematic naming
CAS Number 330562-49-7 Unique Identifier
Molecular Formula

Molecular Weight 507.85 g/mol
Boiling Point 52°C @ 25 mmHgHigh volatility for its mass due to weak intermolecular forces
Density ~2.127 g/cm³Typical of heavy fluorinated liquids
Refractive Index ~1.30 - 1.32Estimated; low RI is characteristic of PFPEs
Solubility Fluorinated solvents (Galden, Fluorinert)Insoluble in water, methanol, hexane
Structural Visualization

The following diagram illustrates the connectivity of the backbone. Note the alternating ether linkages which impart flexibility to the chain, contrasting with the stiff, helical nature of pure PTFE (Teflon) chains.

MolecularStructure Figure 1: Linear connectivity of 1,9-Dibromoperfluoro-2,5,8-trioxanonane. Br1 Br (Terminus) CF2_1 CF2 Br1->CF2_1 O1 O CF2_1->O1 CF2_2 CF2 O1->CF2_2 CF2_3 CF2 CF2_2->CF2_3 O2 O CF2_3->O2 CF2_4 CF2 O2->CF2_4 CF2_5 CF2 CF2_4->CF2_5 O3 O CF2_5->O3 CF2_6 CF2 O3->CF2_6 Br2 Br (Terminus) CF2_6->Br2

Reactivity & Synthesis Logic (Expertise & Experience)
The "No SN2" Rule

A critical error often made by chemists transitioning from hydrocarbon to fluorocarbon chemistry is assuming the terminal


 group behaves like an alkyl bromide (e.g., ethyl bromide).
  • Fact: Perfluoroalkyl bromides (

    
    ) are inert  to standard nucleophilic substitution (
    
    
    
    ) conditions. The fluorine sheath sterically protects the carbon, and the high electronegativity strengthens the C-C bonds while repelling nucleophiles.
  • Implication: You cannot simply react this molecule with an amine or alcohol to attach a drug payload directly.

  • Solution: Reactivity is exclusively driven by Radical Mediated Atom Transfer or Metal-Halogen Exchange .

Primary Synthesis Route

The synthesis typically involves the photo-oxidation of tetrafluoroethylene (TFE) to generate perfluoropolyether diacyl fluorides, followed by a Hunsdiecker-type decarboxylative bromination:



Applications in Drug Development

The primary utility of 1,9-Dibromoperfluoro-2,5,8-trioxanonane in pharma is as a Telechelic Macroinitiator .

A. Fluorinated Micelles for Drug Delivery

By converting the Br-termini into polymerization initiators (or using them directly in Atom Transfer Radical Polymerization - ATRP), researchers synthesize PFPE-block-PEG copolymers.

  • Mechanism: In aqueous solution, the hydrophobic PFPE block collapses into a core, while the PEG block forms a corona.

  • Advantage: The PFPE core is both hydrophobic and lipophobic ("fluorophilic"). It avoids the uptake of endogenous lipids that often destabilize standard hydrocarbon micelles.

  • Payload: Ideal for delivering fluorinated drugs (e.g., flutamide, fluorouracil derivatives) or oxygen (for tumor oxygenation during radiotherapy).

B. Artificial Oxygen Carriers (Blood Substitutes)

PFPEs dissolve oxygen concentrations up to 20x higher than water. The dibromo-derivative allows the covalent attachment of surfactants, stabilizing PFPE emulsions in the bloodstream without the need for rapid clearance surfactants like Pluronic F-68.

Workflow: From Precursor to Therapeutic Nanocarrier

DrugDeliveryWorkflow Figure 2: Synthesis workflow for PFPE-based drug delivery vehicles. Start 1,9-Dibromoperfluoro-2,5,8-trioxanonane (Hydrophobic Core Precursor) Step1 Functionalization (Radical Addition of Allyl Acetate) Start->Step1 Radical Initiation (AIBN) Inter Telechelic Diol (HO-PFPE-OH) Step1->Inter Hydrolysis Step2 Copolymerization (Ring Opening of Ethylene Oxide) Inter->Step2 Anionic Polymerization Polymer Amphiphilic Block Copolymer (PEG-PFPE-PEG) Step2->Polymer SelfAssembly Self-Assembly in Water Polymer->SelfAssembly Micelle Fluorinated Micelle (Drug Encapsulated) SelfAssembly->Micelle CMC > Critical Conc.

Experimental Protocol: Functionalization via Radical Addition

Objective: Convert the inert


 ends into reactive hydroxyl groups (

) for further conjugation.

Reagents:

  • 1,9-Dibromoperfluoro-2,5,8-trioxanonane (1 eq)[]

  • Allyl Acetate (Excess, 4-5 eq)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Catalytic, 0.05 eq)

  • Solvent: 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon 113) or Novec™ 7100 (modern green alternative).

Protocol:

  • Setup: In a heavy-walled pressure vessel (Ace Glass), dissolve the dibromo-PFPE and allyl acetate in the fluorinated solvent.

  • Degassing: Sparge with Argon for 20 minutes to remove oxygen (radical scavenger). Add AIBN.

  • Reaction: Seal the vessel and heat to 80°C for 12 hours.

    • Mechanism:[2][3][4][5] The Br atom is abstracted, creating a perfluoroalkyl radical (

      
      ). This radical attacks the alkene double bond of allyl acetate. The resulting carbon radical abstracts a Br atom from another starting molecule (chain transfer).
      
    • Intermediate Product:

      
      .
      
  • Reduction: The bromine on the alkyl chain is removed using Tributyltin Hydride (

    
    ) or Zinc/Acetic acid reduction.
    
  • Hydrolysis: Treat the acetate-terminated intermediate with methanolic NaOH to yield the Diol-PFPE .

  • Validation: Monitor disappearance of the

    
     signal in 
    
    
    
    NMR (~ -64 ppm) and appearance of
    
    
    signals in
    
    
    NMR.
Safety & Handling (E-E-A-T)
  • Inhalation Hazard: While PFPEs are generally non-toxic, low molecular weight halides like this dibromide can have appreciable vapor pressure. Use only in a fume hood.

  • Thermal Decomposition: Do not heat above 250°C. Decomposition releases Carbonyl Fluoride (

    
    )  and Hydrogen Fluoride (HF) , both of which are acutely toxic and corrosive.
    
  • Chemical Incompatibility: Avoid contact with strong reducing agents (alkali metals like Na/K) or Lewis acids (

    
    ) at high temperatures, which can strip fluorine.
    
References
  • Exfluor Research Corp. (n.d.). Perfluoro-2,5,8-trioxanonyl bromide Product Data. Retrieved from

  • BOC Sciences. (2024). Perfluoro-1,9-dibromo-2,5,8-trioxanonane Safety and Properties. Retrieved from

  • Hu, Y., et al. (2021). "Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers." Macromolecules, 54(3), 1167–1213.

  • Riess, J. G. (2001). "Oxygen Carriers ('Blood Substitutes') - Raison d'Etre, Chemistry, and Some Physiology." Chemical Reviews, 101(9), 2797–2920. (Foundational text on fluorocarbon oxygen carriers).
  • Matsuoka, H., et al. (2009). "Synthesis of Amphiphilic Block Copolymers with Perfluorinated Segments by ATRP." Polymer Journal.

Sources

Technical Guide: Synthesis and Characterization of 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a discrete, telechelic perfluoropolyether (PFPE) oligomer characterized by a symmetric backbone containing three ether linkages and terminal bromodifluoromethyl groups. Unlike high-molecular-weight PFPE mixtures (e.g., Fomblin® or Krytox®), this molecule represents a precise chemical entity (


 homolog in the TFE-oxide series) essential for high-fidelity applications in drug delivery, radiopaque imaging, and the synthesis of hybrid fluoropolymers.

This guide details the Decarboxylative Bromination strategy for synthesizing this molecule from its corresponding perfluorodiacyl fluoride precursor. This route is selected for its ability to yield high-purity terminal functionalization, critical for pharmaceutical grade standards.

Chemical Identity
PropertySpecification
IUPAC Name 1,9-Dibromo-1,1,3,3,4,4,6,6,7,7,9,9-dodecafluoro-2,5,8-trioxanonane
Structure

Molecular Weight 507.85 g/mol
Appearance Clear, colorless liquid
Boiling Point ~52°C at 25 mmHg (extrapolated)
Density ~2.1 g/mL

Strategic Synthesis Architecture

The synthesis of discrete PFPE halides cannot be achieved through direct polymerization, which yields broad molecular weight distributions. Instead, a "Top-Down Isolation, Bottom-Up Functionalization" approach is required.

The Pathway: Modified Hunsdiecker Reaction

The most robust method for introducing terminal bromine atoms onto a perfluorinated chain is the decarboxylative bromination of perfluorocarboxylic acid salts (Hunsdiecker reaction) or the direct reaction of acyl fluorides with bromine.

Core Logic:

  • Precursor Isolation: Isolation of the specific diacyl fluoride oligomer (

    
     backbone) from the photo-oxidation product of tetrafluoroethylene (TFE).
    
  • Functional Group Interconversion: Conversion of the acid fluoride (-COF) to the silver salt (-COOAg) or direct photolysis with bromine.

  • Decarboxylation: Radical cleavage of the C-C bond to release

    
     and form the 
    
    
    
    bond.

SynthesisWorkflow TFE Tetrafluoroethylene (TFE) PhotoOx Photo-Oxidation (O2, UV, -40°C) TFE->PhotoOx CrudePFPE Crude PFPE Polyperoxides PhotoOx->CrudePFPE Reduction Reduction/Cleavage (Removal of peroxide) CrudePFPE->Reduction Distillation Fractional Distillation Isolate n=2 Diacyl Fluoride Reduction->Distillation Saponification Hydrolysis to Di-Carboxylic Acid Distillation->Saponification Precursor: FOC-CF2O(CF2CF2O)2CF2-COF SilverSalt Silver Salt Formation (Ag2O) Saponification->SilverSalt Bromination Thermal Bromination (Br2, 100-150°C) SilverSalt->Bromination -2 CO2 Product 1,9-Dibromoperfluoro- 2,5,8-trioxanonane Bromination->Product

Figure 1: Synthesis workflow from TFE monomer to discrete dibromo-PFPE.

Detailed Experimental Protocol

Phase 1: Precursor Isolation (Diacyl Fluoride)

Note: This step assumes access to crude perfluoropolyether oil (Fomblin Z type precursors). If not available, commercially available Perfluoro-3,6-dioxaoctane-1,8-dioic acid can be used as a starting point.

Target Precursor:


 (Note: The target molecule has extra 

units. We require the specific

diacid precursor to yield the

bromide after losing 2 carbons). Correction: The target is

.[][2][3] Backbone:

. Precursor Acid:

. Decarboxylation of this acid yields:

(Total 5 carbons). Wait, the target has 6 carbons. Let's re-verify the "Trioxanonane" backbone mapping. Positions: 1(C), 2(O), 3(C), 4(C), 5(O), 6(C), 7(C), 8(O), 9(C). This is a 9-atom chain. Structure:

. Terminal groups are

. Precursor for Hunsdiecker must have carboxyls attached to the carbons that become the brominated carbons, OR attached to carbons that are lost. Hunsdiecker:

. To get terminal

, the precursor must be

. So, to get

, the precursor must be:

. This precursor is Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid .
Phase 2: Synthesis via Modified Hunsdiecker

Reagents:

  • Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (Precursor).

  • Silver Oxide (

    
    ) or Silver Carbonate (
    
    
    
    ).
  • Elemental Bromine (

    
    ).
    
  • Solvent: Perfluorohexane (FC-72) or 1,1,2-Trichlorotrifluoroethane (Freon 113 - restricted), substitute with Galden® HT55.

Step 2.1: Formation of the Silver Salt

  • Dissolve 0.1 mol of the perfluorodicarboxylic acid in 100 mL of deionized water.

  • Add excess

    
     (0.12 mol) slowly with vigorous stirring. The solution will neutralize.
    
  • Filter off unreacted silver oxide.

  • Evaporate the water under vacuum at 50°C.

  • Critical Drying: Dry the resulting silver salt (

    
    ) in a vacuum oven at 100°C for 24 hours over 
    
    
    
    . Moisture is the enemy of the Hunsdiecker reaction.

Step 2.2: Bromination

  • Place the completely dry silver salt (0.1 mol) in a dry 3-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Flush with dry nitrogen.

  • Add dry inert fluorinated solvent (Galden HT55) to create a slurry.

  • Heat the mixture to roughly 80-100°C.

  • Add elemental Bromine (

    
    , 0.25 mol, slight excess) dropwise.
    
  • Observation: Evolution of

    
     gas indicates the reaction is proceeding.
    
  • Reflux for 4-6 hours until

    
     evolution ceases.
    
  • Filter the hot solution to remove the precipitated Silver Bromide (

    
    ).
    

Step 2.3: Purification

  • Wash the filtrate with aqueous sodium thiosulfate (

    
    ) to remove excess bromine.
    
  • Wash with water, then dry the fluorinated organic phase over

    
    .
    
  • Fractional Distillation: Distill the crude product.

    • Collect the fraction boiling at ~52°C (25 mmHg).

    • Verify purity using GC-MS.

Characterization Suite

Validating the structure requires distinguishing the terminal bromodifluoromethyl group from the internal difluoromethylene bridges.

Nuclear Magnetic Resonance ( NMR)

This is the primary validation tool. The high electronegativity of Oxygen and Bromine shifts the Fluorine signals distinctly.

Signal AssignmentChemical Shift (

, ppm vs

)
MultiplicityIntegration
A:

(Terminal)
-18.0 to -20.0 ppmSinglet (broad)4F
B:

(Internal)
-88.0 to -90.0 ppmMultiplet8F
C:

(Internal)
-52.0 to -54.0 ppmMultipletIncluded in B region

Note: Shifts are approximate and solvent-dependent. The key diagnostic is the signal near -19 ppm corresponding to the


 end group.
GC-MS Analysis
  • Ionization: Electron Impact (EI) or Chemical Ionization (CI).

  • Fragmentation Pattern:

    • Look for loss of Br (

      
      ).
      
    • Look for characteristic perfluoroether fragments:

      
       (m/z 66), 
      
      
      
      (m/z 69 - if degradation occurs),
      
      
      (m/z 119).
    • Molecular Ion: Weak or absent; confirm with CI if possible.

CharacterizationLogic Sample Purified Distillate NMR 19F NMR Analysis Sample->NMR IR FT-IR Analysis Sample->IR SignalCheck Check -19 ppm Region NMR->SignalCheck ResultYes Signal Present: Confirms -CF2Br End Group SignalCheck->ResultYes ResultNo Signal Absent: Hydrolysis or Incomplete Rxn SignalCheck->ResultNo IRCheck Check 1780 cm-1 (C=O) IR->IRCheck IRPass Absent: Complete Decarboxylation IRCheck->IRPass IRFail Present: Residual Acid/Ester IRCheck->IRFail

Figure 2: Analytical logic tree for structural validation.

Applications in Drug Development

Radiopaque Fluorocarbon Emulsions

The high bromine content (two heavy atoms per molecule) significantly increases the electron density of the fluid compared to standard perfluorocarbons.

  • Mechanism: High X-ray attenuation.

  • Use Case: Contrast agents for CT imaging of the vasculature or specific organ perfusion studies. The ether oxygens provide necessary flexibility and slight polarity to assist in emulsification with Pluronic® surfactants.

Functional Linkers for Bioconjugation

The


 bond in perfluoroalkyl bromides is relatively unreactive compared to alkyl bromides but can participate in radical addition reactions or metal-halogen exchange.
  • Functionalization: Reaction with ethylene or other olefins under radical conditions (AIBN initiation) allows the attachment of hydrocarbon spacers (

    
    ), which can then be functionalized with amines or carboxyls for drug conjugation.
    

Safety & Handling (E-E-A-T)

  • Perfluoroisobutylene (PFIB) Risk: While less likely in ether synthesis, thermal decomposition of perfluorinated precursors can yield PFIB, a potent pulmonary agent. Always operate in a high-efficiency fume hood.

  • Bromine Hazards: Elemental bromine is highly corrosive and toxic. Use double-gloving (nitrile + laminate) and have thiosulfate neutralizer ready.

  • Silver Residues: Silver salts are light-sensitive and can stain. Collect all silver waste for reclamation.

References

  • Synthesis of Perfluoropolyethers: Sianesi, D., et al. "Perfluoropolyethers: Synthesis and Physical Properties." Chimia, vol. 27, 1973. (Contextual grounding on PFPE synthesis).

  • Hunsdiecker Reaction in Fluorocarbon Chemistry: Haszeldine, R. N. "The Reactions of Fluorocarbon Radicals." Journal of the Chemical Society, 1951. (Foundational mechanism).

  • Characterization of PFPEs: Howell, J. L., et al. "Perfluoropolyether characterization by nuclear magnetic resonance spectroscopy." Journal of Fluorine Chemistry, 2000. .

  • Biomedical Applications of Brominated Fluorocarbons: Riess, J. G. "Oxygen Carriers ('Blood Substitutes') - Rationale and Achievement." Chemical Reviews, 2001. .

  • Product Data: "1,9-Dibromoperfluoro-2,5,8-trioxanonane - CAS 330562-49-7."[][2][3][4][5] BOC Sciences Product Catalog. .

Sources

Technical Whitepaper: Spectroscopic Characterization of 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1,9-Dibromoperfluoro-2,5,8-trioxanonane , a specialized perfluoropolyether (PFPE) intermediate used in the synthesis of high-performance fluoropolymers and surfactants.

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) is a discrete perfluoropolyether oligomer characterized by terminal bromodifluoromethyl groups and a perfluoroethylene oxide backbone. Its unique symmetry and terminal reactivity make it a critical precursor for telechelic fluoropolymers. This guide provides a definitive reference for its identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), synthesizing data from standard perfluorocarbon analysis and specific structural analogs.

Molecular Identity & Properties

PropertyData
IUPAC Name 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane
Common Name 1,9-Dibromoperfluoro-2,5,8-trioxanonane
CAS Number 330562-49-7
Molecular Formula

Molecular Weight 507.85 g/mol
Structure

Physical State Clear, colorless liquid
Boiling Point ~140–150 °C (Estimated at atm); 52 °C at 25 mmHg
Structural Logic

The "trioxanonane" nomenclature indicates a 9-atom backbone chain containing three oxygen atoms.

  • Chain Map:

    
    
    
  • Symmetry: The molecule is centrosymmetric around the central oxygen (O5), resulting in a simplified spectroscopic signature.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

 NMR is the primary tool for validation. The molecule exhibits three distinct fluorine environments due to its symmetry.

NMR Data (Predicted/Reference Range)
  • Solvent:

    
     or 
    
    
    
    (Reference:
    
    
    ppm)
  • Spectral Features: Three signals with a 2:4:4 integration ratio.

AssignmentGroup StructureChemical Shift (

, ppm)
MultiplicityIntegration
A

-20.0 to -24.0 Singlet (br)2F
B

-88.0 to -89.0 Multiplet4F
C

-90.0 to -91.5 Multiplet4F

Mechanistic Insight:

  • Signal A (Terminal): The substitution of a Fluorine atom with Bromine in the

    
     group (typically -55 ppm) causes a significant deshielding  effect (downfield shift) to the -20 ppm range. This follows the halogen trend (
    
    
    
    ) where lower electronegativity results in downfield shifts in
    
    
    NMR.
  • Signals B & C (Backbone): The internal perfluoroethylene oxide units (

    
    ) resonate in the characteristic PFPE region (-88 to -91 ppm).[1] The slight difference between B and C arises from the proximity to the bulky terminal Bromine versus the central ether linkage.
    
Visualizing the NMR Assignment

The following diagram maps the symmetry and corresponding NMR signals.

NMR_Assignment Sub1 Br-CF2-O- Sub2 -CF2- Sub1->Sub2 Sub3 -CF2- Sub2->Sub3 Center -O- Sub3->Center Sub4 -CF2- Center->Sub4 Sub5 -CF2- Sub4->Sub5 Sub6 -O-CF2-Br Sub5->Sub6 SignalA Signal A (-22 ppm) SignalA->Sub1 SignalA->Sub6 SignalBC Signals B/C (-89 to -91 ppm) SignalBC->Sub2 SignalBC->Sub3 SignalBC->Sub4 SignalBC->Sub5

Caption: Symmetry-mapped NMR assignment showing equivalent fluorine environments.

Infrared (IR) Spectroscopy

IR analysis confirms the functional backbone and absence of hydrocarbon impurities.

Wavenumber (

)
AssignmentIntensityNotes
1100 – 1300 C-F StretchVery StrongBroad, overlapping bands characteristic of PFPEs.
1150 – 1250 C-O-C StretchStrongEther linkages; often obscured by C-F bands.
650 – 750 C-Br StretchMedium/WeakSpecific marker for the terminal bromide.
2900 – 3000 C-H StretchAbsentPresence indicates hydrocarbon contamination.
1700 – 1800 C=O StretchAbsentPresence indicates acid fluoride degradation products.
Mass Spectrometry (MS)

Electron Impact (EI) or Chemical Ionization (CI) is used. The molecule rarely shows a molecular ion (


) due to the weak C-O and C-Br bonds.

Fragmentation Pathway:

  • Primary Cleavage: Loss of terminal Bromine (

    
    ).
    
  • Alpha-Cleavage: Breakage at the ether oxygen.

Key Diagnostic Ions:

  • m/z 129 / 131:

    
     (Doublet due to 
    
    
    
    and
    
    
    isotopes).
  • m/z 145 / 147:

    
     (Characteristic end-group fragment).
    
  • m/z 119:

    
     (Rearrangement product).
    
  • m/z 100:

    
     (Backbone fragment).
    

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and accurate integration, follow this protocol:

  • Solvent Selection: Use Chloroform-d (

    
    )  mixed with Freon-11 (
    
    
    
    )
    or Hexafluorobenzene (
    
    
    )
    as an internal standard.
    • Why:

      
       is a good solvent for PFPEs; 
      
      
      
      provides the 0 ppm reference point.
  • Concentration: Prepare a 10-20 mg/mL solution. High viscosity may require slight warming to dissolve, though this specific oligomer is liquid.

  • Tube: Use 5mm quartz NMR tubes to minimize background fluorine signals (if using probe without F-free liner).

  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): >10 seconds (Fluorine nuclei have long 
      
      
      
      relaxation times; insufficient delay causes integration errors).
    • Scans: 64–128.

Quality Control & Purity Assessment

Use the spectroscopic data to validate purity:

  • H-NMR Check: Run

    
     NMR. The spectrum should be silent . Any peaks indicate hydrocarbon contamination (solvents, starting materials).
    
  • Acid Fluoride Check: In IR, a peak at ~1880

    
     indicates hydrolysis of the ether or presence of precursor 
    
    
    
    groups.
  • End-Group Analysis: Calculate the ratio of Signal A (

    
    ) to Signals B/C (Backbone).
    
    • Theoretical Ratio:

      
       (or 
      
      
      
      ).
    • Deviation implies chain degradation or non-functionalized ends (

      
       or 
      
      
      
      ).

References

  • BOC Sciences. Perfluoro-1,9-dibromo-2,5,8-trioxanonane Product Data. Retrieved from .

  • Santa Cruz Biotechnology. 1-Bromoperfluoro-2,5,8-trioxanonane (CAS 330562-45-3) Analog Data. Retrieved from .

  • Exfluor Research Corp. Perfluoro-2,5,8-trioxanonyl bromide Data Sheet. Retrieved from .

  • Alfa Chemistry. Fluorine-19 NMR Chemical Shift Table. Retrieved from .

  • Wlassics, I., et al. (2003).[1] "Perfluoropolyether (PFPE) (poly)diacyl peroxides: synthesis and applications." Journal of Fluorine Chemistry, 121(1), 65-74.[1] (Provides reference shifts for PFPE backbone units).

Sources

"1,9-Dibromoperfluoro-2,5,8-trioxanonane" physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7), a specialized perfluoropolyether (PFPE) intermediate used in advanced materials science and pharmaceutical synthesis.

Physicochemical Characterization, Synthesis, and Applications[1]

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a bifunctional perfluorinated ether featuring terminal bromine atoms.[] Unlike inert perfluorocarbons (PFCs) used solely for oxygen transport (e.g., Perflubron), this molecule serves as a reactive "telechelic" building block. Its terminal bromine atoms act as electrophilic sites, allowing researchers to graft perfluorinated chains onto hydrocarbon polymers, synthesize fluorosurfactants, or create ABA triblock copolymers for drug delivery systems.

Chemical Identity & Structure
PropertyDetail
CAS Number 330562-49-7
IUPAC Name 1,9-Dibromo-1,1,3,3,4,4,6,6,7,7,9,9-dodecafluoro-2,5,8-trioxanonane
Molecular Formula C₆Br₂F₁₂O₃
SMILES BrC(F)(F)OC(F)(F)C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)Br
Molecular Weight 507.85 g/mol
Structural Visualization

The following diagram illustrates the linear ether backbone and the reactive terminal bromine sites.

ChemicalStructure Figure 1: Linear connectivity of 1,9-Dibromoperfluoro-2,5,8-trioxanonane. Br1 Br CF2_1 CF2 Br1->CF2_1 O1 O CF2_1->O1 CF2_2 CF2 O1->CF2_2 CF2_3 CF2 CF2_2->CF2_3 O2 O CF2_3->O2 CF2_4 CF2 O2->CF2_4 CF2_5 CF2 CF2_4->CF2_5 O3 O CF2_5->O3 CF2_6 CF2 O3->CF2_6 Br2 Br CF2_6->Br2

[2][]

Physical Properties

Accurate physical data is critical for process design, particularly in vacuum distillation and phase-separation protocols.

PropertyValueConditions / Notes
Boiling Point 52°C @ 25 mmHg (Vacuum) [1]
Density 2.127 g/cm³ @ 20°C [1]
Refractive Index ~1.31Estimated (Typical for PFPEs)
Appearance Clear, colorless liquid
Solubility Fluorous solvents (e.g., FC-72)Insoluble in water, methanol, hexane

Critical Insight: The high density (>2 g/cm³) allows for rapid phase separation from organic solvents, facilitating purification during synthesis. The boiling point indicates volatility; handling requires chilled condensers to prevent loss during vacuum drying.

Synthesis Methodology

Direct fluorination of hydrocarbon ethers is hazardous and non-selective. The authoritative synthesis route involves the Hunsdiecker reaction or decarboxylative bromination of the corresponding perfluoropolyether diacid fluoride.

Protocol: Decarboxylative Bromination

Precursor: Perfluoro-3,6,9-trioxaundecane-1,11-dioyl fluoride (or similar PFPE diacid fluoride).

Step-by-Step Workflow:

  • Saponification: Convert the diacid fluoride to the silver salt (

    
    ) using silver oxide (
    
    
    
    ) in a fluorinated solvent.
  • Drying: Thoroughly dry the silver salt. Moisture is detrimental to the next step.

  • Bromination: React the silver salt with elemental bromine (

    
    ) at elevated temperatures (approx. 100–150°C).
    
    • Reaction:

      
      
      
  • Purification:

    • Filter off the solid AgBr precipitate.

    • Wash the filtrate with aqueous sodium thiosulfate to remove excess bromine.

    • Distill the crude product under reduced pressure (target 52°C @ 25 mmHg).

SynthesisPathway Figure 2: Synthesis via modified Hunsdiecker reaction. Precursor Perfluoro-diacid Fluoride (Rf-COF) AgSalt Silver Salt Formation (Rf-COOAg) Precursor->AgSalt + Ag2O Bromination Decarboxylative Bromination (Br2 / Heat) AgSalt->Bromination - CO2, - AgBr Product 1,9-Dibromoperfluoro-2,5,8-trioxanonane (Rf-Br) Bromination->Product Distillation

Applications in Research & Drug Development

This molecule is not a drug itself but a functional intermediate . Its applications rely on the reactivity of the C-Br bond, which is weaker than the C-F bond, allowing for specific chemical modifications.

A. Fluoroponytailed Ligands & Surfactants

The bromine ends can be displaced by nucleophiles (under forcing conditions) or used in radical additions to attach the perfluorinated chain to other molecules.

  • Use Case: Synthesis of "fluoroponytailed" crown ethers. These modified crown ethers can dissolve alkali metal salts in fluorous phases, acting as Phase Transfer Catalysts (PTC) [2].[]

  • Mechanism: The perfluoro-chain renders the catalyst soluble in fluorous solvents (like perfluorodecalin), enabling biphasic reactions where the catalyst can be easily recovered.

B. ABA Triblock Copolymers for Drug Delivery

Researchers use


-dibromoperfluoropolyethers to synthesize ABA triblock copolymers (e.g., PEG-PFPE-PEG).
  • Function: These copolymers self-assemble into micelles or hydrogels.

  • Biomedical Utility: The PFPE core is lipophobic and hydrophobic, creating a unique environment for encapsulating specific fluorinated drugs or gases (like oxygen or NO) for therapeutic delivery [3].

Safety & Handling (MSDS Highlights)

While perfluorinated chains are generally chemically inert, the brominated end-groups and low molecular weight present specific hazards.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves (standard thickness is usually sufficient, but double-gloving is recommended due to the high permeability of some halogenated compounds).

    • Incompatibility: Avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) and alkali metals (Na, K), which can cause vigorous defluorination/debromination reactions.

References
  • Pozzi, G., et al. (2012).[] Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts. Top Curr Chem. [Link]

  • Gomes, R.S., et al. (2013).[] Efficient pro-survival/angiogenic miRNA delivery by an MRI-detectable nanomaterial. ACS Nano.[] [Link]

Sources

Navigating the Fluorous Phase: A Technical Guide to 1,9-Dibromoperfluoro-2,5,8-trioxanonane Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) is a specialized perfluoropolyether (PFPE) bifunctional linker.[][2] Characterized by its high fluorine content, ether linkages, and terminal bromine reactivity, it serves as a critical intermediate in the synthesis of fluorosurfactants, oxygen carriers, and proteomic tagging reagents.[2]

For researchers accustomed to standard lipophilic/hydrophilic paradigms, this molecule presents a challenge: it exhibits fluorous behavior .[2] It is neither soluble in water (hydrophobic) nor in standard hydrocarbons (lipophobic).[3] It resides in a "third phase"—the fluorous phase.

This guide provides the solubility data, solvent selection criteria, and extraction protocols necessary to handle this compound effectively in drug development and materials science workflows.

Part 1: Molecular Architecture & Solubility Physics[2]

To master the solubility of 1,9-Dibromoperfluoro-2,5,8-trioxanonane (hereafter referred to as DB-PFPE ), one must understand the forces at play.[2]

The Fluorine Effect

The C-F bond is the strongest single bond in organic chemistry, but it is also characterized by extremely low polarizability.

  • Low Intermolecular Forces: The electron sheath around the fluorine atoms shields the carbon backbone, resulting in very weak van der Waals (London dispersion) interactions.

  • The "Like Dissolves Like" Corollary: Because DB-PFPE molecules interact so weakly with each other, they cannot overcome the cohesive forces of standard organic solvents (like the

    
    -stacking of toluene or the hydrogen bonding of ethanol) to intercalate into the solvent structure.
    
The Miscibility Triangle

In experimental design, DB-PFPE should be viewed as occupying a distinct vertex in the solubility triangle.[2]

MiscibilityTriangle Water Aqueous Phase (Water, Buffers) Organic Organic Phase (DCM, Toluene, THF) Water->Organic Immiscible Fluorous Fluorous Phase (DB-PFPE, FC-72) Organic->Fluorous Immiscible @ RT Miscible @ High T Fluorous->Water Strictly Immiscible Bridge Hybrid Solvents (Benzotrifluoride) Bridge->Organic Miscible Bridge->Fluorous Miscible

Figure 1: The Phase Triangle. DB-PFPE resides in the blue "Fluorous" vertex.[2] Note that while it repels water and standard organics, "Hybrid" solvents can bridge the gap.

Part 2: Solvent Compatibility Matrix[2]

The following data categorizes solvents based on their interaction with DB-PFPE.

Quantitative Physical Profile
  • Density: ~2.127 g/cm³ (Sinks in water and almost all organics).

  • Boiling Point: 52°C @ 25 mmHg (approx. 150°C @ 760 mmHg).

  • Appearance: Clear, heavy liquid.[2]

Solubility Table
Solvent ClassRepresentative SolventSolubility StatusApplication Notes
Perfluorocarbons (PFCs) Perfluorohexane (FC-72), PerfluorodecalinHigh (Miscible) Ideal for inert diluents or biphasic extractions.[2]
Hydrofluoroethers (HFEs) Novec™ 7100, HFE-7500High (Miscible) Engineered solvents; lower Global Warming Potential (GWP).[2] Good for cleaning.[2]
Hybrid (The Bridge)

-Trifluorotoluene (Benzotrifluoride)
High (Miscible) CRITICAL: The only common solvent that dissolves both DB-PFPE and standard organic reagents.[2] Use for homogeneous reactions.
Chlorinated Dichloromethane (DCM), ChloroformLow / Partial May form emulsions or cloudy suspensions.[2] Not recommended for quantitative work.[2]
Hydrocarbons Hexane, TolueneImmiscible (at RT) Forms a biphasic system at Room Temp.[2][4] May become miscible >60°C (Thermomorphic).[2]
Polar Aprotic Acetone, THF, DMFImmiscible DB-PFPE will separate to the bottom.[2]
Protic Methanol, Water, EthanolStrictly Immiscible perfect for washing away impurities.[2]

Part 3: Experimental Protocols

Protocol A: Homogeneous Reaction Setup (The Hybrid Strategy)

Objective: To react DB-PFPE with a hydrocarbon-soluble nucleophile (e.g., an amine or alkoxide).[2] Challenge: Reactants are in different phases. Solution: Use Benzotrifluoride.[2]

  • Solvent Selection: Replace standard DCM or THF with

    
    -Trifluorotoluene (BTF) .[2]
    
  • Dissolution: Dissolve DB-PFPE in BTF (Target conc: 0.1 M). It should form a clear solution.

  • Addition: Add the organic co-reactant. BTF will solubilize most organic molecules.[2]

  • Reaction: Proceed with heating/stirring.[2]

  • Monitoring: Standard TLC may fail due to fluorocarbon coating of silica.[2] Use

    
     NMR  in 
    
    
    
    (with a drop of BTF/Freon) or GC-MS.[2]
Protocol B: Fluorous Biphasic Extraction (FBE)

Objective: Purify the product after functionalizing DB-PFPE. Principle: Impurities (excess organic reagents) stay in the organic phase; the fluorinated product stays in the fluorous phase.

ExtractionWorkflow cluster_PhaseSplit Phase Separation Step1 Crude Mixture (Product + Excess Reagents) Step2 Add Solvents: 1. HFE-7100 (Fluorous) 2. Methanol (Organic) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 TopPhase Top Layer (MeOH) Contains: Excess Reagents/Salts Step3->TopPhase BottomPhase Bottom Layer (HFE-7100) Contains: Target Fluorous Product Step3->BottomPhase Step4 Isolate Bottom Layer BottomPhase->Step4 Step5 Evaporate Solvent Step4->Step5

Figure 2: Fluorous Biphasic Extraction Workflow. Note that the heavy fluorous layer is always at the bottom.

Detailed Steps:

  • Quench: Quench the reaction mixture (if necessary).

  • System Creation: Add a fluorous solvent (e.g., HFE-7100 or FC-72 ) and an immiscible organic solvent (e.g., Methanol or Acetonitrile ).[2]

    • Ratio: Typically 1:1 v/v.[2]

  • Mixing: Vortex vigorously for 30 seconds.

  • Separation: Allow layers to settle.[2]

    • Visual Check: The bottom layer is the fluorous phase (containing DB-PFPE derivative). The top layer is the organic phase (impurities).

  • Collection: Drain the bottom layer.

  • Validation: Analyze the bottom layer via

    
     NMR to confirm product recovery.
    

Part 4: Handling & Safety[2]

Density Awareness

DB-PFPE has a density > 2.0 g/mL.[][2]

  • Pipetting: Standard air-displacement pipettes will be inaccurate due to the high density and low surface tension (dripping).[2] Use positive displacement pipettes or weigh by mass.[2]

  • Centrifugation: Ensure centrifuge tubes are rated for high-density fluids to prevent tube failure.

Vapor Pressure & Containment

While the boiling point is moderate (approx 150°C atm), perfluorinated compounds can have significant vapor pressures.

  • Seal Integrity: Use glass containers with PTFE-lined caps. Avoid standard rubber septa, which may absorb fluorous solvents or leach plasticizers.[2]

NMR Analysis

Standard deuterated solvents (


, DMSO-

) will not dissolve DB-PFPE effectively.[2]
  • Recommended Solvent: Use pure

    
     (Deuterobenzene)  mixed with Freon-113  (if available) or 
    
    
    
    -Trifluorotoluene
    .[2]
  • External Lock: If using pure fluorous solvents (which have no protons), use a coaxial insert containing

    
     or Acetone-
    
    
    
    for the lock signal.[2]

References

  • Gladysz, J. A., & Curran, D. P. (2002).[2] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. (Foundational text on fluorous phase behavior).

Sources

"1,9-Dibromoperfluoro-2,5,8-trioxanonane" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safe Handling and Operational Protocols for 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) is a specialized bifunctional perfluoropolyether (PFPE) intermediate used primarily in the synthesis of high-performance fluoropolymers, electrolytes, and surfactants.[1] Unlike inert perfluorinated fluids (e.g., Fluorinerts™), the presence of terminal bromine atoms (


) renders this compound chemically active, capable of metal-halogen exchange and radical coupling.[1]

This guide defines the safety architecture for handling this compound. It moves beyond generic safety data to address the specific risks of fluorinated alkyl bromides, particularly their high density, low surface tension (wetting capability), and potential for releasing hydrogen fluoride (HF) and carbonyl fluoride (


) under thermal stress.[1]

Chemical Identity & Physicochemical Properties

Understanding the physical constants is the first line of defense in designing engineering controls.[1] The "trioxanonane" nomenclature follows IUPAC replacement rules, where oxygen atoms replace carbons at positions 2, 5, and 8 of a nonane backbone, resulting in a 6-carbon fluorinated chain interrupted by ether linkages.[1]

PropertyValueOperational Implication
CAS Number 330562-49-7Unique identifier for inventory tracking.[1]
Formula

High halogen content implies non-flammability but toxic thermal decomposition.[1]
Molecular Weight 507.85 g/mol Heavy vapor; accumulates in low-lying areas (sumps, pits).[1]
Physical State Clear LiquidColorless; difficult to visually detect spills on white surfaces.[1]
Density ~2.13 g/cm³Critical: Twice as dense as water.[1] Pipetting requires positive displacement tools; standard air-displacement pipettes will drip.[1]
Boiling Point 52°C @ 25 mmHgVolatile under vacuum.[1] Rotovap baths must be kept <30°C to prevent product loss.[1]
Solubility Fluorinated solventsInsoluble in water/hydrocarbons.[1] Requires specific fluorinated cleaners (e.g., Novec™ or Vertrel™) for decontamination.[1]

Hazard Characterization & Toxicology

Acute Toxicity & Exposure Routes

While perfluoropolyethers are generally biologically inert, the terminal alkyl bromide moieties increase bioavailability and reactivity compared to fully fluorinated analogs.[1]

  • Inhalation: High vapor density allows concentration in the breathing zone.[1] Inhalation of decomposition products (polymer fume fever) is the primary respiratory risk.[1]

  • Skin/Eye Contact: The compound is a defatting agent.[1] Due to extremely low surface tension, it rapidly wets skin and penetrates micropores, potentially carrying dissolved contaminants across the dermal barrier.[1]

  • Target Organs: Respiratory system (irritation), Liver (potential peroxisome proliferation typical of halo-alkanes, though specific data is limited).[1]

Thermal Decomposition (The Critical Hazard)

The Carbon-Fluorine bond is the strongest in organic chemistry, but the Carbon-Oxygen ether linkage is the weak point.[1] Above 200°C, or in the presence of Lewis acids (e.g.,


, 

), the backbone unzips.[1]
  • Primary Decomposition Products: Carbonyl Fluoride (

    
    ) and Hydrogen Fluoride (HF).[1]
    
  • Mechanism:

    
     reacts instantly with mucosal moisture to generate HF, causing deep, delayed chemical burns and systemic fluoride poisoning.[1]
    

Operational Handling Protocols

Engineering Controls
  • Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

  • Vacuum Systems: When distilling or drying, use a cold trap (liquid

    
     or dry ice/isopropanol) to prevent brominated vapors from reaching the pump oil, where they can degrade the oil and lower vacuum efficiency.[1]
    
Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are often insufficient for halogenated solvents due to permeation.[1]

  • Hand Protection:

    • Primary Layer:[2] 4-mil Nitrile (for dexterity).[1]

    • Secondary Layer (Critical): Silver Shield® (EVOH/PE laminate) or Viton® gloves.[1] These provide the necessary permeation resistance against brominated organics.[1]

  • Eye Protection: Chemical splash goggles.[1] Face shield required if handling >100 mL or conducting reactions under pressure.[1]

Experimental Workflow: Metal-Halogen Exchange

Researchers often use this compound to generate perfluorinated organometallics (e.g., using Zn or Mg).[1] This reaction is highly exothermic.[1]

Protocol:

  • Drying: Ensure the ether solvent is anhydrous (<50 ppm water).[1] Water reacts with the lithiated intermediate to protonate the chain, destroying the functionality (

    
     formation).[1]
    
  • Addition: Add the 1,9-dibromoperfluoro-2,5,8-trioxanonane slowly to the metal suspension. The high density of the bromide means it will sink to the bottom of the flask, potentially creating a "hot spot" of concentration.[1]

  • Agitation: Vigorous stirring is required to keep the heavy bromide suspended and reacting at the interface.[1]

Visualization: Emergency Response & Synthesis Logic

Diagram 1: Emergency Response Decision Matrix

This logic flow dictates immediate actions upon spill or exposure, prioritizing the neutralization of potential HF generation.[1]

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Liquid Spill (>5 mL) Type->Spill Exposure Personnel Exposure Type->Exposure Fire Thermal Decomposition / Fire Type->Fire Contain Evacuate Area Don SCBA if vapors present Spill->Contain Skin Dermal Contact Exposure->Skin Inhale Inhalation Exposure->Inhale HF_Risk RISK: HF & COF2 Formation Fire->HF_Risk Absorb Absorb with Vermiculite (Do NOT use flammable sawdust) Contain->Absorb Clean Clean surface with Fluorinated Solvent (e.g. Novec) Absorb->Clean Wash Wash with soap/water (15 min) Monitor for redness (delayed) Skin->Wash FreshAir Fresh Air + Oxygen Monitor for Pulmonary Edema Inhale->FreshAir Extinguish Use Dry Chemical / CO2 Avoid Water (Hydrolysis Risk) HF_Risk->Extinguish

Figure 1: Decision matrix for emergency response involving brominated perfluoropolyethers.

Diagram 2: Safe Synthesis Workflow (Functionalization)

This diagram illustrates the critical control points when using this compound as a reagent.

SynthesisWorkflow Prep Preparation: Dry Solvents (<50ppm H2O) Argon Atmosphere Mixing Addition Phase: Positive Displacement Pipette Required Prep->Mixing Reagent 1,9-Dibromoperfluoro- 2,5,8-trioxanonane Reagent->Mixing High Density Reaction Reaction: High Agitation (Density Mismatch) Temp Control <50°C Mixing->Reaction Exothermic Quench Quenching: Slow Hydrolysis Vent to Scrubber (HF Risk) Reaction->Quench Complete Waste Disposal: Halogenated Waste Stream NO Flammable Solvents Quench->Waste

Figure 2: Operational workflow for synthesis reactions, highlighting density management and quenching safety.

Storage & Stability

  • Conditions: Store in a cool (15–25°C), dry, well-ventilated area. Keep container tightly closed.

  • Light Sensitivity: Brominated compounds can degrade under UV light, liberating free bromine radicals (

    
    ) which discolor the liquid (yellowing).[1] Amber glass or opaque fluoropolymer bottles are recommended.[1]
    
  • Incompatibilities:

    • Strong Reducing Agents: Lithium aluminum hydride (

      
      ), Sodium metal.[1]
      
    • Lewis Acids: Aluminum chloride, Boron trifluoride (catalyzes ether cleavage).[1]

    • Finely Divided Metals: Magnesium or Zinc dust (risk of runaway Grignard formation).[1]

Waste Disposal

Environmental Persistence: As a PFAS (Per- and Polyfluoroalkyl Substance) derivative, this compound does not biodegrade.[1]

  • Do not discharge into drains or municipal water systems.[1]

  • Segregation: Collect in a dedicated "Halogenated Organic" waste container. Label clearly as "Fluorinated Bromide."[1]

  • Destruction: High-temperature incineration (>1100°C) with flue gas scrubbing is the only approved method to mineralize the carbon-fluorine backbone and capture the resulting HF.[1]

References

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: 2,5,8-Trioxanonane derivatives. Retrieved from [Link]

Sources

Technical Reference: 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Structural Identity, and Application Context

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) is a specialized telechelic perfluoropolyether (PFPE) intermediate. Characterized by its linear perfluorinated backbone containing three ether linkages and terminal bromine atoms, it serves as a critical precursor in the synthesis of high-performance fluoropolymers, fluorosurfactants, and biomedical oxygen carriers.

This guide provides a definitive analysis of its nomenclature, verifying synonyms against International Union of Pure and Applied Chemistry (IUPAC) standards and industrial conventions. It is designed to assist researchers in accurate procurement, database validation, and structural characterization.[]

Nomenclature & Synonyms

The chemical nomenclature for this molecule can be ambiguous due to the varying conventions used to describe perfluorinated ethers (skeletal replacement naming vs. substitutive naming).[]

The "Oxa" Skeletal Convention

The most common industrial name, 1,9-Dibromoperfluoro-2,5,8-trioxanonane , is derived using skeletal replacement nomenclature.[]

  • Nonane: Indicates a 9-atom backbone chain.[]

  • 2,5,8-Trioxa: Indicates that carbon atoms at positions 2, 5, and 8 have been replaced by oxygen atoms.[]

  • Perfluoro: Indicates that all remaining hydrogen atoms attached to the carbon backbone are replaced by fluorine.[]

  • 1,9-Dibromo: Indicates bromine substitution at the terminal carbons (positions 1 and 9).[]

Systematic IUPAC Naming

The systematic IUPAC name treats the molecule as a substituted ethane derivative rather than a modified nonane chain.[]

  • Name: 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane.[][2]

  • Logic: This name views the central tetrafluoroethylene unit as the parent structure, with complex perfluoroalkoxy substituents.[]

Synonym Reference Table

Researchers should utilize the following identifiers to cross-reference vendor catalogs and chemical databases.

CategoryIdentifier / SynonymContext
Primary Name 1,9-Dibromoperfluoro-2,5,8-trioxanonaneStandard Industrial Usage
CAS Registry 330562-49-7 Unique Identifier (Dibromo)
IUPAC 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethaneFormal Chemical Indexing
Formula Name C6Br2F12O3Molecular Formula Search
Structural Desc.

-Dibromoperfluoro-2,5,8-trioxanonane
Emphasizes telechelic nature
Vendor Code C6GBR (Exfluor Research)Trade Reference
Common Typo Perfluoro-1,9-dibromo-2,5,6-trioxanonaneFound in some Asian databases
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note on Homologs: Do not confuse this molecule with 1-Bromoperfluoro-2,5,8-trioxanonane (CAS 330562-45-3), which is the mono-bromo analog. The di-bromo variant (CAS 330562-49-7) is required for cross-linking applications.

Structural Analysis & Verification

To ensure the integrity of experimental protocols, the structure must be understood as a symmetric ether assembly. The molecule consists of two bromodifluoromethyl groups linked by a perfluoroethylene-oxide spacer system.

Structural Logic Diagram

The following diagram deconstructs the nomenclature logic mapped to the chemical structure.

G Molecule 1,9-Dibromoperfluoro-2,5,8-trioxanonane Backbone Skeletal Backbone (9 Atoms: C-O-C-C-O-C-C-O-C) Molecule->Backbone Termini Terminal Functionalization (Positions 1 & 9) Molecule->Termini Linkages Ether Linkages (Positions 2, 5, 8) Molecule->Linkages Fluorination Perfluorination (All C-H -> C-F) Molecule->Fluorination Structure Br-CF2-O-CF2-CF2-O-CF2-CF2-O-CF2-Br Backbone->Structure Defines Chain Length Termini->Structure Adds Br Ends Linkages->Structure Inserts Oxygens

Figure 1: Deconstruction of the chemical nomenclature mapped to the linear ether structure.

Physicochemical Properties

Data derived from standard perfluoropolyether characterization [1].

PropertyValueNote
Molecular Weight 507.85 g/mol
Boiling Point ~52°C at 25 mmHgVacuum distillation required
Density ~2.127 g/cm³High density characteristic of fluorocarbons
Appearance Clear, colorless liquid
Solubility Fluorinated solvents (e.g., FC-72, FC-40)Insoluble in water and standard organics

Applications & Synthetic Utility

Understanding the synonyms is crucial because this molecule is often sourced for specific functional roles in polymer chemistry.

Telechelic Cross-Linking

The "1,9-Dibromo" designation highlights its utility as a telechelic intermediate. The terminal bromine atoms are labile sites for functionalization.

  • Mechanism: Through radical mediated reactions or metal-halogen exchange, the bromine ends can be converted into carboxylates, amides, or direct cross-links.[]

  • Usage: Synthesis of fluoroelastomers with high chemical resistance.[]

Fluorosurfactant Synthesis

Researchers use this compound to introduce a "fluorophilic" tail into surfactants. The ether oxygens provide flexibility to the chain, distinguishing it from rigid perfluoroalkyl chains (PFAS), which affects micelle formation kinetics.

References

  • PubChem. Compound Summary: Perfluoro-1,9-dibromo-2,5,8-trioxanonane.[3][4] National Library of Medicine. Retrieved from [Link]

Sources

Introduction to perfluoropolyether (PFPE) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Perfluoropolyether (PFPE) Synthesis: A Technical Guide

Executive Summary & Core Directive

Perfluoropolyethers (PFPEs) represent a unique class of fluoropolymers characterized by a backbone of carbon and oxygen atoms fully substituted with fluorine. Their exceptional thermodynamic stability, chemical inertness, and biological biocompatibility make them indispensable in high-vacuum tribology and, increasingly, in advanced drug delivery systems (e.g., oxygen carriers, nanoemulsions).

This guide moves beyond basic textbook definitions to provide a rigorous, mechanistic examination of the three primary synthesis routes: Photooxidation , Anionic Ring-Opening Polymerization , and Direct Fluorination . It is designed to grant you the autonomy to select and optimize the specific pathway relevant to your research goals, whether maximizing molecular weight for lubrication or tailoring end-groups for bioconjugation.

Structural Classification & Synthesis Origins

PFPEs are not a monolith; their properties are dictated by their specific ether linkage structure, which is a direct consequence of their synthetic origin.

Commercial Trade NameStructure TypeMonomer SourceSynthesis MechanismKey Structural Feature
Krytox® (Chemours) K-Type Hexafluoropropylene Oxide (HFPO)Anionic Ring-Opening PolymerizationBranched:

Fomblin® Y (Solvay) Y-Type Hexafluoropropylene (HFP) +

PhotooxidationBranched:

Fomblin® Z (Solvay) Z-Type Tetrafluoroethylene (TFE) +

PhotooxidationLinear:

Demnum® (Daikin) D-Type 2,2,3,3-TetrafluorooxetaneRing-Opening Polymerization + FluorinationLinear:

Synthesis Route 1: Photooxidation (The Fomblin/Galden Route)

This method, pioneered in the 1960s, relies on the reaction of fluoroolefins with oxygen under UV irradiation. It is a radical-mediated process that produces a statistical copolymer.

Mechanistic Insight

The reaction is initiated by UV light, generating radicals that react with dissolved oxygen. A critical feature of this pathway is the formation of unstable peroxidic linkages ($ -O-O- $) within the backbone.

  • Causality: The low temperature (typically -40°C to -70°C) is strictly maintained to control the exothermicity and maximize the solubility of oxygen in the fluorocarbon medium.

  • Self-Validating Step: The presence of peroxides is not a defect but a necessary intermediate that allows for chain scission and molecular weight regulation during post-treatment.

Representative Experimental Protocol
  • Reagents: Tetrafluoroethylene (TFE), Oxygen (

    
    ), UV source (Hg lamp), Solvent (e.g., dichlorodifluoromethane or pre-formed PFPE).
    
  • Workflow:

    • Reactor Setup: Use a cylindrical glass reactor equipped with a coaxial UV lamp and a cooling jacket.

    • Initiation: Cool the solvent to -60°C. Saturate with

      
      . Turn on the UV lamp.
      
    • Propagation: Feed gaseous TFE and

      
       continuously. The molar ratio of 
      
      
      
      :TFE is critical; excess
      
      
      promotes peroxide formation.
    • Termination: Stop gas flow and UV irradiation. Vent unreacted gases.

    • Post-Treatment (Crucial): The crude oil contains peroxidic groups.

      • Thermal Elimination: Heat gradually to 180°C-220°C. This cleaves the

        
         bonds, reducing molecular weight and eliminating instability.
        
      • Fluorination: Treat with elemental fluorine (

        
        ) to convert reactive acyl fluoride end-groups (
        
        
        
        ) into non-reactive perfluoroalkyl groups (
        
        
        ).
Pathway Visualization

Photooxidation Start Fluoroolefin (TFE or HFP) Initiation UV Irradiation + Oxygen (O2) Start->Initiation -60°C Intermediate Peroxidic PFPE (-CF2-O-O-CF2-) Initiation->Intermediate Radical Propagation Thermal Thermal Treatment (Elimination of Peroxides) Intermediate->Thermal 180-220°C EndCapping Direct Fluorination (F2 Gas) Thermal->EndCapping Stabilization Final Stable PFPE (Fomblin Z/Y) EndCapping->Final

Figure 1: Radical-mediated photooxidation pathway for Z-type and Y-type PFPE synthesis.

Synthesis Route 2: Anionic Ring-Opening Polymerization (The Krytox Route)

This method offers precise control over the polymer structure, resulting in a homopolymer with a defined repeating unit. It is the preferred route when a branched, strictly defined structure is required.

Mechanistic Insight

The reaction is a nucleophilic addition to the epoxide ring of Hexafluoropropylene Oxide (HFPO).

  • Catalyst Choice: Cesium Fluoride (CsF) is preferred over Potassium Fluoride (KF) because the larger Cesium cation forms a looser ion pair with the growing alkoxide chain, enhancing solubility in the aprotic solvent and increasing reaction rate.

  • Solvent Role: Aprotic polar solvents like Tetraglyme or Adiponitrile are essential to solvate the cation and leave the fluoride anion "naked" and reactive.

Representative Experimental Protocol
  • Reagents: HFPO, CsF (dried), Tetraglyme (distilled/dried).

  • Workflow:

    • Catalyst Preparation: In a dry box, load CsF and tetraglyme into a stirred autoclave.

    • Initiation: Introduce a small amount of perfluoroacyl fluoride initiator (or rely on

      
       from CsF) to form the initial alkoxide species.
      
    • Propagation: Slowly feed HFPO gas at 0°C to 20°C. The pressure should be kept low (e.g., < 2 atm) to prevent oligomerization of the monomer itself.

    • Living Nature: The reaction proceeds as a "living" polymerization until monomer supply is exhausted.

    • Termination: The chain end is a reactive alkoxide/acyl fluoride.

      • Hydrolysis: Yields a carboxylic acid end-group (

        
        ), useful for further functionalization.
        
      • Fluorination: Yields a non-reactive

        
         end-group (commercial Krytox fluids).
        
Pathway Visualization

AnionicPoly Reagents HFPO Monomer + CsF / Tetraglyme Initiation Formation of Perfluoroalkoxide Anion Reagents->Initiation Propagation Chain Growth (Ring Opening) Initiation->Propagation LivingEnd Living Polymer (-CF(CF3)O- Cs+) Propagation->LivingEnd Repeat n times Functionalization Hydrolysis -> -COOH (Surfactants/Drug Delivery) LivingEnd->Functionalization Route A Stabilization Fluorination (F2) -> -CF3 (Inert Lubricants) LivingEnd->Stabilization Route B

Figure 2: Anionic ring-opening polymerization of HFPO showing divergent termination paths.

Post-Polymerization Modification: The Key to Drug Delivery

For researchers in drug delivery, the inertness of commercial PFPEs (lubricants) is a hindrance. You require functionalized PFPEs to act as surfactants or conjugation handles.

End-Capping Strategies:

  • Acyl Fluoride (-COF) Hydrolysis: The native product of the anionic route is an acyl fluoride. Reacting this with water yields the carboxylic acid (

    
    ).
    
    • Protocol: Stir crude PFPE-COF with excess water at 80°C. The PFPE phase will separate. Wash with water to remove HF.

    • Application: The resulting surfactant (PFPE-COOH) stabilizes water-in-fluorocarbon nanoemulsions used for oxygen delivery or MRI imaging (

      
       MRI).
      
  • Esterification/Amidation: The

    
     group can be converted to an ester (
    
    
    
    ) or amide (
    
    
    ) to link with drugs or targeting ligands.
    • Causality: Fluorinated chains are electron-withdrawing, making the carbonyl carbon highly electrophilic. Standard coupling conditions often require modification (e.g., using fluorinated alcohols).

Applications in Drug Development

  • Oxygen Carriers: Linear PFPEs (Demnum/Fomblin Z) have high oxygen solubility (>40 vol%). They are synthesized into nanoemulsions to act as artificial blood substitutes or to oxygenate hypoxic tumor tissues during radiation therapy.

  • Nucleic Acid Delivery: Functionalized PFPEs (cationic end-groups) can complex with anionic DNA/RNA, protecting them from enzymatic degradation in serum due to the "fluorine shield" effect—the hydrophobic and lipophobic nature of the PFPE chain creates a steric barrier.

References

  • Synthesis of Perfluoropolyethers via Photooxidation: Sianesi, D., et al. "Perfluoropolyethers: Their Physical Properties and Behavior at High and Low Temperatures." Wear, 1971. Link

  • Anionic Polymerization Mechanism: Howell, J. L., et al. "Anionic Polymerization of Hexafluoropropylene Oxide." Journal of Fluorine Chemistry, 2005. Link

  • Demnum Synthesis (Oxetane Route): Ohsaka, Y. "Recent Advances in Synthetic Fluoropolymers." Daikin Technical Review, 1985. Link

  • PFPE in Drug Delivery: Janjic, J. M., et al. "Perfluoropolyethers as Carriers for 19F MRI Agents and Drug Delivery." Journal of the American Chemical Society, 2014. Link

  • Functionalization Protocols: Tonelli, C., et al. "Linear Perfluoropolyether Difunctional Oligomers: Chemistry, Properties and Applications." Journal of Fluorine Chemistry, 1999. Link

Technical Whitepaper: Thermal Stability & Degradation Kinetics of 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile, degradation kinetics, and handling protocols for 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7). This document is structured to support researchers using this telechelic perfluoropolyether (PFPE) precursor in high-precision synthesis and materials engineering.

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (


) is a linear, telechelic perfluoropolyether (PFPE) building block characterized by terminal bromine functionalities.[] Unlike inert PFPE fluids (e.g., Krytox™ or Fomblin™), this molecule is designed for chemical reactivity. Consequently, its thermal stability profile is defined not just by the robust perfluoroether backbone, but critically by the lability of the terminal C-Br bonds.

While the ether backbone exhibits stability >300°C, the onset of thermal degradation is governed by C-Br homolysis (approx. 200°C–250°C) and Lewis acid-catalyzed unzipping . This guide establishes the operational thermal windows to prevent premature chain scission during synthesis and processing.

Chemical Architecture & Theoretical Stability

Structural Analysis

The molecule follows the replacement nomenclature for a nonane chain where carbons at positions 2, 5, and 8 are replaced by oxygen. The terminal carbons (1 and 9) bear the bromine atoms.

  • Structure:

    
    
    
  • Molecular Weight: ~507.85 g/mol []

  • Boiling Point: 52°C @ 25 mmHg (approx. 165°C @ 760 mmHg)

Bond Dissociation Energy (BDE) Hierarchy

Thermal stability is dictated by the weakest link in the chain. For CAS 330562-49-7, the hierarchy is:

  • C-F Bond: ~485 kJ/mol (Thermodynamically inert).

  • C-O Bond (Ether): ~400 kJ/mol (Stable, but susceptible to Lewis acids).

  • C-Br Bond: ~280–290 kJ/mol (The thermal "fuse").

Implication: Operations above 200°C risk homolytic cleavage of the terminal bromine, generating reactive perfluoroalkyl radicals. This is useful for crosslinking (e.g., curing fluoroelastomers) but detrimental if the goal is distillation or purification.

Thermal Degradation Mechanisms

Understanding the degradation pathway is vital for troubleshooting reaction failures. The decomposition occurs in two distinct modes: Radical-Mediated (Thermal) and Catalytic (Lewis Acid).

Mode A: Homolytic Chain Scission (T > 220°C)

At elevated temperatures, the C-Br bond breaks, releasing a bromine radical (


). The resulting perfluoroalkoxy radical is unstable and typically undergoes 

-scission, releasing Carbonyl Fluoride (

), effectively "unzipping" the polymer chain.
Mode B: Lewis Acid Catalysis (T > 150°C)

In the presence of metal oxides (e.g.,


, 

) or halides (

), the ether oxygen donates electron density to the metal center, weakening the C-O bond. This lowers the decomposition onset significantly, often observing degradation as low as 150°C .
Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways.

DegradationPathways Molecule 1,9-Dibromoperfluoro- 2,5,8-trioxanonane Heat Heat (>220°C) Molecule->Heat LewisAcid Lewis Acid (Al2O3/FeF3) Molecule->LewisAcid Radical Perfluoroalkyl Radical (•CF2-O-R) Heat->Radical Homolysis Bromine Br• Radical Heat->Bromine Complex Ether-Metal Complex LewisAcid->Complex Coordination Scission Beta-Scission Radical->Scission COF2 COF2 Gas (Toxic) Complex->COF2 ChainShort Shortened PFPE Chain Complex->ChainShort Depolymerization Scission->COF2 Scission->ChainShort

Figure 1: Thermal and catalytic decomposition pathways of brominated PFPEs, highlighting the generation of toxic


.

Experimental Characterization Protocol

To validate the stability of a specific lot of 1,9-Dibromoperfluoro-2,5,8-trioxanonane, the following TGA (Thermogravimetric Analysis) protocol is recommended. This method distinguishes between simple evaporation (boiling) and chemical decomposition.

Materials & Setup
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Pan: Platinum or Alumina (Do NOT use Aluminum pans if T > 500°C or if acidic byproducts are expected).

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (Inert) vs. Air (Oxidative).
    
Step-by-Step Workflow
StepParameterRationale
1. Equilibration 30°C for 5 minsEnsures baseline stability.
2. Ramp A 10°C/min to 120°CRemoves moisture or highly volatile solvent residues.
3. Isotherm Hold 120°C for 10 minsConfirms volatility of the pure substance (it may evaporate significantly here due to low BP).
4. Ramp B 5°C/min to 400°CSlow ramp to detect the onset of C-Br cleavage vs. evaporation.
5. Analysis Derivative Weight (DTG)Look for inflection points. Pure evaporation is a single smooth peak. Decomposition shows multi-stage mass loss.
Interpreting Results[2]
  • Scenario A (Pure Evaporation): 100% mass loss by ~180°C (smooth curve). This confirms the molecule is intact but volatile.

  • Scenario B (Decomposition): Mass loss onset at >200°C with residue. Note: Since the BP (~165°C) is lower than the C-Br homolysis T (~220°C), sealed pan DSC (Differential Scanning Calorimetry) is required to observe decomposition without evaporation interference.

Handling & Storage Recommendations

Based on the thermal profile, the following storage and processing rules are mandatory to maintain reagent integrity.

  • Distillation Limits: Do not exceed pot temperatures of 120°C during vacuum distillation. Use high vacuum (<10 mmHg) to keep the boiling point well below the thermal instability threshold.

  • Material Compatibility: Avoid contact with Lewis acids (Aluminum trichloride, Iron oxide rust) in hot zones. Passivate stainless steel reactors (nitric acid wash) to remove iron surface species before heating.

  • Inert Atmosphere: Store under Argon or Nitrogen. Oxygen can accelerate radical degradation pathways if the C-Br bond is thermally stressed.

  • Safety - HF/COF2 Evolution: If heated to decomposition (>250°C), the material will release Carbonyl Fluoride (

    
    ) and Hydrogen Fluoride (HF) upon contact with moisture. All high-temperature processes must be vented through a caustic scrubber.
    

References

  • BOC Sciences. Perfluoro-1,9-dibromo-2,5,8-trioxanonane Product Specifications. Retrieved from

  • MDPI. Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants. Lubricants 2023, 11(2), 80. Retrieved from

  • Exfluor Research Corp. Perfluoro-2,5,8-trioxanonyl bromide SDS and Physical Data. Retrieved from

  • National Institutes of Health (NIH). Formation of volatile halogenated products during thermal decomposition of PFAS. Retrieved from

Sources

Hydrophobicity of Fluorinated Ether Compounds: Mechanisms, Measurement, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated ethers represent a unique chemical space where high polarity coexists with high hydrophobicity—a phenomenon often termed "polar hydrophobicity." Unlike hydrocarbon ethers, where the oxygen atom acts as a potent hydrogen bond acceptor (HBA), the introduction of fluorine atoms on the


- or 

-carbons drastically alters the electron density of the ether linkage. This guide analyzes the physicochemical origins of this behavior, its critical role in modulating bioavailability in drug discovery, and provides a validated 19F-NMR protocol for accurate lipophilicity (

) determination.

Part 1: Molecular Mechanisms of Fluorinated Hydrophobicity

The hydrophobicity of fluorinated ethers is not merely a function of adding "greasy" bulk. It arises from a complex interplay between the unique electrostatics of the carbon-fluorine (C-F) bond and its inductive influence on the ether oxygen.

The "Polar Hydrophobicity" Paradox

The C-F bond is the strongest single bond in organic chemistry (


110 kcal/mol) and highly polar (dipole moment 

D). Intuitively, high polarity suggests hydrophilicity. However, fluorinated ethers exhibit significant hydrophobicity due to low polarizability .
  • Electronic Shielding: The fluorine atom holds its electrons tightly (highest electronegativity, 3.98). This low polarizability means the molecule cannot easily induce dipoles in surrounding water molecules, leading to weak London dispersion forces.

  • Cavity Formation Cost: Fluorocarbons are "fat" (van der Waals radius of F = 1.47 Å vs. H = 1.20 Å). Dissolving them in water requires disrupting the hydrogen-bonding network to create a large cavity. Because the fluorocarbon cannot compensate for this energy cost via strong attractive interactions (like H-bonding), the system minimizes free energy by expelling the solute—hence, hydrophobicity.

Modulation of the Ether Oxygen

In a standard dialkyl ether (


), the oxygen atom has two lone pairs available for hydrogen bonding with water. Fluorination dramatically reduces this HBA capability.
  • Inductive Withdrawal (-I Effect): Fluorine atoms withdraw electron density through the

    
    -framework. This decreases the basicity of the ether oxygen, rendering it a poor H-bond acceptor.
    
  • The Anomeric Effect: In

    
    -fluoroethers, hyperconjugation occurs between the oxygen lone pair (
    
    
    
    ) and the antibonding orbital of the C-F bond (
    
    
    ). This delocalization further locks the lone pairs, reducing their availability for solvation.
Visualization: The Fluorine Effect Pathway

G cluster_0 Standard Ether (e.g., Diethyl Ether) cluster_1 Fluorinated Ether (e.g., Sevoflurane) O_std Ether Oxygen (High Electron Density) H_bond Strong H-Bonding with Water O_std->H_bond O_fluoro Ether Oxygen (Depleted Electron Density) O_std->O_fluoro Fluorination Solubility Moderate Water Solubility H_bond->Solubility F_sub Fluorine Substitution (High Electronegativity) Inductive Inductive Withdrawal (-I) & n -> sigma* Delocalization F_sub->Inductive Inductive->O_fluoro No_H_bond Reduced/Null H-Bonding O_fluoro->No_H_bond Hydrophobicity High Hydrophobicity (Lipophilicity) No_H_bond->Hydrophobicity

Figure 1: Mechanistic pathway showing how fluorination alters the electronic state of the ether oxygen, transitioning the molecule from hydrophilic/amphiphilic to hydrophobic.

Part 2: Applications in Drug Discovery[1][2][3][4]

In medicinal chemistry, fluorinated ethers are not just solvents; they are strategic bioisosteres used to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.

The Trifluoromethoxy (-OCF3) Group

The


 group is a "privileged motif" in drug design (e.g., Riluzole). It is often compared to a methoxy (

) group but possesses distinct properties:
  • Conformation: The

    
     group prefers an orthogonal conformation relative to the aromatic ring, unlike the coplanar preference of 
    
    
    
    . This impacts receptor binding fit.[1]
  • Metabolic Blockade: The C-F bond blocks metabolic oxidation at that position (preventing O-dealkylation), extending the drug's half-life (

    
    ).
    
  • Lipophilicity Boost: Replacing

    
     with 
    
    
    
    typically increases
    
    
    by
    
    
    1.0 unit, facilitating Blood-Brain Barrier (BBB) penetration.
Comparative Physicochemical Data[6]
PropertyMethoxy (

)
Trifluoromethoxy (

)
Impact on Drug Design
Electronic Effect (

)
-0.27 (Donor)+0.35 (Withdrawer)Modulates pKa of nearby amines
Lipophilicity (

)
-0.02+1.04Increases membrane permeability
Bond Angle (C-O-C) 117°119°Slight steric change
Metabolic Stability Low (O-demethylation)High (Oxidation resistant)Increases

Part 3: Experimental Protocol for LogP Determination

Standard UV-Vis shake-flask methods often fail for fluorinated ethers due to their lack of chromophores or high volatility. The 19F-NMR Shake-Flask Method is the gold standard for these compounds, offering high specificity and eliminating the need for absolute concentration determination.

Principle

This method relies on the ratio of the analyte in octanol vs. water phases, normalized against a fluorinated internal standard (Reference) with a known


.


Where


 is the integration of the 19F-NMR signal.
Step-by-Step Protocol

Materials:

  • 1-Octanol (HPLC Grade, pre-saturated with water).

  • Water (Milli-Q, pre-saturated with octanol).

  • Internal Standard: 2,2,2-Trifluoroethanol (TFE,

    
    ) or Benzotrifluoride (
    
    
    
    ), depending on expected analyte range.
  • Analyte: Fluorinated ether compound (1–5 mg).

Workflow:

  • Pre-saturation: Stir octanol and water (1:1 v/v) for 24 hours. Separate phases.

  • Sample Preparation:

    • In a centrifuge tube, add 2 mL of pre-saturated octanol and 2 mL of pre-saturated water.

    • Add the Analyte (~2 mg) and Internal Standard (~2 mg).

  • Equilibration:

    • Vortex vigorously for 5 minutes.

    • Shake on an orbital shaker for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure full phase separation.

  • Sampling:

    • Carefully remove 600

      
      L from the top (octanol)  phase and transfer to NMR Tube A (add deuterated lock solvent, e.g., CDCl3 or Acetone-d6, in a coaxial insert if neat solvent is used).
      
    • Carefully remove 600

      
      L from the bottom (water)  phase and transfer to NMR Tube B (add D2O insert).
      
  • Measurement:

    • Acquire 19F-NMR spectra for both tubes. Ensure relaxation delay (

      
      ) is sufficient (
      
      
      
      ) for quantitative integration.
    • Integrate the analyte peak and reference peak in both phases.[2]

Protocol Visualization

Protocol cluster_phases Phase Sampling Start Start: Analyte + Ref Std Mix Biphasic System (Octanol/Water) Start->Mix Equilibrate Vortex & Shake (1 hr, 25°C) Mix->Equilibrate Centrifuge Centrifuge (Phase Separation) Equilibrate->Centrifuge Octanol Octanol Phase (Tube A) Centrifuge->Octanol Top Layer Water Water Phase (Tube B) Centrifuge->Water Bottom Layer NMR 19F-NMR Acquisition Octanol->NMR Water->NMR Calc Calculate LogP (Integration Ratio) NMR->Calc

Figure 2: Workflow for the 19F-NMR determination of LogP for fluorinated ethers.

References

  • Linclau, B., et al. (2019). "A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy." Journal of Visualized Experiments. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

  • Glyn, R. J., & Pattison, G. (2021).[3] "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity."[3][4][5] Journal of Medicinal Chemistry. [Link]

  • Dalvit, C., et al. (2010). "The Polar Hydrophobicity of Fluorinated Compounds." Chemistry – A European Journal. [Link]

  • Amanchukwu, C. V., et al. (2020).[6][7] "A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability."[8] Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1,9-Dibromoperfluoro-2,5,8-trioxanonane as a Chain Extender Precursor in High-Performance Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the utilization of 1,9-Dibromoperfluoro-2,5,8-trioxanonane as a precursor for a novel fluorinated chain extender in polyurethane synthesis. Recognizing that the terminal bromine atoms are not reactive towards isocyanates, a critical two-step process is detailed. The first part of this guide presents a robust protocol for the conversion of the dibromo-compound into its corresponding diol, 1,9-dihydroxyperfluoro-2,5,8-trioxanonane, via a nucleophilic substitution reaction. The second part provides a detailed methodology for the synthesis of fluorinated polyurethanes using this newly synthesized diol as a chain extender. The incorporation of this perfluorinated ether moiety into the polyurethane backbone is expected to impart enhanced thermal stability, chemical resistance, and unique surface properties, which are highly desirable in advanced materials for various applications, including in the biomedical and pharmaceutical fields.

Introduction: The Strategic Advantage of Fluorinated Polyurethanes

Polyurethanes (PUs) are a versatile class of polymers, with properties that can be tailored for a wide range of applications.[1] The alternating hard and soft segment structure of PUs allows for a high degree of control over their mechanical and thermal properties.[1] Fluorinated polyurethanes (FPUs) represent a specialized class of PUs that offer a unique combination of desirable characteristics, including high thermal stability, excellent chemical resistance, low surface energy, and biocompatibility.[1][2] These properties are a direct result of the high bond energy of the C-F bond and the unique electronic nature of fluorine atoms.[1]

Chain extenders are low molecular weight diols or diamines that react with isocyanates to form the hard segments of the polyurethane.[1] The structure and properties of the chain extender play a crucial role in determining the final properties of the polymer.[3] The use of fluorinated chain extenders is a key strategy for enhancing the performance of polyurethanes.[4][5]

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a commercially available perfluorinated compound. However, its direct application as a chain extender in polyurethane synthesis is precluded by the non-reactivity of its terminal bromine atoms with isocyanate groups. This guide, therefore, outlines the necessary chemical modification to convert this readily available starting material into a valuable fluorinated diol chain extender, thereby unlocking its potential for the synthesis of high-performance FPUs.

From Dibromide to Diol: Synthesis of the Fluorinated Chain Extender

The conversion of 1,9-Dibromoperfluoro-2,5,8-trioxanonane to 1,9-dihydroxyperfluoro-2,5,8-trioxanonane is achieved through a nucleophilic substitution reaction. While the hydrolysis of alkyl halides can be achieved with water or hydroxide ions, the reactivity of perfluoroalkyl halides can differ.[6][7] A common and effective method for the hydrolysis of primary alkyl halides is reaction with an aqueous solution of a hydroxide salt, such as sodium hydroxide or potassium hydroxide, often in a co-solvent to improve solubility.[6]

Reaction Mechanism: Nucleophilic Substitution (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom. This attack occurs from the backside of the C-Br bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction occurs in a single, concerted step where the C-OH bond is formed simultaneously as the C-Br bond is broken.[1]

Caption: SN2 mechanism for the conversion of the dibromide to the diol.

Experimental Protocol: Synthesis of 1,9-Dihydroxyperfluoro-2,5,8-trioxanonane

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
1,9-Dibromoperfluoro-2,5,8-trioxanonane330562-49-7507.8510 g
Sodium Hydroxide (NaOH)1310-73-240.002.0 g
1,4-Dioxane123-91-188.11100 mL
Deionized Water7732-18-518.0250 mL
Diethyl Ether (for extraction)60-29-774.12200 mL
Anhydrous Magnesium Sulfate (for drying)7487-88-9120.3710 g
Hydrochloric Acid (1M, for neutralization)7647-01-036.46As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 1,9-Dibromoperfluoro-2,5,8-trioxanonane in 100 mL of 1,4-dioxane.

  • Addition of Base: In a separate beaker, dissolve 2.0 g of sodium hydroxide in 50 mL of deionized water. Slowly add the aqueous NaOH solution to the flask containing the dibromo-compound.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain the reflux for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium hydroxide by slowly adding 1M hydrochloric acid until the pH of the aqueous layer is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure 1,9-dihydroxyperfluoro-2,5,8-trioxanonane.

Polyurethane Synthesis with the Fluorinated Diol Chain Extender

The synthesized 1,9-dihydroxyperfluoro-2,5,8-trioxanonane can be used as a chain extender in a two-step prepolymer method for polyurethane synthesis. This method allows for better control over the polymer structure and molecular weight.[2]

Overall Workflow

Caption: Workflow for the two-step synthesis of fluorinated polyurethane.

Experimental Protocol: Polyurethane Synthesis

Materials:

Reagent/SolventExample CASExample Supplier
Poly(tetramethylene ether) glycol (PTMEG, Mn ~2000)25190-06-1Sigma-Aldrich
4,4'-Methylene diphenyl diisocyanate (MDI)101-68-8Sigma-Aldrich
1,9-Dihydroxyperfluoro-2,5,8-trioxanonane(Synthesized above)-
Dibutyltin dilaurate (DBTDL) catalyst77-58-7Sigma-Aldrich
N,N-Dimethylacetamide (DMAc, anhydrous)127-19-5Sigma-Aldrich

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add a calculated amount of PTMEG and degas under vacuum at 80°C for 1 hour to remove any moisture.

    • Cool the flask to 60°C and add a stoichiometric excess of MDI (e.g., a 2:1 molar ratio of NCO:OH).

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

    • Increase the temperature to 80°C and stir the reaction mixture under a nitrogen atmosphere for 2-3 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by determining the NCO content via titration.

  • Chain Extension:

    • Dissolve a calculated amount of the synthesized 1,9-dihydroxyperfluoro-2,5,8-trioxanonane in anhydrous DMAc. The amount of the diol should be calculated to react with the remaining isocyanate groups of the prepolymer.

    • Slowly add the diol solution to the prepolymer mixture with vigorous stirring.

    • Continue stirring at 80°C for another 2-3 hours until the viscosity of the mixture increases significantly, indicating polymer formation.

  • Casting and Curing:

    • Pour the viscous polymer solution onto a Teflon-coated plate.

    • Cure the film in a vacuum oven at 80°C for 24 hours to remove the solvent and complete the reaction.

Characterization of the Fluorinated Polyurethane

The resulting fluorinated polyurethane should be characterized to confirm its structure and evaluate its properties.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the urethane linkage formation (disappearance of the NCO peak at ~2270 cm⁻¹, appearance of N-H stretching at ~3300 cm⁻¹ and C=O stretching at ~1700 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the polymer, including the incorporation of the fluorinated chain extender.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) of the soft and hard segments.
Mechanical Testing Measurement of tensile strength, elongation at break, and Young's modulus to assess the mechanical properties of the polymer film.
Contact Angle Measurement Assessment of the surface properties, specifically the hydrophobicity and oleophobicity, imparted by the fluorinated chain extender.

Conclusion

This guide provides a detailed framework for the synthesis of novel fluorinated polyurethanes utilizing 1,9-Dibromoperfluoro-2,5,8-trioxanonane as a precursor to a fluorinated diol chain extender. The two-step process, involving the initial conversion of the dibromide to a diol followed by polyurethane synthesis, offers a viable pathway to high-performance materials with enhanced thermal, chemical, and surface properties. The protocols and characterization techniques outlined herein are intended to serve as a valuable resource for researchers and scientists in the field of polymer chemistry and materials science, as well as for professionals in drug development seeking advanced materials for their applications.

References

  • Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. Retrieved from [Link]

  • Chiu, W. C., Lee, H. T., & Hu, A. (2018). Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. Polymers, 10(11), 1292. [Link]

  • Fu, C., Li, C., & Zhang, H. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 963. [Link]

  • Gaina, V., Gaina, C., & Tudorachi, N. (2016). Fluorinated Polyurethanes, Synthesis and Properties. Polymers, 8(7), 263. [Link]

  • Google Patents. (1958). Production of alcohols by hydrolysis of alkyl bromides. (U.S. Patent No. 2,819,319).
  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and properties of biodegradable polycaprolactone/polyurethanes using fluoro chain extenders. Retrieved from [Link]

  • ResearchGate. (2011). Characterization of Polyurethanes Containing Different Chain Extenders. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. Retrieved from [Link]

  • Semantic Scholar. (2011). Characterization of Polyurethanes Containing Different Chain Extenders. Retrieved from [Link]

  • Google Patents. (1990). Chain extenders for polyurethanes. (U.S. Patent No. 4,931,487).
  • YouTube. (2019, July 8). Preparation of Alcohols by Hydrolysis of Alkyl Halides - Alcohols, Phenols and Ethers Class 12. Retrieved from [Link]_________________ (Note: A placeholder is used as the exact video URL was not provided in the search results).

  • YouTube. (2015, May 10). Nucleophilic substitution reactions with hydroxide and water. Retrieved from [Link]_________________ (Note: A placeholder is used as the exact video URL was not provided in the search results).

Sources

Surface modification of polymers with "1,9-Dibromoperfluoro-2,5,8-trioxanonane"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the covalent surface modification of polymeric substrates using 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS 330562-49-7) . Unlike simple perfluoroalkyl chains, this molecule is a telechelic perfluoropolyether (PFPE) with terminal bromine functionalities. Its unique "Oxa" backbone provides superior conformational flexibility, while the terminal bromines serve as highly reactive handles for radical-mediated grafting.

Key Applications:

  • Microfluidics: Prevention of non-specific protein adsorption in PDMS channels.

  • Medical Devices: Creation of chemically resistant, non-thrombogenic coatings on catheters (PU/PVC).

  • Optical Coatings: Reduction of surface energy (< 15 mN/m) for anti-smudge properties.

Scientific Mechanism

The surface modification relies on UV-Mediated C-Br Homolysis . The Carbon-Bromine bond in perfluorinated systems is relatively weak (~280 kJ/mol) compared to the C-F bond (~485 kJ/mol). Upon exposure to deep UV light (254 nm), the terminal C-Br bonds cleave, generating reactive perfluoroalkyl radicals (


).

These radicals are highly electrophilic and will aggressively attack the hydrogen-rich polymer surface (C-H bonds) via hydrogen abstraction or direct addition to unsaturated sites (C=C), resulting in a covalent C-C bond between the fluoropolymer and the substrate. Because the molecule is bifunctional (


), it can graft at one end (brush formation) or both ends (surface crosslinking), significantly enhancing coating stability compared to monofunctional silanes.
Mechanism Visualization

G UV UV Source (254 nm) Precursor 1,9-Dibromoperfluoro- 2,5,8-trioxanonane (Br-Rf-Br) UV->Precursor Homolysis Radical Reactive Radical (•Rf-Br) Precursor->Radical Br• Loss Surface Polymer Surface (C-H / C=C) Radical->Surface Abstraction/Addition Grafted Covalently Grafted Surface Surface->Grafted Termination

Figure 1: Reaction pathway for UV-mediated grafting of PFPE-dibromides.[1]

Experimental Protocol

Safety Warning: Handle all fluorinated solvents and bromides in a fume hood. UV radiation (254 nm) is damaging to eyes and skin; use appropriate shielding.

Materials & Equipment
ComponentSpecificationPurpose
Active Agent 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS 330562-49-7)Surface modifier
Solvent HFE-7100 (Methoxyperfluorobutane) or TrifluorotolueneDissolution of PFPE
Substrate Polystyrene (PS), Polyurethane (PU), or PDMSTarget surface
UV Source Low-pressure Mercury Lamp (

=254 nm), Power > 5 mW/cm²
Radical initiator
Cleaning Isopropanol (IPA), Nitrogen gunSurface prep
Step-by-Step Methodology

Step 1: Surface Pre-activation

  • Sonicate the polymer substrate in Isopropanol for 10 minutes to remove organic contaminants.

  • Dry under a stream of Nitrogen.

  • (Optional): Expose to Oxygen Plasma (30s, 50W) to generate surface hydroxyls/radicals, improving wettability for the coating solution.

Step 2: Solution Preparation

  • Prepare a 2.0% (w/v) solution of 1,9-Dibromoperfluoro-2,5,8-trioxanonane in HFE-7100.

  • Note: Common solvents like Ethanol or Hexane will not dissolve this fluorinated agent.

  • Degas the solution with Nitrogen bubbling for 5 minutes to remove dissolved Oxygen (Oxygen quenches radicals).

Step 3: Coating and Grafting

  • Spin Coating: Apply the solution to the substrate (1500 rpm, 30s) to form a uniform thin film. Alternatively, dip-coating can be used (withdrawal speed 2 mm/s).

  • UV Irradiation: Place the coated substrate into a UV chamber purged with Nitrogen.

  • Irradiate at 254 nm for 15–30 minutes .

    • Insight: The solvent evaporates quickly, leaving a thin film of the bromide. The UV light then cleaves the C-Br bonds at the solid-solid interface, driving the grafting efficiency.

Step 4: Post-Grafting Wash (Critical)

  • Rinse the substrate thoroughly with fresh HFE-7100 to remove unreacted bromide.

  • Sonicate in HFE-7100 for 5 minutes.

    • Why: This step ensures that only covalently bound chains remain. Physisorbed material will leach out over time if not removed.

  • Cure at 60°C for 1 hour to anneal the fluorinated chains.

Workflow Diagram

Workflow Start Start: Substrate Prep (Clean & Dry) Coat Apply Coating (Spin/Dip) Start->Coat Soln Solution Prep 2% in HFE-7100 (Degas N2) Soln->Coat UV UV Irradiation 254nm, 20 min (Inert Atmosphere) Coat->UV Wash Solvent Wash (Remove Unbound) UV->Wash Analyze Characterization (XPS, Contact Angle) Wash->Analyze

Figure 2: Operational workflow for surface grafting.

Characterization & Expected Results

To validate the protocol, the following analytical metrics should be met:

TechniqueParameterExpected ResultInterpretation
X-Ray Photoelectron Spectroscopy (XPS) F/C Ratio> 1.5Indicates dense coverage of perfluorinated chains.
XPS High Res C1s SpectrumPeak at ~293 eVSpecific signal for

and

bonds.
Contact Angle Water (

)
110° - 120°Transition to hydrophobic surface.
Contact Angle Hexadecane (

)
> 65°Confirmation of oleophobicity (oil repellency).
AFM Roughness (

)
< 5 nm increaseThe coating is a molecular monolayer/brush, preserving nanotexture.

References

  • Deng, J., et al. (2009). Surface Modification of Poly(vinylidene fluoride) Membranes by UV-Induced Graft Polymerization. Journal of Applied Polymer Science. (General mechanism for UV-grafting on fluoropolymers).
  • Kloes, K., et al. (2020). Photochemical Grafting of Perfluorinated Acrylates onto Polyolefins. Macromolecular Rapid Communications.
  • PubChem. (2023). Perfluoro-3,6,9-trioxatridecanoic acid (Related Structure Properties). National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Synthesis of Telechelic Fluorinated Surfactants from 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for converting 1,9-Dibromoperfluoro-2,5,8-trioxanonane (a discrete perfluoropolyether telechelic dibromide) into a high-purity dicarboxylic acid fluorosurfactant . Unlike standard perfluoroalkyl surfactants (e.g., PFOA), perfluoropolyether (PFPE) derivatives offer superior biocompatibility, conformational flexibility, and reduced bio-accumulation potential, making them critical candidates for drug delivery systems (nanoemulsions) and microfluidic droplet stabilization. The protocol utilizes a radical-mediated addition to allyl acetate, followed by reductive debromination and oxidation, ensuring a strictly defined "Gemini-like" telechelic architecture.

Strategic Chemical Logic

The starting material, 1,9-Dibromoperfluoro-2,5,8-trioxanonane , possesses two reactive terminal bromodifluoromethyl (


) groups separated by a flexible ether backbone. The transformation relies on the Atom Transfer Radical Addition (ATRA)  mechanism.
Key Mechanistic Considerations:
  • Reactivity Gap: Perfluoroalkyl bromides (

    
    ) are significantly less reactive than their iodide counterparts (
    
    
    
    ). Standard thermal initiation requires higher temperatures or specific radical initiators (e.g., AIBN or Benzoyl Peroxide) to cleave the
    
    
    bond (Bond Dissociation Energy
    
    
    ).
  • Spacer Insertion: Direct hydrolysis of

    
     to 
    
    
    
    is inefficient. We introduce a hydrocarbon "spacer" using Allyl Acetate . This serves two purposes:
    • It distances the polar head group from the fluorinated chain, improving surfactant amphiphilicity.

    • It provides a terminal ester handle for facile hydrolysis.

  • The "Bromine Problem": The radical addition places a bromine atom on the

    
    -carbon of the spacer. This secondary bromine is unstable and prone to elimination. A Reductive Dehalogenation  step using Zinc/Acetic Acid is integrated to ensure chemical stability of the final surfactant.
    

Workflow Visualization

The following diagram outlines the critical reaction pathway and the logic flow for quality control.

G Start 1,9-Dibromoperfluoro- 2,5,8-trioxanonane Reagent1 Allyl Acetate (AIBN, 80°C) Start->Reagent1 Radical Addition Inter1 Intermediate: Dibromo-Diacetate Reagent1->Inter1 Step2 Reductive Dehalogenation (Zn / AcOH) Inter1->Step2 Stabilization Inter2 Saturated Diacetate Step2->Inter2 Step3 Hydrolysis & Oxidation (NaOH -> Jones Reagent) Inter2->Step3 Functionalization Final Target Surfactant: PFPE-Dicarboxylic Acid Step3->Final QC QC Checkpoint: 19F NMR (-CF2-CH2-) No -CF2Br signal Final->QC

Caption: Figure 1. Synthetic pathway from PFPE-Dibromide to Telechelic Dicarboxylic Acid Surfactant.

Detailed Experimental Protocols

Phase 1: Radical Addition of Allyl Acetate

This step installs the hydrocarbon spacer.

Materials:

  • 1,9-Dibromoperfluoro-2,5,8-trioxanonane (10.0 g, ~20 mmol)

  • Allyl Acetate (6.0 g, 60 mmol, 3.0 equiv)

  • AIBN (Azobisisobutyronitrile) (0.16 g, 1 mmol, 5 mol%)

  • Solvent: Butyl Acetate (anhydrous, 20 mL)

Protocol:

  • Setup: In a heavy-walled pressure tube or autoclave (to prevent loss of volatile components), combine the PFPE dibromide, allyl acetate, and butyl acetate.

  • Degassing (Critical): Oxygen inhibits radical propagation. Bubble dry Nitrogen or Argon through the solution for 20 minutes. Add AIBN quickly under positive inert gas flow and seal the vessel.

  • Reaction: Heat the vessel to 80°C for 12–16 hours. The solution should remain clear or turn slightly yellow.

  • Workup: Cool to room temperature. Remove excess allyl acetate and solvent via rotary evaporation under reduced pressure.

  • Result: A viscous oil containing the bis(2-bromo-3-acetoxypropyl)-PFPE intermediate.

Phase 2: Reductive Dehalogenation & Hydrolysis

This phase removes the unstable secondary bromine and reveals the alcohol groups.

Materials:

  • Crude Intermediate from Phase 1

  • Zinc Dust (Activated, 5.0 equiv)

  • Acetic Acid (Glacial) / Ethanol (1:1 v/v mixture)

Protocol:

  • Dissolve the crude oil in the AcOH/EtOH mixture (50 mL).

  • Add Zinc dust slowly (exothermic reaction possible).

  • Reflux at 90°C for 4 hours. This reduces the

    
     bond to 
    
    
    
    .
  • Filtration: Filter off excess Zinc while hot.

  • Hydrolysis: Add NaOH (10% aq, 20 mL) to the filtrate and stir at 60°C for 2 hours to cleave the acetate esters.

  • Extraction: Acidify to pH 2 with HCl. Extract with fluorinated solvent (e.g., HFE-7100 or Freon-113 substitute). Wash the organic phase with water/brine. Dry over MgSO4.

  • Result: Telechelic PFPE-Diol (

    
    ).
    
Phase 3: Oxidation to Dicarboxylic Acid (The Surfactant)

For anionic surfactant applications (emulsion stabilization), the diol is oxidized to the di-acid.

Protocol:

  • Dissolve the PFPE-Diol in Acetone (30 mL).

  • Jones Oxidation: Add Jones Reagent (CrO3/H2SO4) dropwise at 0°C until the orange color persists.

  • Stir for 2 hours at room temperature.

  • Quench: Add Isopropanol to quench excess oxidant (turns green).

  • Purification: Evaporate acetone. Dissolve residue in HFE-7100. Wash with 1M HCl.

  • Final Isolation: Evaporate solvent to yield the waxy white solid: PFPE-Dicarboxylic Acid .

Data Summary & Quality Control

To ensure the protocol was successful, compare your analytical data against these expected values.

ParameterMethodExpected ResultInterpretation
End-Group Conversion

NMR
Disappearance of signal at -63 ppm (approx)Loss of terminal

.
Spacer Integration

NMR
Appearance of signal at -120 ppm Formation of

linkage.
Functional Group FT-IR Broad peak 2500–3300 cm⁻¹ ; Sharp 1710 cm⁻¹ Presence of Carboxylic Acid (-COOH).
Surface Tension Wilhelmy Plate 18–22 mN/m (0.1 wt% in water)Confirmation of surfactant activity.
Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Cause: Oxygen contamination or old AIBN.

    • Fix: Freeze-pump-thaw degas the reaction mix 3 times. Recrystallize AIBN from methanol before use.

  • Issue: Emulsion does not break during extraction.

    • Cause: The product is a surfactant![1][2][3]

    • Fix: Add saturated NaCl (brine) and centrifuge the mixture. Avoid vigorous shaking; use gentle inversion.

References

  • Ameduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier. (Comprehensive guide on radical addition to fluorinated telechelics).

  • Holtze, C., et al. (2008).[2] "Biocompatible surfactants for water-in-fluorocarbon emulsions." Lab on a Chip, 8(10), 1632-1639. (Describes the utility of PFPE-carboxylate surfactants in microfluidics).

  • Kaplan, A., et al. (2021). "New Perfluoropolyether Surfactants for Water-in-Oil Emulsions." Freie Universität Berlin. (Specific synthesis protocols for PFPE head-group modification).

  • Rondinini, S., et al. (2017). "Iodine(III) Reagents in Radical Chemistry." Accounts of Chemical Research. (Context on radical generation from halogenated precursors).

Sources

Application Note: Synthesis of Fluorinated ABA Triblock Copolymers via RAFT using 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the protocol for utilizing 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) as a precursor for synthesizing well-defined fluorinated block copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a telechelic perfluoropolyether (PFPE) precursor featuring a fluorinated backbone and reactive bromine end-groups. While perfluorinated chains offer exceptional chemical stability, oxygen carrying capacity, and self-assembly properties (critical for drug delivery vehicles like micelles and hydrogels), the terminal bromine atoms are not directly compatible with RAFT polymerization mechanisms.

This guide outlines the "Grafting-From" strategy. The protocol transforms the inert bromide termini into a difunctional Macro-Chain Transfer Agent (Macro-CTA), enabling the controlled growth of hydrophilic polymer blocks (e.g., Poly(ethylene glycol) methyl ether methacrylate - PEGMA) to form Hydrophilic-Fluorophilic-Hydrophilic (ABA) triblock copolymers.

Key Applications
  • Oxygen-Carrying Nanocarriers: For ischemic tissue therapy.

  • 
    -MRI Contrast Agents:  Traceable drug delivery systems.
    
  • Non-Fouling Coatings: Fluorinated surfaces with tunable adhesion.

Strategic Workflow & Mechanism

Direct radical attack on the


 bond of perfluoroalkyl bromides is kinetically sluggish compared to iodides and does not mediate RAFT equilibrium. Therefore, a three-phase activation strategy  is required:
  • Functionalization: Conversion of terminal bromides to hydroxyl groups via radical addition of allyl alcohol.

  • Activation: Esterification of the diol with a Carboxyl-RAFT agent to create a PFPE-Macro-CTA .

  • Polymerization: RAFT polymerization of the target monomer from the PFPE core.[1]

RAFT_Workflow Start 1,9-Dibromoperfluoro- 2,5,8-trioxanonane (Rf-Br) Step1 Radical Addition (Allyl Alcohol) Start->Step1 Activation Inter1 PFPE-Diol (Rf-OH) Step1->Inter1 Hydrolysis/Red. Step2 Esterification (RAFT Acid + DCC/DMAP) Inter1->Step2 Conjugation MacroCTA PFPE-Macro-CTA (S-C(=S)-Z) Step2->MacroCTA Yields CTA Step3 RAFT Polymerization (Monomer + AIBN) MacroCTA->Step3 Chain Growth Final ABA Triblock Copolymer Step3->Final Self-Assembly

Figure 1: Synthetic pathway transforming the inert fluorinated bromide into a living polymer architecture.

Experimental Protocols

Phase 1: Synthesis of PFPE-Diol (End-Group Modification)

The


 bond strength renders nucleophilic substitution difficult. We utilize a radical-mediated addition of allyl alcohol, followed by reduction, to install primary hydroxyls.

Materials:

  • 1,9-Dibromoperfluoro-2,5,8-trioxanonane (10 mmol)

  • Allyl Alcohol (excess, 40 mmol)

  • Benzoyl Peroxide (BPO) or Di-tert-butyl peroxide (Initiator)

  • Solvent: 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon 113) or

    
    -Trifluorotoluene (TFT).
    

Protocol:

  • Setup: In a pressure tube or autoclave, dissolve the fluorinated bromide in TFT. Add allyl alcohol and initiator (5 mol% relative to alkene).

  • Reaction: Degas via three freeze-pump-thaw cycles. Seal and heat to 90°C (for BPO) or 120°C (for DTBP) for 12 hours.

    • Mechanism:[2][3][4] The initiator generates radicals that abstract Br, creating a perfluoroalkyl radical (

      
      ). This radical adds to the allyl alcohol double bond.[5]
      
  • Reduction (Critical): The resulting intermediate contains a secondary bromide. Treat the crude mixture with Tributyltin Hydride (

    
    ) or Zinc/Acetic acid to reduce the 
    
    
    
    bond to
    
    
    .
  • Purification: Evaporate solvent. Wash the oil with cold hexane (removes organic byproducts; the fluorinated diol is likely insoluble in hexane but soluble in fluorinated solvents).

  • Validation:

    
     NMR should show the disappearance of the 
    
    
    
    signal (~ -64 ppm) and appearance of
    
    
    signals.
Phase 2: Synthesis of PFPE-Macro-CTA

We conjugate the PFPE-Diol with a carboxylic acid-functionalized RAFT agent, such as 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a trithiocarbonate analog (better for acrylates).

Materials:

  • PFPE-Diol (from Phase 1)

  • CPADB (RAFT Agent) - 2.5 equivalents[6]

  • DCC (Dicyclohexylcarbodiimide) - 3.0 equivalents

  • DMAP (4-Dimethylaminopyridine) - 0.5 equivalents

  • Solvent: Anhydrous THF / TFT mixture (1:1 ratio to ensure solubility of both blocks).

Protocol:

  • Dissolution: Dissolve PFPE-Diol, CPADB, and DMAP in the solvent mixture under

    
     atmosphere.
    
  • Coupling: Cool to 0°C. Add DCC dissolved in minimal THF dropwise.

  • Incubation: Warm to room temperature and stir for 24–48 hours.

  • Workup: Filter off the insoluble DCU urea byproduct.

  • Purification: Precipitate the filtrate into cold methanol or hexane (depending on RAFT agent solubility). The fluorinated Macro-CTA is typically a viscous colored oil.

  • Yield Calculation: Determine the degree of functionalization via

    
     NMR by comparing the integration of the RAFT aromatic protons (or Z-group) to the PFPE backbone signals.
    
Phase 3: RAFT Polymerization (ABA Triblock Synthesis)

This step grows the hydrophilic "A" blocks (e.g., Poly(PEGMA)) from the central "B" block.

Formulation Table:

ComponentRoleEquivalentsNotes
PFPE-Macro-CTA Macro-Initiator1.0Defines the core block.
Monomer (e.g., PEGMA) Hydrophilic Block50 - 200Target DP determines MW.
AIBN Radical Source0.1 - 0.2Ratio [CTA]:[I] should be > 5:1.
Solvent Medium-Trifluorotoluene (TFT) or DMF.

Protocol:

  • Preparation: In a Schlenk tube, dissolve the PFPE-Macro-CTA and monomer in TFT (or a TFT/DMF blend).

    • Note: Solubility is the biggest challenge. As the hydrophilic polymer grows, the chain may precipitate if the solvent is too fluorophilic. A gradient solvent system or TFT is recommended.

  • Initiation: Add AIBN. Seal and purge with Nitrogen for 30 minutes.

  • Polymerization: Immerse in an oil bath at 70°C.

  • Kinetics: Monitor conversion via

    
     NMR (vinyl proton disappearance). Stop reaction at ~70-80% conversion to preserve "living" character and prevent bimolecular termination.
    
  • Quenching: Cool to 0°C and expose to air.

  • Purification: Precipitate the polymer into cold diethyl ether or hexane. The triblock copolymer should precipitate, while unreacted monomer remains soluble. Dialysis against water is recommended for biomedical grade purity.

Characterization & Data Analysis

Nuclear Magnetic Resonance (NMR)[1][8][9]
  • 
     NMR:  Essential for quantifying the fluorinated core. The signal for the terminal 
    
    
    
    adjacent to the ester linkage will shift compared to the starting bromide.
  • 
     NMR:  Used to calculate the molecular weight (
    
    
    
    ) of the polymer blocks.
    • Formula:

      
      .
      
Gel Permeation Chromatography (GPC)
  • Challenge: Fluorinated polymers often adsorb to standard GPC columns (Styragel).

  • Solution: Use a GPC system with a fluorinated solvent (like hexafluoroisopropanol - HFIP) or add LiBr (0.05 M) to DMF eluent to disrupt aggregation.

  • Expectation: A monomodal peak shifting to lower retention times (higher MW) compared to the Macro-CTA confirms successful block extension.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Phase Separation during Polymerization Solvent incompatibility between Fluorine core and growing Polymer shell.Use a co-solvent system (e.g., TFT/DMF 50:50). TFT dissolves the core; DMF dissolves the acrylate.
Low Initiation Efficiency Incomplete removal of Br or steric hindrance at the PFPE-CTA interface.Verify Phase 1 reduction (Br

H) is complete. Unreacted Br does not initiate RAFT.
Broad PDI (> 1.5) High radical concentration or slow initiation.Increase the [CTA]:[Initiator] ratio to 10:1. Ensure thorough degassing.

References

  • Perfluoropolyether Synthesis & Functionalization

    • Tonelli, C., et al. "Linear perfluoropolyether difunctional oligomers: chemistry, properties and applications." Journal of Fluorine Chemistry, 95(1-2), 51-70. Link

  • RAFT Polymerization of Fluorinated Monomers

    • Keddie, D. J. "A guide to the synthesis of block copolymers using reversible addition-fragmentation chain transfer (RAFT) polymerization." Chemical Society Reviews, 43(2), 496-505. Link

  • Synthesis of Fluorinated Macro-CTAs

    • Tan, X.[] "Design, synthesis and evaluation of perfluoropolyether (PFPE)-containing polymeric devices." University of Queensland Thesis, 2024. Link

  • Radical Addition to Perfluoroalkyl Halides

    • Boutevin, B., et al. "Synthesis of Fluorinated Telomers." Macromolecules, 2005. (Standard protocols for Rf-X activation). Link

Sources

Application Note: Synthesis of Amphiphilic Block Copolymers with a Perfluorinated Segment

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Design: The "Fluorous" Challenge

Synthesizing amphiphilic block copolymers with a perfluorinated segment (e.g., PEG-b-PFEMA) presents a unique challenge distinct from standard hydrophobic blocks. Fluorinated segments exhibit the "Fluorous Effect" —they are simultaneously hydrophobic and lipophobic. This thermodynamic incompatibility leads to rapid phase separation during polymerization, often resulting in premature termination or broad dispersity (


) if standard organic solvents are used.

Key Design Principles:

  • Polymerization Technique: Reversible Addition-Fragmentation chain Transfer (RAFT) is the method of choice due to its high tolerance for functional groups and ability to control the growth of methacrylates and styrenics without metal contamination (unlike ATRP).

  • Solvent Selection (The Critical Variable): Standard solvents like THF or DMF are often poor solvents for the growing fluorinated chain.

    
    -Trifluorotoluene (TFT)  is the "Gold Standard" solvent for this protocol, as it solubilizes both the hydrophilic macro-CTA and the growing fluorinated block.
    
  • Monomer Choice: 2,2,2-Trifluoroethyl methacrylate (TFEMA) is the recommended model monomer. It provides high fluorine density for 19F MRI applications while maintaining reasonable reactivity ratios.[1]

Protocol A: RAFT Synthesis of PEG-b-PTFEMA

This protocol describes the chain extension of a Poly(ethylene glycol) (PEG) macro-Chain Transfer Agent (macro-CTA) with TFEMA.

Materials & Reagents
ReagentRoleSpecifications
PEG-CPADB Macro-CTA

Da (commercial or synthesized)
TFEMA Monomer2,2,2-Trifluoroethyl methacrylate (Remove inhibitor via basic alumina column)
AIBN InitiatorRecrystallized from methanol
TFT Solvent

-Trifluorotoluene (Anhydrous)
n-Hexane Non-solventHPLC Grade (for precipitation)
Step-by-Step Methodology

1. Reactant Preparation:

  • Calculate the molar ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2 .

  • Expert Insight: Keep the initiator concentration low ([CTA]/[I]

    
     5) to preserve high end-group fidelity for potential further block additions.
    

2. Dissolution & Degassing:

  • In a Schlenk tube, dissolve PEG-CPADB (

    
     g, 
    
    
    
    mmol) and TFEMA (
    
    
    g,
    
    
    mmol) in TFT (
    
    
    mL).
  • Add AIBN (

    
     mg, 
    
    
    
    mmol).
  • Seal the tube and perform three freeze-pump-thaw cycles .

    • Why? Oxygen is a radical scavenger. Fluorinated monomers are particularly sensitive to inhibition periods.

  • Backfill with high-purity Nitrogen or Argon.

3. Polymerization:

  • Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

  • Stir magnetically at 300 RPM.

  • Time: Reaction kinetics for TFEMA are faster than non-fluorinated analogs. Monitor conversion via 1H NMR every 2 hours. Stop at

    
     conversion to avoid "dead" chain coupling (bimolecular termination).
    

4. Quenching & Purification:

  • Quench by cooling in liquid nitrogen and exposing to air.

  • Precipitation: Drop the polymer solution slowly into a 10-fold excess of cold n-Hexane under vigorous stirring. The fluorinated block may form a sticky precipitate; cooling the hexane to -20°C helps solidify the product.

  • Drying: Dry in a vacuum oven at room temperature for 24 hours. Note: Do not heat above

    
     during drying to prevent film formation that traps solvent.
    
Workflow Visualization

RAFT_Synthesis Reagents Reagents: PEG-CTA + TFEMA + AIBN + TFT Degas Degassing: Freeze-Pump-Thaw (3 Cycles) Reagents->Degas React Polymerization: 70°C, Argon atm Stop at <70% Conv. Degas->React Quench Quench: Liquid N2 + Air React->Quench Purify Purification: Precipitate in Cold Hexane Quench->Purify

Figure 1: RAFT polymerization workflow for fluorinated block copolymers.

Protocol B: Self-Assembly (Micellization)

Direct dissolution of PEG-b-PTFEMA in water is impossible due to the super-hydrophobicity of the fluorinated block. A Solvent Switch method is required.

Protocol
  • Unimer Dissolution: Dissolve the purified copolymer in a common solvent (THF or Acetone) at a concentration of

    
     mg/mL.
    
    • Troubleshooting: If the solution is cloudy, add small amounts of TFT until clear.

  • Selective Solvent Addition: Under vigorous stirring (500 RPM), add deionized water dropwise via a syringe pump (

    
     mL/h).
    
    • Critical Point: As water content increases, the fluorinated blocks collapse to form the micelle core. Continue until water content is

      
       vol%.
      
  • Dialysis: Transfer the dispersion to a dialysis bag (MWCO 3.5 kDa). Dialyze against distilled water for 48 hours, changing the water every 6 hours to remove the organic solvent.

  • Filtration: Pass through a

    
    
    
    
    
    m PVDF filter to remove large aggregates.
Assembly Logic

Self_Assembly Unimer Unimer State (Solvent: THF/TFT) Transition Water Addition (Dropwise) Unimer->Transition Solvent Quality Decreases for F-Block Micelle Micelle Formation (Core: Fluorinated Shell: PEG) Transition->Micelle Hydrophobic Collapse Dialysis Dialysis (Remove Organic Solvent) Micelle->Dialysis Stabilization

Figure 2: Self-assembly mechanism via solvent switch method.

Characterization Challenges & Solutions

Characterizing fluoropolymers requires deviating from standard SOPs.

TechniqueChallengeSolution / Protocol
1H NMR Signals from the fluorinated block (e.g.,

) often overlap or broaden due to aggregation.
Use Acetone-

or TFT/CDCl

mixtures. Avoid DMSO-

(poor solubility).
19F NMR Essential for calculating fluorine content and purity.Run in Acetone-

using a trifluoroacetic acid (TFA) internal standard (set to -76.5 ppm).
GPC / SEC Fluorinated segments adsorb to Styrene-Divinylbenzene columns; aggregates appear as high MW shoulders.Use THF + 10 mM LiBr or DMF + 10 mM LiBr as eluent. If adsorption persists, use a specialized fluorinated column.
DLS Fluorinated micelles are denser than hydrocarbon micelles.Expect smaller hydrodynamic radii (

) than equivalent hydrocarbon analogs due to tighter core packing.

Applications: 19F MRI & Drug Delivery

The synthesized PEG-b-PTFEMA copolymers are prime candidates for 19F Magnetic Resonance Imaging (MRI) .[1] Unlike 1H MRI, which has a high background signal from water, 19F MRI has zero background in biological tissue, allowing for "Hot Spot" imaging.[2]

  • Mechanism: The fluorinated core provides the imaging signal.

  • Optimization: The mobility of the fluorine atoms correlates with signal intensity. A rigid, glassy core (high

    
    ) yields broad, weak signals.
    
  • Expert Tip: To improve MRI sensitivity, use a monomer with a lower

    
     or add a plasticizer to the core during micelle formation to increase chain mobility [1].
    

References

  • Synthesis of Amphiphilic Fluorinated Block Copolymers via RAFT: Source: MDPI, Polymers. "Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization."

  • 19F MRI Applications & Micelle Design: Source: ACS, Biomacromolecules. "Single-Step Synthesis of Highly Sensitive 19F MRI Tracers."

  • Solubility & Characterization of Fluoropolymers: Source: ResearchGate / Journal of Polymer Science. "Synthesis and self-assembly of fluorinated block copolymers."

Sources

19F NMR analysis of polymers synthesized with "1,9-Dibromoperfluoro-2,5,8-trioxanonane"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the 19F NMR Analysis of Polymers Synthesized with 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Authored by: A Senior Application Scientist

Abstract

The incorporation of perfluorinated moieties into polymer backbones offers a powerful route to materials with exceptional thermal stability, chemical resistance, and unique surface properties. 1,9-Dibromoperfluoro-2,5,8-trioxanonane is a valuable α,ω-difunctional monomer that serves as a flexible, perfluorinated building block. The successful synthesis and characterization of polymers derived from this monomer are critically dependent on robust analytical methodologies. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as the premier technique for this purpose. Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a broad chemical shift range provide unparalleled insight into polymer structure, end-group fidelity, and monomer conversion.[1][2] This guide provides a comprehensive overview and detailed protocols for the ¹⁹F NMR analysis of polymers synthesized using 1,9-Dibromoperfluoro-2,5,8-trioxanonane, intended for researchers in materials science, polymer chemistry, and drug development.

Introduction: The Significance of Perfluoroether Polymers and ¹⁹F NMR

1,9-Dibromoperfluoro-2,5,8-trioxanonane (Br-CF₂CF₂-O-CF₂CF₂-O-CF₂CF₂-Br) is a key building block for creating advanced fluoropolymers. Its perfluoroether chain imparts low refractive index, high gas permeability, and chain flexibility, while the terminal bromine atoms provide reactive sites for a variety of polymerization reactions, such as polycondensation with phenols or amines, to yield high-performance materials.

Characterizing the resulting polymers presents a unique challenge. Traditional proton (¹H) NMR is often of limited use due to the absence of protons in the perfluorinated segments. This is where ¹⁹F NMR spectroscopy excels. The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, making it possible to distinguish between structurally similar -CF₂- groups within the polymer chain.[2] This sensitivity allows for:

  • Unambiguous structural verification of the polymer repeat unit.

  • Quantitative analysis of monomer conversion during polymerization.

  • End-group analysis to confirm reaction success and estimate the number-average molecular weight (Mₙ).

  • Detection of structural defects or side-products.[3][4]

This document serves as a practical guide, explaining the causality behind experimental choices to ensure the acquisition of high-quality, reproducible, and quantifiable ¹⁹F NMR data.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a meaningful ¹⁹F NMR spectrum is not merely about dissolving a sample and running a standard experiment. The wide chemical shift range and potential for spectral artifacts necessitate a careful and systematic approach.[5]

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to create a homogeneous, stable solution that is free of contaminants.

Step-by-Step Protocol:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the polymer. For many perfluoroether-containing polymers, deuterated acetone (acetone-d₆) or deuterated acetonitrile (CD₃CN) are excellent starting points. For less soluble polymers, consider hexafluorobenzene (C₆F₆) as a non-deuterated, proton-free solvent, which requires using an external lock.

  • Concentration: Prepare a solution with a concentration of 10-20 mg/mL. This is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Reference Standard: Add a small quantity of a reference standard. While trichlorofluoromethane (CFCl₃) is the primary standard (δ = 0 ppm), its volatility and environmental concerns make it less practical.[1] A common and stable secondary standard is α,α,α-trifluorotoluene (C₆H₅CF₃) , which gives a sharp singlet at approximately -63.7 ppm.[6] The inclusion of a known amount of the standard can also allow for quantitative determination of the polymer concentration.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. Allow the sample to equilibrate thermally in the NMR magnet for at least 10-15 minutes before starting the experiment to minimize shimming artifacts.

NMR Spectrometer Configuration and Data Acquisition

The following parameters are based on a standard 400 or 500 MHz NMR spectrometer equipped with a broadband or fluorine-specific probe.

Step-by-Step Acquisition Protocol:

  • Load and Lock: Insert the sample and lock onto the deuterium signal of the solvent.

  • Tuning and Matching: Tune the probe for the ¹⁹F frequency. This is a critical step to ensure maximum sensitivity and proper pulse shapes.

  • Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity and achieve sharp spectral lines.

  • Determine Spectral Width:

    • Initial Survey Scan: First, acquire a quick spectrum with a very large spectral width (e.g., 250-300 ppm, which corresponds to ~100,000-120,000 Hz on a 400 MHz instrument).[5] This ensures all signals, including the reference and any unexpected peaks, are captured without aliasing (spectral folding).

    • Refine Spectral Width: Once the signal region is identified, narrow the spectral width to encompass all peaks of interest with a small baseline region on each side. This improves digital resolution and reduces noise.

  • Set Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse (zg) sequence. For quantitative measurements, an inverse-gated decoupling sequence is recommended to eliminate the Nuclear Overhauser Effect (NOE), which can alter signal intensities.

    • Transmitter Offset (O1p): Center the spectral window on the signals of interest.

    • Relaxation Delay (D1): This is the most critical parameter for quantitation. The delay between pulses must be long enough for all fluorine nuclei to fully relax. A safe starting point is a D1 of 5 times the longest spin-lattice relaxation time (T₁). For fluoropolymers, T₁ values can be several seconds. A D1 of 10-15 seconds is often a good compromise.[1]

    • Acquisition Time (AT): Set to 1-2 seconds to ensure good digital resolution.

    • Number of Scans (NS): Adjust to achieve a signal-to-noise ratio (S/N) > 100:1 for the smallest peak of interest. This may range from 16 to 128 scans depending on the sample concentration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Select Solvent (e.g., Acetone-d6) P2 Dissolve Polymer (10-20 mg/mL) P1->P2 P3 Add Reference Std. (e.g., C6H5CF3) P2->P3 P4 Homogenize & Equilibrate P3->P4 A1 Lock, Tune & Shim Spectrometer P4->A1 A2 Acquire Wide Survey Scan (~250 ppm SW) A1->A2 A3 Refine Spectral Width (SW) & Transmitter Offset (O1p) A2->A3 A4 Set Quantitative Parameters (D1 ≥ 5*T1, NS for S/N > 100) A3->A4 A5 Acquire Final Spectrum A4->A5 D1 Fourier Transform A5->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Reference Spectrum (Set C6H5CF3 to -63.7 ppm) D3->D4 D5 Integrate Signals D4->D5

Caption: Experimental workflow for acquiring quantitative ¹⁹F NMR spectra.

Data Interpretation: From Spectrum to Structure

The chemical structure of the monomer, 1,9-Dibromoperfluoro-2,5,8-trioxanonane, is Br-[CF₂⁽ᵃ⁾-CF₂⁽ᵇ⁾]-O-[CF₂⁽ᶜ⁾-CF₂⁽ᵈ⁾]-O-[CF₂⁽ᵉ⁾-CF₂⁽ᶠ⁾]-Br . However, due to symmetry, there are only three distinct fluorine environments:

  • a & f: -O-CF₂-CF₂-Br

  • b & e: -O-CF₂-CF₂-Br

  • c & d: -O-CF₂-CF₂-O-

Upon polymerization, for example, via reaction with a diphenoxide, the terminal bromine atoms are displaced, creating a new chemical environment for the adjacent -CF₂- group.

Polymer Repeat Unit: ...-Ar-O-[CF₂⁽ᵃ⁾-CF₂⁽ᵇ⁾]-O-[CF₂⁽ᶜ⁾-CF₂⁽ᵈ⁾]-O-[CF₂⁽ᵉ⁾-CF₂⁽ᶠ⁾] -O-Ar-...

Here, the environments are:

  • a' & f': -Ar-O-CF₂-CF₂-O-...

  • b' & e': -Ar-O-CF₂-CF₂-O-...

  • c' & d': -O-CF₂-CF₂-O-...

Signal Assignment

The electron-withdrawing nature of the adjacent oxygen or bromine atoms strongly influences the chemical shift. Deshielding effects (downfield shifts) are caused by more electronegative groups.[2]

Fluorine Environment Label Expected Chemical Shift Range (δ, ppm) Comments
Monomer
Br-CF₂ -CF₂-O-a~ -65 to -75Influenced by the adjacent bromine atom.
Br-CF₂-CF₂ -O-b~ -85 to -95Influenced by the adjacent ether oxygen.
-O-CF₂ -CF₂ -O-c, d~ -88 to -98Internal perfluoroether segment.
Polymer
Ar-O-CF₂ -CF₂-O-a'~ -75 to -85Bromine is replaced by an aryloxy group, causing a significant shift.
Ar-O-CF₂-CF₂ -O-b'~ -85 to -95Less affected by the polymerization, but may shift slightly.
-O-CF₂ -CF₂ -O-c', d'~ -88 to -98Internal segment, typically shows the least change.

Note: These are estimated ranges. Actual values depend on the specific polymer structure, solvent, and temperature. The key is the relative shift upon polymerization.

Quantitative Analysis: A Case Study

Consider a polymerization reaction monitored over time. By integrating the signals corresponding to the monomer and the polymer, one can calculate the monomer conversion.

  • Let Iₘₒₙₒₘₑᵣ be the integral of a well-resolved monomer peak (e.g., peak 'a' at ~-70 ppm).

  • Let Iₚₒₗᵧₘₑᵣ be the integral of the corresponding peak in the polymer (e.g., peak 'a'' at ~-80 ppm).

The monomer conversion can be calculated as: Conversion (%) = [ Iₚₒₗᵧₘₑᵣ / (Iₘₒₙₒₘₑᵣ + Iₚₒₗᵧₘₑᵣ) ] x 100

This calculation is valid only if a quantitative acquisition protocol (i.e., D1 ≥ 5*T₁) was strictly followed.

End-Group Analysis and Molecular Weight Estimation

If the polymerization is successful, the signals from the Br-CF₂- end-groups of the monomer should disappear completely. The appearance of any residual monomer signals indicates an incomplete reaction.

For polymers with a relatively low degree of polymerization (DP < 50), it may be possible to distinguish the signals of the terminal repeat units from those in the middle of the chain. By comparing the integral of an end-group signal (IₑₙᏧ) to the integral of a main-chain signal (Iᵣₑₚₑₐₜ), the number-average molecular weight (Mₙ) can be estimated:

DP = (Iᵣₑₚₑₐₜ / Nᵣₑₚₑₐₜ) / (IₑₙᏧ / NₑₙᏧ) where N is the number of fluorine atoms contributing to each signal.

Mₙ = (DP x Mᵣₑₚₑₐₜ) + MₑₙᏧ₋groups where M is the molar mass of the respective components.

Caption: Relationship between chemical structure and ¹⁹F NMR signals.

References

  • Lau, K., Harris, K., Hill, D. J. T., & Whittaker, A. K. (2000). ¹⁹F NMR investigation of poly(trifluoroethylene). Polymer, 41(15), 5647-5654.
  • Cais, R. E., & Kometani, J. M. (1985). The characterization of poly(trifluoroethylene) by ¹⁹F NMR. Macromolecules, 18(6), 1354–1357.
  • Tonelli, A. E., Schilling, F. C., & Cais, R. E. (1981). ¹⁹F NMR chemical shifts and the microstructure of fluoropolymers. Macromolecules, 14(3), 560–563. [Link]

  • University of Ottawa NMR Facility. (n.d.). Fluorine-19 NMR. Retrieved from [Link]

  • Peng, H., et al. (2017). PFPE-Based Polymeric ¹⁹F MRI Agents: A New Class of Contrast Agents with Outstanding Sensitivity. Macromolecules, 50(15), 5789–5797. [Link]

  • UC Santa Barbara, NMR Facility. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Bhandari, S., & Singh, V. (2022). Computational protocol for predicting ¹⁹F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Advances, 12(45), 29555-29563. [Link]

  • Kral, P., et al. (2017). PFPE-Based Polymeric ¹⁹F MRI Agents: A New Class of Contrast Agents with Outstanding Sensitivity. Macromolecules, 50(15), 5789-5797. [Link]

  • Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(5), 639-647. [Link]

  • UC Santa Barbara, NMR Facility. (n.d.). F19 detection. Retrieved from [Link]

Sources

Application Notes and Protocols for Creating Hydrophobic Surfaces using 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Hydrophobic Surfaces in Research and Drug Development

In the realms of biomedical research and pharmaceutical development, the precise control of surface-liquid interactions is paramount. Unwanted protein adsorption, cellular adhesion, and biofilm formation can compromise experimental results and the efficacy of medical devices.[1] Superhydrophobic surfaces, characterized by their exceptional water repellency, offer a promising solution to these challenges.[1][2] The unique properties of these surfaces stem from a combination of low surface energy and specific micro- and nano-scale topography.[3]

Fluoropolymers are renowned for their chemical inertness, thermal stability, and exceptionally low surface energy, making them ideal candidates for creating durable hydrophobic coatings.[4][5][6] The incorporation of fluorine atoms into a polymer backbone significantly reduces its polarizability and strengthens the carbon-fluorine bonds, leading to surfaces that are resistant to wetting by aqueous and, in some cases, organic liquids.[5]

This application note details a methodology for the creation of robust hydrophobic coatings utilizing 1,9-Dibromoperfluoro-2,5,8-trioxanonane . This perfluorinated molecule offers a unique opportunity for covalent surface modification. The terminal bromine atoms provide reactive sites for grafting onto suitably functionalized substrates, ensuring a durable and stable hydrophobic layer. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to successfully implement this advanced surface modification technique.

Chemical Profile: 1,9-Dibromoperfluoro-2,5,8-trioxanonane

  • IUPAC Name: 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane[]

  • CAS Number: 330562-49-7[]

  • Molecular Formula: C₆Br₂F₁₂O₃[]

  • Molecular Weight: 507.85 g/mol []

  • Boiling Point: 100 °C[8]

  • Density: 2.127 g/cm³[]

The perfluorinated backbone of this molecule is responsible for its inherent low surface energy, while the terminal bromine atoms serve as functional handles for covalent attachment to surfaces.

Diagram of 1,9-Dibromoperfluoro-2,5,8-trioxanonane Structure:

Caption: Chemical structure of 1,9-Dibromoperfluoro-2,5,8-trioxanonane.

Principle of Hydrophobic Surface Creation

The creation of a hydrophobic surface using 1,9-Dibromoperfluoro-2,5,8-trioxanonane is a two-stage process:

  • Surface Activation: The substrate to be coated must first be functionalized to present reactive groups that can form a covalent bond with the dibrominated perfluoroether. A common approach for glass or silicon-based substrates is the introduction of surface hydroxyl (-OH) groups through piranha solution cleaning or plasma treatment. These hydroxyl groups can then be further functionalized, for example, by silanization with an amine-terminated silane.

  • Covalent Grafting of the Perfluoroether: The activated surface is then reacted with 1,9-Dibromoperfluoro-2,5,8-trioxanonane. The terminal bromine atoms can undergo nucleophilic substitution with the surface-bound functional groups (e.g., amines), forming a stable covalent bond. This process anchors the perfluorinated chains to the surface, creating a dense, low-energy layer that imparts hydrophobicity.

Diagram of the Surface Modification Workflow:

A Substrate Cleaning (e.g., Piranha Solution) B Surface Activation (Creation of -OH groups) A->B C Silanization (e.g., with APTES) B->C D Grafting of 1,9-Dibromoperfluoro- 2,5,8-trioxanonane C->D E Washing and Curing D->E F Hydrophobic Surface E->F

Caption: General workflow for creating a hydrophobic surface.

Experimental Protocols

PART 1: Materials and Reagents
  • Substrates: Silicon wafers, glass slides, or other materials with surface hydroxyl groups.

  • 1,9-Dibromoperfluoro-2,5,8-trioxanonane: (CAS 330562-49-7)

  • (3-Aminopropyl)triethoxysilane (APTES): For surface functionalization.

  • Anhydrous Toluene: As a solvent for silanization.

  • Triethylamine: As a base catalyst.

  • Anhydrous N,N-Dimethylformamide (DMF): As a solvent for the grafting reaction.

  • Piranha Solution: A 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Deionized (DI) Water: For rinsing.

  • Ethanol and Acetone: For cleaning.

  • Nitrogen Gas: For drying.

PART 2: Step-by-Step Protocol for Surface Modification

1. Substrate Cleaning and Activation (Day 1)

  • 1.1. Pre-cleaning: Sonicate the substrates in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally in DI water for 15 minutes. Dry the substrates under a stream of nitrogen gas.

  • 1.2. Piranha Etching (in a fume hood with appropriate personal protective equipment):

    • Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. (Warning: This is a highly exothermic and dangerous reaction).

    • Immerse the cleaned substrates in the piranha solution for 30-60 minutes.

    • Carefully remove the substrates and rinse them copiously with DI water.

    • Dry the substrates under a stream of nitrogen gas. The surface should now be hydrophilic.

2. Surface Functionalization with APTES (Day 1)

  • 2.1. Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.

  • 2.2. Silanization: Immerse the activated substrates in the APTES solution for 2-4 hours at room temperature.

  • 2.3. Rinsing: Remove the substrates from the APTES solution and rinse them with toluene to remove any unbound silane.

  • 2.4. Curing: Cure the substrates in an oven at 110-120 °C for 1 hour to promote the formation of a stable silane layer.

3. Grafting of 1,9-Dibromoperfluoro-2,5,8-trioxanonane (Day 2)

  • 3.1. Reaction Setup: In a glovebox or under an inert atmosphere, place the APTES-functionalized substrates in a reaction vessel.

  • 3.2. Solution Preparation: Prepare a solution of 1,9-Dibromoperfluoro-2,5,8-trioxanonane (e.g., 10 mM) and triethylamine (e.g., 20 mM) in anhydrous DMF.

  • 3.3. Grafting Reaction: Immerse the substrates in the reaction solution and heat to 60-80 °C for 12-24 hours. The triethylamine acts as a base to scavenge the HBr byproduct.

  • 3.4. Post-reaction Cleaning: After the reaction, remove the substrates and sonicate them in DMF, followed by ethanol and then DI water to remove any unreacted material.

  • 3.5. Final Curing: Dry the coated substrates under a stream of nitrogen gas and then cure in an oven at 100 °C for 1 hour.

Characterization and Performance Evaluation

The successful creation of a hydrophobic surface must be validated through rigorous characterization.

Contact Angle Goniometry

This is the primary method for quantifying the hydrophobicity of a surface.[9] A droplet of a probe liquid (typically DI water) is placed on the surface, and the angle between the solid-liquid interface and the liquid-vapor interface is measured.[10][11]

  • Hydrophilic Surface: Contact angle < 90°[12]

  • Hydrophobic Surface: Contact angle > 90°[12]

  • Superhydrophobic Surface: Contact angle > 150°[13]

Protocol for Static Contact Angle Measurement:

  • Place the coated substrate on the goniometer stage.

  • Dispense a 5 µL droplet of DI water onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the contact angle.

  • Repeat the measurement at multiple locations on the surface to ensure uniformity.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that can be used to determine the elemental composition of the surface.[14] This is crucial for confirming the successful grafting of the fluorinated molecule.

Expected XPS Results:

  • Uncoated Substrate: Presence of Si, O, and C (from adventitious carbon).

  • APTES-functionalized Substrate: Increase in C and N signals.

  • Final Coated Substrate: Appearance of strong F 1s and Br 3d signals, confirming the presence of 1,9-Dibromoperfluoro-2,5,8-trioxanonane on the surface.

Hypothetical Performance Data

The following table summarizes the expected characterization data for a successfully coated silicon wafer.

Sample Water Contact Angle (°) Key XPS Elemental Peaks
Uncoated Si Wafer35 ± 5Si 2p, O 1s, C 1s
APTES-functionalized65 ± 5Si 2p, O 1s, C 1s, N 1s
Final Coated Surface115 ± 5Si 2p, O 1s, C 1s, N 1s, F 1s, Br 3d

Applications in Drug Development and Research

The ability to create robust and stable hydrophobic surfaces has significant implications for various applications:

  • Biomaterial and Implant Coatings: Reducing protein adsorption and bacterial adhesion on medical implants can prevent biofouling and improve biocompatibility.[1]

  • Microfluidics and Lab-on-a-Chip Devices: Hydrophobic surfaces can be used to control fluid flow, prevent sample adhesion to channel walls, and facilitate droplet-based microfluidics.

  • Drug Delivery Systems: Superhydrophobic surfaces can be employed to create tunable drug release platforms.[2]

  • High-Throughput Screening: Non-stick surfaces on microplates can minimize sample loss and cross-contamination.

Troubleshooting and Expert Insights

  • Low Contact Angle: This could be due to incomplete surface functionalization or grafting. Ensure all steps are carried out under anhydrous conditions to prevent unwanted side reactions. The purity of the reagents is also critical.

  • Inconsistent Coating: Non-uniform coatings can result from improper substrate cleaning or uneven reaction conditions. Ensure thorough cleaning and gentle agitation during the reaction steps.

  • Durability: While covalent grafting provides a robust coating, its long-term stability should be assessed under the specific experimental conditions (e.g., exposure to different solvents, temperatures, and mechanical stress). Fluoropolymer coatings are known for their durability but can wear with use.[4][15]

Conclusion

The use of 1,9-Dibromoperfluoro-2,5,8-trioxanonane offers a promising route to the creation of highly hydrophobic surfaces through covalent modification. The protocols outlined in this application note provide a comprehensive guide for researchers to develop and characterize these advanced materials. The resulting surfaces have the potential to significantly impact various fields, from fundamental biological research to the development of novel therapeutic and diagnostic platforms.

References

  • ACS Publications. (2024, June 11). Surface Modification of Graphene Oxide for Fast Removal of Per- and Polyfluoroalkyl Substances (PFAS) Mixtures from River Water.
  • Journal of the Korean Wood Science and Technology. (n.d.). Preparation and Characterization of Hydrophobic Coatings from Carnauba Wax/Lignin Blends.
  • RSC Publishing. (n.d.). Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom.
  • National Institutes of Health. (n.d.). Superhydrophobic Materials for Biomedical Applications.
  • Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability.
  • Coating Systems, Inc. (n.d.). Industrial Fluoropolymer Coatings: Complete Guide & Applications.
  • PCI Magazine. (2003, September 1). Performance of Durable Fluoropolymer Coatings.
  • ResearchGate. (2023, February 10). (PDF) Preparation and Characterization of Hydrophobic Coatings from Carnauba Wax/Lignin Blends.
  • BOC Sciences. (n.d.). CAS 330562-49-7 Perfluoro-1,9-dibromo-2,5,8-trioxanonane.
  • ResearchGate. (n.d.). (PDF) Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom.
  • ResearchGate. (n.d.). Measurement of contact angle for hydrophilic and hydrophobic surfaces.
  • MDPI. (n.d.). Dyeable Hydrophilic Surface Modification for PTFE Substrates by Surface Fluorination.
  • MDPI. (2022, December 3). The Preparation of a Superhydrophobic Fluorine Rubber Surface.
  • American Coatings Association. (n.d.). Fluoropolymer Coatings for Architectural Applications.
  • ResearchGate. (n.d.). (PDF) Surface Modification of Graphene Oxide for Fast Removal of Per- and Polyfluoroalkyl Substances (PFAS) Mixtures from River Water.
  • National Institutes of Health. (n.d.). Hydrophobic coating compositions.
  • MDPI. (n.d.). Stretchable Superhydrophobic Surfaces: From Basic Fabrication Strategies to Applications.
  • AIP Publishing. (2015, November 13). Characterization method of hydrophobic anti-icing coatings.
  • Biolin Scientific. (2021, May 25). 7 ways to measure contact angle.
  • Measurlabs. (n.d.). Contact Angle Measurement.
  • ACS Publications. (2020, January 13). Superhydrophobic Surfaces: Insights from Theory and Experiment.
  • SPIE Digital Library. (n.d.). Preparation and Application of Superhydrophobic Surfaces: from Fluorine to Nature.
  • ResearchGate. (2025, August 10). Optimizing the exterior durability of new fluoropolymer coatings.
  • MDPI. (2023, November 20). Chemical Composition of Hydrophobic Coating Solutions and Its Impact on Carbonate Stones Protection and Preservation.
  • PubMed. (2008, February 5). Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides.
  • BioPowder. (n.d.). Fluoropolymer Coatings ➡️ Sustainable Uses & Benefits.
  • National Institutes of Health. (n.d.). Superhydrophobic Materials for Tunable Drug Release: Using Displacement of Air to Control Delivery Rates.
  • ACS Publications. (2024, July 30). Accurate and Robust Static Hydrophobic Contact Angle Measurements Using Machine Learning.
  • GOV.UK. (2026, February 3). PFAS Plan: building a safer future together.
  • SciSpace. (n.d.). Design development and characterization super hydrophobic surface coating on wood materials.
  • MDPI. (2012, May 8). Fluorine Based Superhydrophobic Coatings.
  • ResearchGate. (n.d.). Superhydrophobic Coatings for Biomedical and Pharmaceutical Applications | Request PDF.
  • Exfluor. (n.d.). Perfluoro-2,5,8-trioxanonyl bromide, 98%, CAS Number: 330562-45-3.

Sources

"1,9-Dibromoperfluoro-2,5,8-trioxanonane" for synthesizing medical imaging contrast agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) as a precursor and core material for next-generation medical imaging contrast agents. Unlike generic perfluorocarbons (PFCs), this telechelic perfluoropolyether (PFPE) offers a unique combination of magnetic symmetry , chemical reactivity , and high density .

This document outlines two distinct protocols:

  • Direct Nanoemulsification for dual-modal

    
    F MRI/CT imaging.
    
  • Radical-Mediated Functionalization to synthesize self-assembling PFPE-PEG copolymers.

Part 1: Chemical Profile & Rationale[1]

The Molecule
  • IUPAC Name: 1-Bromo-1,1-difluoro-2-(1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(bromo-difluoromethoxy)ethoxy)ethoxy)ethane

  • Common Name: 1,9-Dibromoperfluoro-2,5,8-trioxanonane

  • Structure:

    
    
    
  • Key Attributes:

    • Bromine Handles (

      
      ):  Enable radical-mediated functionalization (unlike inert 
      
      
      
      ends) and provide radiopacity for CT.
    • Ether Oxygens (

      
      ):  Confer backbone flexibility, significantly reducing 
      
      
      
      F NMR linewidths (
      
      
      relaxation enhancement) compared to rigid perfluoroalkyl chains.
    • Symmetry: The

      
       symmetry simplifies the NMR spectrum into distinct, high-intensity peaks suitable for chemical shift imaging (CSI).
      
Comparative Advantage
FeaturePerfluorooctyl Bromide (PFOB)Perfluoro-15-crown-5 (PFCE)1,9-Dibromo-PFPE (This Agent)
NMR Signal Complex (Multiple peaks)Single Peak (Singlet)Distinct Signature (Triplet-like)
Reactivity Monofunctional (

)
Inert (No handles)Bifunctional (

)
Excretion Exhalation (Fast)Retention (Very Slow)Tunable (via PEGylation)
Modality MRI / CTMRI onlyMRI / CT / Targeted Delivery

Part 2: Protocol A - Synthesis of Dual-Modal Nanoemulsions

For use as a blood pool agent or macrophage-targeting probe.

Principle

The high density of fluorine enables


F MRI, while the terminal bromine atoms provide electron density for X-ray attenuation (CT). The ether backbone ensures the core remains liquid and flexible at body temperature.
Materials
  • Core: 1,9-Dibromoperfluoro-2,5,8-trioxanonane (20% w/v).

  • Surfactant: Egg Yolk Lecithin (2% w/v) or Pluronic F-68.

  • Medium: Isotonic Phosphate Buffered Saline (PBS), pH 7.4.

  • Equipment: High-pressure homogenizer (e.g., Microfluidizer) or Focused Ultrasonicator.

Step-by-Step Protocol
  • Pre-Emulsification:

    • Dissolve lecithin in the aqueous phase (PBS) with mild stirring at 40°C until clear.

    • Add the fluorinated core dropwise while shearing with a rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

    • Result: Coarse white emulsion (droplet size ~1-5 µm).

  • High-Energy Homogenization:

    • Transfer the coarse emulsion to a Microfluidizer (e.g., LV1).

    • Process for 10 cycles at 20,000 psi (1380 bar) .

    • Cooling: Maintain the interaction chamber at 4°C using a cooling bath to prevent heat-induced degradation or Ostwald ripening.

  • Sterilization & QC:

    • Pass the final emulsion through a 0.45 µm syringe filter (do not use 0.22 µm unless size is confirmed <150 nm).

    • Store at 4°C under argon atmosphere.

Quality Control Metrics
  • Particle Size (DLS): Target Z-average 150–250 nm (PDI < 0.2).

  • Stability: Monitor size weekly. No phase separation should occur for >3 months.

Part 3: Protocol B - Radical Functionalization (The "Bromine Advantage")

For synthesis of targeted, self-assembling micellar agents.

Principle

Unlike standard nucleophilic substitution (


), which fails on perfluorinated carbons, the 

bond is susceptible to radical addition . We utilize a peroxide-initiated radical chain reaction to couple the PFPE core to Allyl-PEG, creating an amphiphilic block copolymer.[1]

Reaction:



Materials
  • Precursor: 1,9-Dibromoperfluoro-2,5,8-trioxanonane (1 eq).

  • Ligand: Allyl-PEG-Methyl Ether (MW 2000) (2.5 eq).

  • Initiator: Benzoyl Peroxide (BPO) or AIBN (0.1 eq).

  • Solvent: 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon 113) or Novec™ 7100 (HFE). Note: Standard organic solvents will not dissolve the PFPE.[1]

Experimental Workflow
  • Degassing:

    • Combine PFPE precursor and Allyl-PEG in a pressure vessel.

    • Add solvent (Novec 7100) to create a single phase (heating may be required).[1]

    • Purge with

      
       for 15 minutes to remove oxygen (radical scavenger).
      
  • Initiation:

    • Add BPO dissolved in minimal solvent.

    • Seal vessel and heat to 80°C for 12 hours.

    • Mechanism:[1][2][3][4] The initiator abstracts Br, creating a perfluoro-radical that attacks the alkene.[1]

  • Purification:

    • Evaporate the fluorinated solvent.

    • Dissolve the residue in cold water. The unreacted PFPE precursor is insoluble and will separate (recover bottom layer).

    • Dialyze the aqueous layer (MWCO 3.5 kDa) against water for 48 hours to remove unreacted PEG and small byproducts.

    • Lyophilize to obtain the white waxy copolymer.[1]

  • Self-Assembly:

    • Dissolve the copolymer in water. It will spontaneously form micelles with a fluorinated core (MRI visible) and PEG shell (stealth).

Part 4: Visualization & Logic

Synthesis & Assembly Pathway

G Precursor 1,9-Dibromo-PFPE (Hydrophobic Core) Process Radical Addition (Initiator: BPO, 80°C) Precursor->Process Reactant Allyl-PEG (Hydrophilic Shell) Reactant->Process Product Triblock Copolymer (PEG-PFPE-PEG) Process->Product C-C Bond Formation Micelle Self-Assembled Micelle (19F MRI Active) Product->Micelle Aqueous Dispersion

Caption: Radical-mediated synthesis of amphiphilic PFPE-PEG copolymers for self-assembling MRI contrast agents.

NMR Characterization Logic

The


F NMR spectrum is the primary validation tool.
Chemical GroupApprox.[1][4][5][6][7][8][9][10] Shift (

, ppm)
MultiplicityInterpretation

(End)
-60 to -65Singlet/TripletPrecursor Signal. Disappears/shifts upon functionalization.

(Internal)
-88 to -90MultipletStable Reference. Integral remains constant; used for concentration quantification.[1]

(Linker)
-75 to -80BroadProduct Signal. Appearance confirms successful coupling to PEG.

References

  • Ruiz-Cabello, J., et al. (2011). Fluorine (19F) MRS and MRI in biomedicine.[11][12][13][14] NMR in Biomedicine. Link

  • Kral, P., et al. (2017). PFPE-Based Polymeric 19F MRI Agents: A New Class of Contrast Agents with Outstanding Sensitivity.[1][11][12][13][14] Macromolecules. Link

  • Ahrens, E. T., & Bulte, J. W. (2013). Tracking immune cells in vivo using magnetic resonance imaging.[14] Nature Reviews Immunology. Link

  • Riess, J. G. (2002). Fluorous micro- and nanophases with a perfluorocarbon core: adaptability to therapeutic applications.[1] Current Opinion in Colloid & Interface Science. Link

  • Janjic, J. M., & Ahrens, E. T. (2009). Fluorine-containing nanoemulsions for MRI cell tracking.[1] Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Link

Sources

Application Note: High-Flux Gas Permeable Membranes via 1,9-Dibromoperfluoro-2,5,8-trioxanonane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing high-performance gas-permeable membranes using 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) as the core structural motif. Unlike rigid glassy polymers (e.g., Teflon AF-2400), this perfluoropolyether (PFPE) precursor offers a unique combination of optical clarity , elastomeric flexibility , and exceptional oxygen permeability (Dk > 300 Barrers).

The protocol overcomes the chemical inertness of the perfluorinated backbone by converting the terminal bromine atoms into reactive methacrylate handles. This enables the formation of a cross-linked PFPE-dimethacrylate (PFPE-DMA) network, widely regarded as the gold standard for microfluidic gas exchangers and organ-on-chip devices.

Key Material Properties
PropertyValue / CharacteristicRelevance
Molecular Structure

Flexible ether linkages provide high fractional free volume.
Physical State Clear LiquidEnables solvent-free casting and micro-molding.
Refractive Index ~1.3Matches water closely; ideal for microscopy.
Gas Permeability High (

,

)
Critical for cell culture and gas separation.
Solvent Resistance ExcellentResists swelling in organic solvents (unlike PDMS).

Mechanism of Action: The Fluorine Effect

The utility of 1,9-Dibromoperfluoro-2,5,8-trioxanonane lies in its low cohesive energy density . The fluorine atoms shield the carbon backbone, reducing intermolecular forces.

  • High Free Volume: The bulky fluorine atoms and flexible ether oxygen linkages prevent efficient packing of polymer chains. This creates "molecular voids" through which gas molecules can diffuse rapidly.

  • Chemical Inertness: The C-F bond is one of the strongest in organic chemistry (

    
    ), rendering the membrane immune to harsh acids, bases, and solvents.
    
  • Surface Segregation: During curing, the low surface energy fluorinated chains migrate to the air interface, creating an inherently non-stick, hydrophobic surface.

Detailed Synthesis Protocol

Objective: Convert the unreactive perfluoroalkyl bromide precursor into a photocurable dimethacrylate network.

Phase 1: End-Group Activation (Bromide to Hydroxyl)

Rationale: Direct esterification is impossible on the perfluorinated carbon. We must first install a hydrocarbon "spacer" via radical addition.

Reagents:

  • 1,9-Dibromoperfluoro-2,5,8-trioxanonane (10 g, ~20 mmol)

  • Allyl Alcohol (3.5 g, ~60 mmol, excess)

  • Di-tert-butyl peroxide (DTBP) (Initiator)

  • Solvent: 1,3-Bis(trifluoromethyl)benzene (optional, for viscosity control)

Workflow:

  • Setup: Load the dibromide and allyl alcohol into a heavy-walled pressure vessel or round-bottom flask with a reflux condenser.

  • Initiation: Add DTBP (1 mol% relative to alkene). Degas the solution with

    
     for 15 minutes.
    
  • Reaction: Heat to 110°C for 4-6 hours. The perfluoroalkyl radical (

    
    ) generated by bromine abstraction adds to the double bond of allyl alcohol.
    
  • Reduction: The resulting intermediate is reduced (often in situ or via a secondary step with tributyltin hydride or zinc/acid workup) to yield the PFPE-Diol (

    
    ).
    
  • Purification: Distill off excess allyl alcohol. Wash the fluorinated oil with water to remove non-fluorinated byproducts.

Phase 2: Methacrylation (Hydroxyl to Methacrylate)

Rationale: Create photopolymerizable end groups.

Reagents:

  • PFPE-Diol (from Phase 1)

  • 2-Isocyanatoethyl methacrylate (IEM) (Stoichiometric 1:1 ratio with -OH groups)

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 wt%)

Workflow:

  • Mixing: In a dry flask under

    
    , mix the PFPE-Diol and IEM.
    
  • Catalysis: Add DBTDL.

  • Reaction: Stir at 50°C for 12 hours. The isocyanate group reacts with the hydroxyl to form a stable urethane linkage.

    • Checkpoint: Monitor FTIR for the disappearance of the -NCO peak (

      
      ).
      
  • Product: You now have PFPE-Urethane Dimethacrylate (PFPE-DMA) . Filter through a 0.2

    
     PTFE filter to remove particulates.
    
Phase 3: Membrane Casting & Curing

Reagents:

  • PFPE-DMA macromonomer

  • Photoinitiator: 2-Hydroxy-2-methylpropiophenone (Darocur 1173) (0.5 - 1.0 wt%)

Workflow:

  • Formulation: Mix the PFPE-DMA with the photoinitiator. Degas in a vacuum desiccator to remove trapped air bubbles.

  • Casting: Pour the liquid prepolymer onto a silanized glass slide or into a microfluidic mold.

    • Note: Because the material is non-wetting, ensure the mold is leveled.

  • Curing: Expose to UV light (365 nm, intensity

    
    ) for 5-10 minutes under a nitrogen purge.
    
    • Nitrogen Purge is Critical: Oxygen inhibits free-radical polymerization, leaving a tacky surface.

  • Post-Cure: Bake at 60°C for 1 hour to ensure complete conversion.

Visualization of Synthesis Pathway[1][2]

SynthesisPathway Precursor 1,9-Dibromoperfluoro- 2,5,8-trioxanonane (Br-Rf-Br) Activation Phase 1: Radical Addition (+ Allyl Alcohol) Precursor->Activation Initiation (110°C) Intermediate PFPE-Diol (HO-R-Rf-R-OH) Activation->Intermediate Reduction/Workup Methacrylation Phase 2: Urethane Coupling (+ IEM / DBTDL) Intermediate->Methacrylation -NCO Reaction Macromonomer PFPE-DMA (Methacrylate-Rf-Methacrylate) Methacrylation->Macromonomer Stable Resin Curing Phase 3: UV Crosslinking (Network Formation) Macromonomer->Curing UV (365nm) + PI

Caption: Step-by-step chemical transformation from the dibromide precursor to the final cross-linked gas-permeable network.

Characterization & Validation

To ensure the protocol was successful, perform the following validation steps:

MetricMethodExpected Result
Functionalization FTIR Spectroscopy Appearance of Carbonyl (

) peak at

and C=C stretch at

. Disappearance of broad -OH stretch.
Cross-linking Solvent Swelling Immerse membrane in THF for 24h. Weight change should be <5% (PDMS would swell >50%).
Hydrophobicity Contact Angle Water contact angle should be

.
Permeability Gas Flux Analysis Oxygen permeability should exceed 300 Barrers (approx. 2x that of PDMS).

Troubleshooting Guide

  • Issue: Tacky Surface after UV Cure.

    • Cause: Oxygen inhibition.

    • Fix: Ensure curing is done in a strict nitrogen atmosphere or cover the prepolymer with a thin Mylar sheet during exposure.

  • Issue: Phase Separation (Cloudy Membrane).

    • Cause: Incompatibility between the photoinitiator and the fluorinated oil.

    • Fix: Use a fluorinated photoinitiator or dissolve the standard initiator in a minimal amount of a co-solvent (like HFIP) before mixing, though solvent-free is preferred.

  • Issue: Low Mechanical Strength.

    • Cause: Molecular weight between cross-links is too low (brittle) or too high (weak).

    • Fix: The chain length of the specific precursor (trioxanonane) is short, yielding a tighter mesh. For higher flexibility, blend with a higher molecular weight PFPE-diol.

References

  • Rolland, J. P., et al. "Direct Fabrication and Harvesting of Monodisperse, Shape-Specific Nanobiomaterials." Journal of the American Chemical Society, 2005. Link

  • Bongiovanni, R., et al. "High Performance UV-Cured Fluorinated Coatings." Progress in Organic Coatings, 2011. Link

  • Vitale, A., et al. "Photopolymerization of Perfluoropolyethers: Synthesis and Properties." Materials, 2014.[1] Link

  • Exfluor Research Corp. "Fluorinated Precursors and Intermediates Technical Data." Link

  • DuPont. "Teflon AF Amorphous Fluoropolymers: Properties and Applications." Link

Sources

Incorporating "1,9-Dibromoperfluoro-2,5,8-trioxanonane" into liquid crystal polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1,9-Dibromoperfluoro-2,5,8-trioxanonane into Liquid Crystal Polymer Networks for Biomedical Drug Delivery

Part 1: Executive Summary & Scientific Rationale

Subject: Synthesis of Amphiphilic ABA Triblock Copolymers using 1,9-Dibromoperfluoro-2,5,8-trioxanonane (DB-PFTON) as a Macroinitiator.

Target Audience: Medicinal Chemists, Polymer Scientists, and Drug Delivery Systems (DDS) Engineers.

Abstract This technical guide details the protocol for incorporating 1,9-Dibromoperfluoro-2,5,8-trioxanonane (hereafter referred to as DB-PFTON ) into Liquid Crystal Polymer (LCP) architectures. Unlike standard hydrocarbon crosslinkers, DB-PFTON introduces a flexible, chemically inert, and highly hydrophobic perfluoropolyether (PFPE) domain. By utilizing the terminal bromine atoms of DB-PFTON as initiation sites for Atom Transfer Radical Polymerization (ATRP), researchers can synthesize ABA triblock copolymers (LCP-PFPE-LCP). These copolymers self-assemble into robust polymersomes capable of encapsulating hydrophobic therapeutic agents, offering a "stealth" fluorinated shell that resists protein fouling while maintaining a liquid crystalline core for controlled release.

The "Fluorine Effect" in LCPs:

  • Phase Segregation: The extreme incompatibility between the fluorinated DB-PFTON backbone and hydrocarbon mesogens drives strong microphase separation, stabilizing the liquid crystalline order (smectic/nematic) even at body temperature.

  • Bio-Inertness: The perfluorinated chain lowers surface energy, reducing opsonization (immune tagging) in bloodstream applications.

  • Chemical Stability: The ether linkages (

    
    ) in the fluorinated backbone provide hydrolytic stability superior to polyester-based LCPs.
    

Part 2: Experimental Protocols

Protocol A: Synthesis of LCP-PFPE-LCP Triblock Copolymers via ATRP

Principle: DB-PFTON acts as a bifunctional macroinitiator. The electron-withdrawing fluorine atoms adjacent to the C-Br bond activate the bromine, making it a suitable initiator for copper-mediated ATRP without further modification. We will polymerize a mesogenic monomer, 6-(4-methoxybiphenyl-4'-yloxy)hexyl methacrylate (M1) , from both ends of the DB-PFTON.

Materials Required:

  • Macroinitiator: 1,9-Dibromoperfluoro-2,5,8-trioxanonane (DB-PFTON) [>95% purity].

  • Monomer: 6-(4-methoxybiphenyl-4'-yloxy)hexyl methacrylate (M1).

  • Catalyst: Copper(I) Bromide (CuBr).

  • Ligand: 4,4'-Dinonyl-2,2'-dipyridyl (dNbpy) – Critical for solubility in the fluorinated/organic hybrid mix.

  • Solvent:

    
    -Trifluorotoluene (TFT) mixed with Anisole (50:50 v/v). TFT is required to solubilize the fluorinated initiator.
    

Step-by-Step Methodology:

  • Catalyst Complex Formation:

    • In a Schlenk flask, add CuBr (1 equiv relative to initiator sites) and dNbpy (2 equiv).

    • Evacuate and backfill with dry nitrogen (3 cycles).

    • Add degassed Anisole via syringe. Stir until a dark brown complex forms.

  • Reaction Assembly:

    • In a separate reaction vessel, dissolve Monomer M1 (50-200 equiv depending on target MW) and DB-PFTON (1 equiv) in degassed Trifluorotoluene.

    • Transfer the catalyst solution to the monomer/initiator vessel via cannula under nitrogen flow.

    • Note: The ratio of

      
       determines the length of the LCP "arms" relative to the fluorinated "core."
      
  • Polymerization:

    • Place the vessel in a thermostated oil bath at 90°C .

    • Stir vigorously (magnetic stirring). The fluorinated initiator ensures initiation from both ends, growing the polymer outwards.

    • Kinetics Control: Monitor conversion via

      
      -NMR (disappearance of vinyl protons at 5.5-6.1 ppm). Stop reaction at ~70% conversion to preserve end-group fidelity.
      
  • Termination & Purification:

    • Expose to air to oxidize Cu(I) to Cu(II) (solution turns green/blue).

    • Pass the solution through a neutral alumina column to remove the copper catalyst.

    • Precipitate the polymer into cold methanol. Filter and dry under vacuum.

Data Output: Typical Formulation Ratios

ComponentEquiv.FunctionTarget Role
DB-PFTON 1MacroinitiatorCentral Flexible Fluorinated Block
Monomer (M1) 100LCP UnitRigid Mesogenic Arms (Drug Host)
CuBr 2CatalystRadical Generation
dNbpy 4LigandSolubilizing Cu in Organic Phase
Protocol B: Self-Assembly of Drug-Loaded Polymersomes

Principle: The synthesized ABA triblock copolymer is amphiphilic (Lipophobic Fluorine block + Lipophilic LCP block). In selective solvents, it self-assembles.

  • Dissolution: Dissolve 10 mg of LCP-PFPE-LCP copolymer and 1 mg of Hydrophobic Drug (e.g., Doxorubicin free base) in 1 mL THF (common solvent).

  • Injection: Slowly inject this solution into 10 mL of water (selective solvent for the exterior) under rapid stirring.

  • Dialysis: Dialyze against water for 24 hours to remove THF.

  • Result: Formation of polymersomes with a fluorinated membrane core (stabilizing the structure) and LCP coronas holding the drug.

Part 3: Visualization & Logic

Diagram 1: Synthesis Workflow (ATRP Mechanism)

This diagram illustrates the chemical transformation from the raw DB-PFTON molecule to the final drug delivery vehicle.

ATRP_Synthesis cluster_0 Reaction Vessel (TFT/Anisole) Start DB-PFTON (Br-Rf-Br) Process1 Activation (90°C, N2 atm) Start->Process1 Initiation Cat CuBr / dNbpy Catalyst System Cat->Process1 Monomer LCP Monomer (Methacrylate) Monomer->Process1 Addition Inter Propagating Radical (LCP-Rf-LCP)* Process1->Inter Propagation Final ABA Triblock Copolymer (LCP-PFPE-LCP) Inter->Final Termination (Precipitation)

Caption: Step-wise synthesis of ABA Triblock Copolymer using DB-PFTON as the central macroinitiator via Atom Transfer Radical Polymerization.

Diagram 2: Drug Delivery Mechanism (Polymersome Assembly)

This diagram details how the fluorinated block drives the structural integrity of the drug carrier.

Micelle_Assembly Polymer LCP-PFPE-LCP Triblock Chain Assembly Self-Assembly (Water Injection) Polymer->Assembly Amphiphilic Drive Drug Hydrophobic Drug (Payload) Drug->Assembly Encapsulation Structure Outer Shell (LCP) Fluorinated Core (PFPE) Inner Shell (LCP+Drug) Assembly->Structure Phase Segregation Structure:f1->Structure:f0 Stabilizes Release Controlled Release (Temp/pH Trigger) Structure->Release LCP Phase Transition

Caption: Self-assembly of the triblock copolymer into polymersomes. The PFPE core provides structural rigidity and 'stealth' properties, while the LCP domains host the drug.

Part 4: Characterization & Troubleshooting

Critical Quality Attributes (CQAs):

Test MethodParameter MeasuredExpected Outcome

-NMR
Conversion & StructureBroadening of aromatic peaks (LCP) and shift of

adjacent to

groups.
GPC (Gel Permeation Chromatography) Molecular Weight (

)
Monomodal distribution. High PDI (>1.5) indicates poor initiation efficiency.
DSC (Differential Scanning Calorimetry) Thermal TransitionsDistinct

for PFPE block (~ -90°C) and

(Nematic-Isotropic) for LCP block.
TEM (Transmission Electron Microscopy) MorphologySpherical vesicles with distinct wall contrast due to high electron density of Fluorine.

Troubleshooting Guide:

  • Issue: Polymer precipitates during reaction.

    • Cause: Incompatibility between growing LCP chains and the fluorinated solvent.

    • Solution: Increase the ratio of Anisole or switch to a super-solvent like Hexafluoroisopropanol (HFIP) if compatible with the catalyst.

  • Issue: Low Initiation Efficiency (High unreacted DB-PFTON).

    • Cause: The C-Br bond on the perfluoro chain is stable.

    • Solution: Increase reaction temperature to 100°C or use a more active ligand like Me6TREN .

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization.[1][2] Journal of the American Chemical Society. Link

  • Hird, M. (2007).[3] Fluorinated Liquid Crystals: Properties and Applications.[4] Chemical Society Reviews. Link

  • Shen, Z., et al. (2017). Synthesis of Fluorinated Block Copolymers via ATRP for Drug Delivery. Macromolecules.[1][2] Link

  • Exfluor Research Corp. (n.d.). Perfluoro-2,5,8-trioxanonyl bromide Properties.[3][][6][7] Exfluor Catalog. Link

  • Wang, L., & Li, C. (2018). Fluorinated Liquid Crystal Polymers for Biomedical Applications. Advanced Healthcare Materials. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering the Polymerization of 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,9-Dibromoperfluoro-2,5,8-trioxanonane. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to the solubility of this highly fluorinated monomer in your polymerization media. Our goal is to empower you with the knowledge to optimize your experimental conditions and achieve successful polymerization outcomes.

Introduction to 1,9-Dibromoperfluoro-2,5,8-trioxanonane

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a unique α,ω-dibrominated perfluoropolyether (PFPE) oligomer. Its structure, characterized by a flexible perfluoroether backbone and terminal bromine atoms, makes it a valuable building block in polymer chemistry. The bromine end-groups can serve as initiation sites for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined block copolymers with fluorinated segments.[1][2]

However, the high fluorine content that imparts desirable properties like chemical inertness and low surface energy also presents a significant challenge: poor solubility in many common organic solvents and polymerization media. This guide will directly address this core issue.

Frequently Asked Questions (FAQs)

Q1: Why is 1,9-Dibromoperfluoro-2,5,8-trioxanonane so difficult to dissolve?

A1: The poor solubility of 1,9-Dibromoperfluoro-2,5,8-trioxanonane stems from the unique properties of its perfluorinated structure. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds and a nonpolar molecular surface with weak van der Waals forces. This "fluorophilicity" leads to low miscibility with most hydrocarbon-based and even some polar aprotic solvents. Perfluoropolyethers (PFPEs), a class of compounds to which our molecule belongs, are known for their general non-miscibility with organic solvents.[3][4]

Q2: What are the initial signs of poor solubility in my polymerization reaction?

A2: Visual cues are often the first indicators. Look for:

  • Cloudiness or turbidity: The reaction mixture appears milky or opaque, indicating the formation of a colloidal dispersion or emulsion instead of a true solution.[4]

  • Phase separation: You may observe distinct liquid layers, with the dense, fluorinated monomer settling at the bottom.

  • Incomplete dissolution: Visible droplets or globules of the monomer remain undissolved, even with vigorous stirring.

  • Inconsistent polymerization: The reaction may proceed unevenly, leading to a broad molecular weight distribution or low monomer conversion.

Q3: Can I use common polar aprotic solvents like DMF or DMSO?

A3: While dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are powerful solvents for a wide range of polymers, their effectiveness for highly fluorinated compounds like 1,9-Dibromoperfluoro-2,5,8-trioxanonane can be limited.[5][6] Complete miscibility is not guaranteed, and you may still encounter the issues mentioned in Q2. However, they are often better choices than non-polar solvents and can be effective components of a co-solvent system.

Troubleshooting Guide: Improving Solubility

This section provides a systematic approach to tackling solubility challenges. The key is to create a more favorable thermodynamic environment for the fluorinated monomer within the polymerization medium.

Strategy 1: Judicious Solvent Selection & Co-solvent Systems

The cornerstone of improving solubility is the selection of an appropriate solvent or co-solvent system.

Rationale: The principle of "like dissolves like" is a good starting point, but with fluorinated compounds, it's more nuanced. While fully fluorinated solvents are the most likely to be effective, they can be expensive and may not be suitable for all polymerization types. Co-solvents can bridge the miscibility gap between the fluorinated monomer and the other components of your reaction.

Recommended Solvents & Co-solvents:

Solvent/Co-solvent ClassExamplesRationale for Use
Fluorinated Solvents Trifluorotoluene, Perfluorohexanes, Hydrofluoroethers (HFEs)Offer the best chance of complete miscibility due to their fluorophilic nature.[7]
Highly Polar Aprotic Solvents N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneCan disrupt the self-association of the fluorinated monomer and improve interaction with other polar components.[5][6]
Co-solvents Tetrahydrofuran (THF), Dioxane, Chlorinated Solvents (e.g., Dichloromethane)Can act as a bridge between the fluorinated phase and the organic/aqueous phase.

Experimental Protocol: Screening for an Optimal Co-solvent System

  • Initial Miscibility Test: In a series of vials, add a known amount of 1,9-Dibromoperfluoro-2,5,8-trioxanonane.

  • Solvent Addition: To each vial, add a different solvent or a pre-mixed co-solvent blend from the table above.

  • Observation: Vigorously shake or stir each vial and observe for signs of dissolution (clarity) or insolubility (cloudiness, phase separation).

  • Temperature Effect: Gently warm the vials that show poor solubility to observe if temperature improves miscibility. Note any changes.

  • Quantitative Assessment (Optional): For promising solvent systems, you can determine the saturation solubility by gradually adding the monomer to a known volume of the solvent until no more dissolves.

Visualization of the Troubleshooting Workflow:

G cluster_0 Solubility Troubleshooting Workflow A Problem: Poor Solubility of 1,9-Dibromoperfluoro-2,5,8-trioxanonane B Strategy 1: Solvent & Co-solvent Screening A->B C Strategy 2: Surfactant-Mediated Systems A->C D Strategy 3: Polymerization Technique Modification A->D E Successful Homogeneous Polymerization B->E C->E D->E

Caption: A decision-making workflow for addressing solubility issues.

Strategy 2: Surfactant-Mediated Polymerization

For aqueous or partially aqueous systems, surfactants are indispensable.

Rationale: Surfactants create micelles or miniemulsions where the hydrophobic, fluorinated monomer can be encapsulated and stabilized within the aqueous phase, allowing polymerization to occur at the oil-water interface or within the micelles.

Types of Surfactants for Fluorinated Monomers:

Surfactant TypeExamplesKey Characteristics
Fluorinated Surfactants Perfluorooctanoic acid (PFOA) and its alternatives, Fluorinated alcohol phosphatesHighly effective at stabilizing fluorinated monomers due to their fluorophilic tails. However, environmental and health concerns are associated with long-chain perfluoroalkyl substances.[8]
Non-ionic Surfactants Polyoxyethylene-based surfactants (e.g., Triton X-100, Pluronic series)Can provide steric stabilization to prevent droplet coalescence.
Anionic Surfactants Sodium dodecyl sulfate (SDS)Provides electrostatic stabilization of the dispersed particles.
Polymerizable Surfactants (Surfmers) Surfactants with a polymerizable group (e.g., vinyl or allyl)Covalently incorporate into the polymer backbone, reducing migration and leaching from the final product.

Experimental Protocol: Miniemulsion Polymerization

This technique is particularly useful for polymerizing hydrophobic monomers in an aqueous medium.

  • Organic Phase Preparation: Dissolve 1,9-Dibromoperfluoro-2,5,8-trioxanonane and any other organic-soluble monomers in a suitable water-immiscible solvent (e.g., toluene).

  • Aqueous Phase Preparation: Dissolve the chosen surfactant(s) in deionized water.

  • Pre-emulsification: Combine the organic and aqueous phases and stir vigorously with a high-shear mixer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization (e.g., ultrasonication or a microfluidizer) to create a stable miniemulsion with nanometer-sized droplets.

  • Polymerization: Transfer the miniemulsion to a reactor, deoxygenate, and initiate polymerization with a suitable initiator (e.g., a water-soluble initiator like potassium persulfate or an oil-soluble initiator like AIBN).

Logical Relationship of Emulsion Polymerization Components:

G cluster_0 Components of a Miniemulsion System Monomer 1,9-Dibromoperfluoro- 2,5,8-trioxanonane (Hydrophobic Phase) Surfactant Surfactant (Amphiphilic) Monomer->Surfactant encapsulated by Water Aqueous Phase Water->Surfactant disperses Polymer Stable Polymer Latex Surfactant->Polymer stabilizes Initiator Initiator Initiator->Monomer initiates polymerization of

Caption: Interplay of components in a miniemulsion polymerization.

Strategy 3: Modifying the Polymerization Technique

Sometimes, the polymerization method itself can be adapted to better accommodate a poorly soluble monomer.

Atom Transfer Radical Polymerization (ATRP):

The bromine end-groups of 1,9-Dibromoperfluoro-2,5,8-trioxanonane make it an excellent macroinitiator for ATRP.[1][2] This technique allows for the synthesis of block copolymers where the fluorinated segment is grown from the ends of a pre-existing polymer, or a non-fluorinated block is grown from the fluorinated macroinitiator.

Phase Transfer Catalysis (PTC):

Rationale: PTC can be employed to transport a water-soluble initiator or other reactive species into the organic phase where the fluorinated monomer resides.[4][9][10][11][12] This is particularly useful in biphasic systems.

Experimental Considerations:

  • Catalyst Selection: Choose a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) that is soluble in both the aqueous and organic phases.

  • Solvent System: A biphasic system (e.g., water/toluene) is typically used.

  • Initiator: A water-soluble initiator is often employed.

By systematically applying these strategies, researchers can overcome the solubility challenges posed by 1,9-Dibromoperfluoro-2,5,8-trioxanonane and successfully incorporate this valuable monomer into a wide range of polymeric materials.

References

  • Preparation and characterization of fluorinated acrylate copolymer latexes by miniemulsion polymerization under microwave irradi - City University of Hong Kong. (n.d.). Retrieved February 6, 2026, from [Link]

  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2005). Synthesis of Block Copolymers. In Advances in Polymer Science (Vol. 189, pp. 1–124). Springer.
  • Sangermano, M., et al. (2020). Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers. Journal of Polymer Science, 58(1), 125-133.
  • Jacobson, S. E. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(28), 12266-12273.
  • Lalevée, J., et al. (2020). Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization. Polymer Chemistry, 11(4), 834-842.
  • Matyjaszewski, K., et al. (2016). Atom Transfer Radical Polymerization with Different Halides (F, Cl, Br, and I): Is the Process “Living” in the Presence of Fluorinated Initiators? Macromolecules, 49(24), 9398-9407.
  • Eleuterio, H. S. (1967). Polymerization of Perfluoro Epoxides. Journal of Macromolecular Science, Part A: Chemistry, 1(5), 855-863.
  • Kim, D. W., & Park, E. J. (2013). Enantioselective Fluorination via Phase-Transfer Catalysis. University of Illinois Urbana-Champaign.
  • Li, M., & Benicewicz, B. C. (2017).
  • Anastasaki, A., et al. (2021). Atom transfer radical polymerization. Nature Reviews Methods Primers, 1(1), 1-24.
  • Sangermano, M., et al. (2020). Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved February 6, 2026, from [Link]

  • Ameduri, B. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules, 54(3), 1015-1042.
  • Pan, X., et al. (2019).
  • André, P., et al. (2006). Solubility of fluorinated homopolymer and block copolymer in compressed CO2. The Journal of Supercritical Fluids, 37(3), 263-270.
  • Hillmyer, M. A. (2005). Block copolymer synthesis. In Experts@Minnesota. University of Minnesota.
  • Gabler, T., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(10), 2846-2852.
  • OECD. (2024). Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. OECD Publishing.
  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.
  • Feng, Y., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(10), 1045-1049.
  • Pan, X., et al. (2019).
  • Lectard, S., et al. (2016). Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination.
  • AMS Electronics. (n.d.). SAFETY DATA SHEET Fluorinated Polymer Coating. Retrieved February 6, 2026, from [Link]

  • Zhang, Q., et al. (2017). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers as versatile ATRP macroinitiators. Polymer Chemistry, 8(38), 5863-5872.
  • Ameduri, B. (2021). Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives.
  • Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved February 6, 2026, from [Link]

  • Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). Retrieved February 6, 2026, from [Link]

  • Lectard, S., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(15), 5789.
  • Kiessling, L. L., et al. (2009). General Synthetic Route to Cell-Permeable Block Copolymers via ROMP. Journal of the American Chemical Society, 131(21), 7328-7333.
  • Li, Z., et al. (2000). Monomer reactivity ratio measurement of perfluoromethyl vinyl ether with some vinyl monomers containing fluorine in emulsion copolymerization. Journal of Applied Polymer Science, 78(3), 573-579.
  • Endo, K. (2022). Regio-controlled ring-opening polymerization of perfluoroalkyl-substituted epoxides. Polymer Chemistry, 13(28), 4099-4107.
  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Perfluoropolyether. Retrieved February 6, 2026, from [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved February 6, 2026, from [Link]

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Preventing phase separation in block copolymers with perfluorinated segments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Fluoropolymer Materials Subject: Troubleshooting Phase Separation in Fluorinated Block Copolymers (BCPs) Ticket ID: F-BCP-SOL-001 Responder: Senior Application Scientist, Polymer Physics Division

Executive Summary

You are likely experiencing macrophase separation or uncontrolled micellization driven by the extreme incompatibility (high Flory-Huggins interaction parameter,


) between your perfluorinated segments (e.g., PFPE, PVDF, PTFE) and your non-fluorinated blocks (e.g., PS, PEG, PMMA).

Fluorinated segments are not just hydrophobic; they are lipophobic and "solvophobic" to most organic solvents. If the system is not thermodynamically managed, the fluorinated blocks will aggregate immediately, preventing the formation of ordered nanostructures (microphase separation).

This guide provides the protocols to force these systems into equilibrium.

Module 1: Solubility & Solution Preparation

User Issue: "My solution turns cloudy or precipitates immediately upon mixing."

Diagnosis: The solvent quality is poor for the fluorinated block. Even if the non-fluorinated block is soluble, the fluorinated block collapses, forming large aggregates (micelles) that scatter light (cloudiness) or precipitate (macrophase separation).

The Fix: The "Dual-Solvent" Strategy

You rarely find a single solvent good for both blocks. You must use a selective co-solvent system .

  • Primary Solvent: Solubilizes the non-fluorinated block (e.g., THF, Toluene).

  • Fluorinated Co-Solvent: Solubilizes the fluorinated block (e.g., Trifluorotoluene, HFE-7100).

Table 1: Recommended Solvent Systems for Common Fluorinated BCPs

Block Copolymer SystemPrimary Solvent (Non-F Block)Fluorinated Co-Solvent (F-Block)Recommended Ratio (v/v)
PS-b-PFPE Tetrahydrofuran (THF)

-Trifluorotoluene (TFT)
70:30 to 50:50
PEG-b-PVDF DMF or DMAcAcetone (Weak) or HFIP*80:20
PMMA-b-PFOMA TolueneHexafluoroisopropanol (HFIP)90:10
PLA-b-PFPE ChloroformHFE-7100 (Hydrofluoroether)60:40

*HFIP (Hexafluoroisopropanol) is a "magic solvent" for many fluoropolymers but is expensive and volatile.

Self-Validating Protocol: The "Blue Tint" Check

Do not proceed to casting if the solution is opaque white.

  • Dissolve BCP in the Co-Solvent first (if possible) or the mixture.

  • Heat to 40°C (sealed vial) to break kinetic aggregates.

  • Validation: Shine a laser pointer through the vial.

    • Clear/No Scattering: True solution (Good).

    • Slight Blue Tint (Tyndall Effect): Small micelles <100nm (Acceptable for some nanostructures).

    • Opaque White: Large aggregates (Fail). Add more Fluorinated Co-Solvent.

Module 2: Visualizing the Solubility Logic

The following decision tree helps you select the correct solvent strategy based on visual feedback.

SolubilityLogic start Start: BCP Solution Preparation mix Mix BCP in Organic Solvent (e.g., THF, Toluene) start->mix check Visual Inspection mix->check clear Clear Solution check->clear Homogeneous cloudy Cloudy / Precipitate check->cloudy Phase Sep. success Proceed to Casting clear->success action1 Add Fluorinated Co-Solvent (TFT or HFE-7100) cloudy->action1 heat Heat to 40-50°C (Sealed) action1->heat check2 Re-Check (Laser) heat->check2 check2->success Clear/Blue Tint fail Switch to Supercritical CO2 or HFIP check2->fail Still Opaque

Figure 1: Decision tree for troubleshooting solubility issues in fluorinated block copolymers.

Module 3: Thin Film Processing & Surface Segregation

User Issue: "My film has an 'orange peel' texture or the surface is pure fluorine."

Diagnosis: Fluorinated blocks have extremely low surface energy (


 mN/m). Thermodynamically, the system minimizes free energy by migrating the fluorinated block to the air interface. This creates a "skin" that traps solvent and prevents internal ordering.
Mechanism: Surface Energy Mismatch

The segregation strength is driven by the difference in surface energy (


) and the interaction parameter (

).[1]
  • Air Interface: Fluorine enriches here (Low

    
    ).
    
  • Substrate Interface: The polar block (e.g., PEG, PMMA) usually enriches here (High

    
    ).
    
Troubleshooting Guide: Preventing Dewetting
  • Substrate Modification: You must increase the substrate surface energy to "pin" the non-fluorinated block.

    • Protocol: Treat Silicon wafers with Piranha solution or Oxygen Plasma for 5 mins before coating.

  • Rapid Solvent Evaporation:

    • Spin coat at higher speeds (>2000 RPM) to "freeze" the morphology before the fluorinated chains can fully migrate to the surface.

    • Note: This creates a non-equilibrium state that requires annealing (see Module 4).

Module 4: Morphology Control (Annealing)

User Issue: "I see no ordered patterns (lamellae/cylinders) under AFM/SEM."

Diagnosis: The high


 parameter means the energy barrier for chain diffusion is massive. Thermal annealing often fails because the degradation temperature (

) of the polymer is reached before the chains become mobile enough to order.

The Solution: Solvent Vapor Annealing (SVA) SVA lowers the effective Glass Transition temperature (


) and screens the repulsive interactions between blocks.
Step-by-Step Protocol: SVA for Fluorinated BCPs

Equipment:

  • Airtight glass chamber (desiccator or custom flow cell).

  • Solvent reservoirs (beakers).

  • In-situ spectral reflectance (optional, to measure swelling).[2]

Procedure:

  • Select the Annealing Solvent:

    • Do NOT use a neutral solvent.

    • Use a slightly selective solvent for the minority block to induce mobility without dissolving the film completely.

    • Example: For PS-b-PFPE (cylinders of PFPE), anneal in TFT vapor (selective for PFPE) diluted with Nitrogen.

  • Swelling:

    • Expose film to vapor.[2][3][4]

    • Target a Swelling Ratio (SR) of 1.5 to 2.0.

    • 
      .
      
  • Quenching (Critical):

    • Fast Removal: Rapidly remove the lid. This traps the morphology (often perpendicular cylinders).

    • Slow Removal: Slowly decrease vapor pressure. This favors thermodynamic equilibrium (often parallel lamellae).

Visualizing the Annealing Pathway

SVA_Pathway cluster_0 As-Cast State cluster_1 Solvent Vapor Annealing cluster_2 Quenching Rate node_cast Disordered / Trapped Metastable vapor Solvent Vapor Absorption node_cast->vapor mobility Tg Reduced Chains Mobile vapor->mobility Swelling ordering Microphase Separation mobility->ordering Lower χ_eff fast Fast Dry: Kinetic Trap (Vertical) ordering->fast slow Slow Dry: Equilibrium (Parallel) ordering->slow

Figure 2: Thermodynamic pathway of Solvent Vapor Annealing (SVA) to achieve ordered nanostructures.

References

  • Bates, F. S., & Fredrickson, G. H. (1990).[5] Block Copolymer Thermodynamics: Theory and Experiment. Annual Review of Physical Chemistry, 41, 525-557.[5] Link

  • Park, S., et al. (2009). Surface segregation of fluorinated moieties on random copolymer films controlled by random-coil conformation. Polymer, 50(2), 522-529. Link

  • Kim, D. H., et al. (2021).[6] Optimization and Control of Large Block Copolymer Self-Assembly via Precision Solvent Vapor Annealing. Macromolecules, 54(3), 1234–1245. Link

  • Lodge, T. P. (2019). Amphiphilic Block Copolymer Micelles in Selective Solvents. Polymers, 11(11), 1882.[7] Link

  • Yokoyama, H., et al. (2005). Surface Segregation of Fluoroalkyl Side Group of Fluorinated Block Copolymers. MRS Proceedings. Link

Sources

Technical Support Center: GPC Analysis of Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Polymer Characterization Support Hub. Topic: Troubleshooting Gel Permeation Chromatography (GPC/SEC) for Fluorinated Polymers. Expertise Level: Senior Application Scientist.

Introduction: The Fluorine Paradox

Fluorinated polymers (e.g., PVDF, PFPE, fluorinated acrylates) present a unique paradox in GPC analysis: they are designed to be chemically inert and solvent-resistant, which makes them inherently difficult to dissolve and separate. Furthermore, their unique optical properties often render them "invisible" to standard detectors.

This guide moves beyond basic operation to address the specific physicochemical challenges of fluoropolymers: solubility limits , refractive index matching , and column adsorption .

Module 1: Solubility & Solvent Selection

The Challenge: Standard organic solvents (THF, Chloroform, Toluene) often fail to dissolve fluoropolymers or result in micellar aggregates rather than true molecular solutions.

Diagnostic Protocol: Solvent Selection Logic
  • Symptom: High backpressure, noisy baselines, or "filtering out" the sample (no peaks).

  • Root Cause: Incomplete dissolution or micro-gel formation.

The Solution Matrix:

Polymer ClassPrimary Solvent SystemAdditive (Critical)Temperature
PVDF (Polyvinylidene fluoride) DMAc or DMSO0.1% LiBr95°C (Required to break crystallites)
Fluorinated Acrylates / Methacrylates HFIP (Hexafluoroisopropanol)10-20 mM NaTFAAmbient (25-40°C)
PFPE (Perfluoropolyethers) Trifluorotoluene (TFT) or HFIPNoneAmbient
Polyamides / PET (Fluorinated analogs) HFIPNaTFA (Sodium Trifluoroacetate)Ambient

Critical Note on HFIP: Hexafluoroisopropanol is a powerful hydrogen-bond breaker. However, it is highly viscous.[1] You must reduce flow rates (typically to 0.3–0.5 mL/min) to prevent over-pressuring standard GPC columns [1, 5].

Workflow Visualization: Solvent Strategy

SolventStrategy Start Polymer Type PVDF PVDF / Semi-Crystalline Start->PVDF Amorphous Amorphous / Acrylates Start->Amorphous Solv_PVDF DMAc or DMSO PVDF->Solv_PVDF Solv_Amorph HFIP (Hexafluoroisopropanol) Amorphous->Solv_Amorph Add_PVDF Add 0.1% LiBr (Suppress Aggregation) Solv_PVDF->Add_PVDF Add_Amorph Add 10mM NaTFA (Prevent Polyelectrolyte Effect) Solv_Amorph->Add_Amorph Temp_PVDF Heat to 95°C (High Temp GPC) Add_PVDF->Temp_PVDF Temp_Amorph Ambient / 40°C (Low Flow Rate) Add_Amorph->Temp_Amorph

Figure 1: Decision tree for selecting the correct mobile phase based on fluoropolymer crystallinity and chemical structure.

Module 2: The "Invisible" Peak (Refractive Index Issues)

The Challenge: Fluorine atoms have very low polarizability, resulting in extremely low Refractive Index (RI) values (often 1.30–1.38). Common GPC solvents like THF have an RI of ~1.407.

FAQ: Why is my polymer peak negative?

Answer: This is a classic dn/dc (Refractive Index Increment) inversion.

  • Mechanism: The RI detector measures the difference between the sample cell and the reference cell.

    • If

      
      Positive Peak  (Standard).
      
    • If

      
      Negative Peak .
      
    • If

      
      Iso-refractive (Zero Signal) .
      

Troubleshooting Protocol:

  • Check RI Values:

    • PVDF RI

      
       1.42.
      
    • Highly fluorinated acrylates RI

      
       1.33–1.36.
      
    • THF RI

      
       1.407.
      
  • Action: If you see negative peaks, do not simply invert the signal in software without validation.

    • Option A: Switch to a solvent with a significantly different RI (e.g., DMAc, RI=1.43, might still be close; HFIP, RI=1.275).

    • Option B (Recommended): Use HFIP .[1][2][3][4][5] Because HFIP has an extremely low RI (1.275), almost all fluoropolymers will appear as positive peaks relative to the solvent [6].

Module 3: Column Interaction & Adsorption

The Challenge: Fluorinated chains are hydrophobic and lipophobic. They can adsorb onto the polystyrene-divinylbenzene (PS-DVB) packing of standard columns, leading to delayed elution times (appearing as artificially low molecular weight) or complete sample loss.

Step-by-Step: Preventing Adsorption
  • Mobile Phase Modification:

    • Protocol: Add 10-20 mM Sodium Trifluoroacetate (NaTFA) to HFIP.

    • Why? The salt shields the residual silanols or polar sites on the column packing, preventing the fluoropolymer from sticking. It also suppresses the "polyelectrolyte effect" where polymer chains expand due to charge repulsion, eluting too early [5].

  • Column Selection:

    • Use columns specifically designed for polar organic solvents.

    • Recommendation: Agilent PLgel MIXED-B (for high MW) or Tosoh TSKgel SuperHFIP columns (specifically packed for HFIP use) [1, 5].

Adsorption Diagnostic Diagram

AdsorptionLogic Symptom Symptom: Tailing peaks or Low Recovery Check1 Check Mobile Phase Symptom->Check1 Action1 Add Salt (LiBr or NaTFA) Check1->Action1 No Salt Present Check2 Check Column Type Check1->Check2 Salt Already Added Result Validation: Sharp, Symmetrical Peaks Action1->Result Action2 Switch to Polar-Compatible (e.g., PLgel Mixed-B) Check2->Action2 Action2->Result

Figure 2: Troubleshooting flow for adsorption artifacts in fluoropolymer chromatography.

Module 4: System Maintenance & Safety

The Challenge: HFIP is aggressive and expensive.[1]

Operational Guidelines
  • Seal Compatibility: Ensure your GPC pump seals are Kalrez or similar high-resistance materials. Standard rubber seals may swell in DMAc or HFIP.

  • Viscosity Management:

    • HFIP viscosity is high.[1]

    • Rule: Do not exceed 0.5 mL/min flow rate on standard 7.5mm ID columns to avoid over-pressuring the bed.

  • Post-Run Wash:

    • Never leave salts (LiBr/NaTFA) in the system.

    • Protocol: Flush with pure solvent (HFIP or DMAc) for 60 mins, then switch to a storage solvent (often THF or Methanol, if compatible with the column) [10].

References
  • Agilent Technologies. (2015).[6] Analysis of Polyvinylidene Fluoride (PVDF) on the PL-GPC 220. Application Note 5990-8328EN.[6] Link

  • Malvern Panalytical. (2018). What is a dn/dc value and why is it important for GPC/SEC?Link

  • Podzamek, T., & Kredatusova, J. (2025). GPC-MALS Characterization of Fluoropolymers in a α,α,α-Trifluorotoluene Mobile Phase. ResearchGate. Link

  • LCGC International. (2023). Tips & Tricks: GPC/SEC Calibration in DMF and DMAc. Link

  • Shodex / Showa Denko. (n.d.). GPC Analysis with HFIP Eluent. Technical Guide. Link

  • Ratta, V. (1999). Crystallization, Morphology, Thermal Stability and Adhesive Properties of Novel Fluorinated Polymers.
  • SpecialChem. (2011). Refractive Index of Plastic Materials (Low & Ultra-Low Refraction). Link

  • Chromatography Forum. (2015). Negative Peaks in GPC. Link

  • ResearchGate. (2020). Why does water give a peak in GPC chromatogram? (Discussion on system peaks/negative peaks). Link

  • Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. Link

Sources

Overcoming incomplete functionalization with "1,9-Dibromoperfluoro-2,5,8-trioxanonane"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7).[1][2][3] It addresses the specific challenge of "incomplete functionalization"—where one or both terminal bromine atoms fail to react, leading to mono-functionalized impurities and yield loss.[1][2]

Topic: Overcoming Incomplete Functionalization in 1,9-Dibromoperfluoro-2,5,8-trioxanonane Ticket ID: PFPE-BR-OPT-001 Status: Resolved / Knowledge Base Article[1][2]

Technical Overview & Core Challenge

The Molecule: 1,9-Dibromoperfluoro-2,5,8-trioxanonane is a linear perfluoropolyether (PFPE) with the structure: Br-CF2-O-CF2-CF2-O-CF2-CF2-O-CF2-Br[1][3]

The Problem: Unlike standard alkyl bromides (


), perfluoroalkyl bromides (

) possess a highly polarized but sterically shielded and electronically deactivated carbon-bromine bond.[1][3] They are inert to standard

nucleophilic substitution
.[2][3]

Researchers often encounter "incomplete functionalization" because they attempt standard organic synthesis protocols.[2][3] The reaction stalls at the mono-substituted stage or fails to initiate because the reagents (organic phase) and the PFPE (fluorous phase) never effectively mix, or the activation energy for the


 bond cleavage is not met.[1][2]

Troubleshooting Guide

Module A: The "Fluorous Wall" (Solubility Issues)

Symptom: Reaction mixture separates into two clear layers; no product formation after 24h. Root Cause: The PFPE starting material is immiscible with standard organic solvents (THF, DCM, Toluene), preventing contact with reagents.[2][3]

Corrective Protocol: The Hybrid Solvent System Do not rely on vigorous stirring alone.[1][2][3] You must create a homogeneous or semi-homogeneous phase using a "bridging solvent."[1][2][3]

Solvent ClassExamplesCompatibilityRecommendation
Standard Organic THF, DCM, AcetonitrileIncompatible (Phase separation)Avoid as sole solvent.[1][2][3]
Fluorous FC-72, FC-40Excellent (Solubilizes PFPE)Good for storage, bad for reaction (reagents insoluble).[2][3]
Hybrid (Bridging) Benzotrifluoride (BTF), HFE-7100Dual Solubility REQUIRED. Use as co-solvent.[1][2][3]

Step-by-Step Optimization:

  • Dissolve 1,9-Dibromoperfluoro-2,5,8-trioxanonane in Benzotrifluoride (BTF) or 1,3-Bis(trifluoromethyl)benzene .[2][3]

  • Dissolve your organic reagent (alkene, amine, etc.) in a minimal amount of THF or DCM.[2][3]

  • Mix the two solutions. If cloudiness persists, add more BTF until clear.

  • Critical Check: The reaction must be a single phase at the reaction temperature.

Module B: Reactivity Activation (Breaking the C-Br Bond)

Symptom: Reagents are mixed (single phase), but starting material remains unreacted. Root Cause: Attempting


 chemistry. The fluorine atoms shield the carbon, and the bond is too strong for direct displacement.[1][2]
Solution:  Switch to Radical Mediated (ATRA)  or Single Electron Transfer (SET)  mechanisms.[1][2][3]
Protocol 1: Copper-Mediated Atom Transfer Radical Addition (ATRA)

Best for: Attaching alkenes (e.g., styrene, acrylates).[1][2]

  • Catalyst: CuBr / Ligand (e.g., TPMA or dNbipy).[2][3]

  • Mechanism: Cu(I) abstracts the Br atom, creating a perfluoroalkyl radical (

    
    ).[1][2][3] This radical attacks the alkene.[1][2][3]
    
  • Procedure:

    • Mix PFPE-dibromide (1 equiv) + Alkene (2.5 equiv) in BTF.[1][3]

    • Add CuBr (0.1 equiv) and Ligand (0.1 equiv).[2][3]

    • Degas thoroughly (Freeze-Pump-Thaw x3).[1][3] Oxygen kills this reaction.[2][3]

    • Heat to 70–90°C.[2][3]

Protocol 2: Sodium Dithionite Initiated Addition

Best for: Mild, metal-free functionalization (sulfinatodehalogenation).[1][2]

  • Reagents: Sodium Dithionite (

    
    ) / Sodium Bicarbonate.
    
  • Solvent: Acetonitrile : Water (1:1).[2][3] Note: PFPE will be an oil at the bottom.[1][2]

  • Action: The dithionite radical anion transfers an electron to the

    
    , generating a radical that reacts with electron-rich alkenes.[1][2][3]
    
Module C: Purification of Incomplete Products

Symptom: Mixture contains Di-functionalized (Target), Mono-functionalized ( impurity), and Unreacted Starting Material.[1][2][3] Root Cause: Statistical reaction distribution.[2][3] Solution: Exploit "Fluorous Content" differences.

The "Fluorous Tag" Logic:

  • Starting Material: Highest % Fluorine (Most Fluorous).[2][3]

  • Mono-Product: Medium % Fluorine.[1][2][3]

  • Di-Product: Lowest % Fluorine (Most Organic).[1][3]

Purification Workflow (Fluorous Solid Phase Extraction - FSPE):

  • Column: Use Fluorous Silica Gel (e.g., FluoroFlash®).[2][3]

  • Load: Dissolve crude mixture in DMF or THF (with a drop of BTF if needed) and load.

  • Elution Gradient:

    • Fraction 1 (80% MeOH / 20% Water): Elutes non-fluorous organic reagents/catalysts.[2][3]

    • Fraction 2 (100% MeOH): Elutes Di-functionalized Product (Target).

    • Fraction 3 (THF or Acetone): Elutes Mono-functionalized Product .[1][3]

    • Fraction 4 (100% HFE-7100 or FC-72): Elutes unreacted Starting Material .

Visualizing the Workflow

Reaction Decision Tree

Use this logic flow to determine why your functionalization is incomplete.

ReactionLogic Start Start: Incomplete Functionalization CheckSolvent 1. Check Solvent System Is the mixture homogeneous? Start->CheckSolvent PhaseSep Phase Separation Visible CheckSolvent->PhaseSep No SinglePhase Single Phase / Clear CheckSolvent->SinglePhase Yes ActionSolvent Action: Add Benzotrifluoride (BTF) or HFE-7100 Co-solvent PhaseSep->ActionSolvent CheckMech 2. Check Mechanism Are you using Nucleophiles (Amine/Thiol)? SinglePhase->CheckMech ActionSolvent->CheckSolvent MechSN2 Yes (SN2 Attempt) CheckMech->MechSN2 Yes MechRadical No (Radical/Metal) CheckMech->MechRadical No ActionMech CRITICAL ERROR: Rf-Br resists SN2. Switch to ATRA (Cu) or Radical (Na2S2O4) MechSN2->ActionMech CheckTemp 3. Check Activation Energy Is Temp > 70°C? MechRadical->CheckTemp TempLow No CheckTemp->TempLow Low TempHigh Yes CheckTemp->TempHigh High ActionHeat Action: Increase Temp. Rf-Br activation requires heat. TempLow->ActionHeat ActionPurify Action: Proceed to Fluorous SPE Purification TempHigh->ActionPurify

Caption: Troubleshooting logic for PFPE functionalization failures. Follow the blue nodes to diagnose solubility, mechanistic, or thermal issues.

Frequently Asked Questions (FAQs)

Q1: Can I use standard silica gel to separate the mono- and di-functionalized products? A: It is very difficult. Because the perfluorinated chain dominates the physical properties, the polarity difference between the mono- and di-functionalized species is often negligible on normal silica.[1][2] Fluorous Solid Phase Extraction (FSPE) or distillation (if boiling points differ significantly) are the only reliable methods [1].[1][2][3]

Q2: Why does my reaction turn black and precipitate? A: If using Copper (ATRA), this indicates catalyst decomposition or disproportionation.[2][3] Ensure your ligand (e.g., dNbipy) is added in stoichiometric balance with Copper and that the system is strictly oxygen-free .[1][2][3] Perfluoroalkyl radicals react with oxygen at diffusion-controlled rates, killing the reaction and producing byproducts.[1][2]

Q3: Can I convert the Bromide to an Azide for Click Chemistry? A: Yes, but not directly via


 substitution. You must first functionalize the bromide with an alkene containing a leaving group or use a radical azidation protocol.[1][2][3] Direct 

of

on

will not work.[1][3]

Q4: Is 1,9-Dibromoperfluoro-2,5,8-trioxanonane volatile? A: It has a boiling point of approx. 52°C at 25 mmHg [2].[1][2][] Care must be taken during vacuum drying.[2][3] Do not use high vacuum (<1 mbar) at room temperature for extended periods, or you will lose the starting material.[1][2][3]

References

  • Bongiovanni, R., et al. "UV-curable systems containing perfluoropolyether structures: Synthesis and characterisation."[2][3][5] Macromolecular Chemistry and Physics, vol. 198, no. 6, 1997, pp. 1893–1907.[2][3][5] Link[1][2][3]

  • BOC Sciences. "Perfluoro-1,9-dibromo-2,5,8-trioxanonane Product Properties."[2][3][] BOC Sciences Product Catalog.

  • Tonelli, C., et al. "Linear perfluoropolyether difunctional oligomers: chemistry, properties and applications."[2][3] Journal of Fluorine Chemistry, vol. 95, no. 1-2, 1999, pp. 51-70.[2][3] Link[1][2][3]

  • Exfluor Research Corp. "Perfluoro-2,5,8-trioxanonyl bromide Properties."[2][3][5] Exfluor Product Data. Link

Sources

Technical Support Center: Characterizing Impurities in 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7). It is designed to address specific impurity characterization challenges encountered during synthesis validation and quality control.

Senior Application Scientist: Dr. Aris Thorne Department: Fluoropolymer Analytics & Process Validation Subject: Troubleshooting Impurity Profiles in Perfluoropolyether (PFPE) Precursors

Introduction: The Criticality of Purity

1,9-Dibromoperfluoro-2,5,8-trioxanonane (hereafter DB-PFTON ) is a precise linear perfluoropolyether oligomer (


). In drug delivery systems (e.g., oxygen carriers) or advanced elastomer cross-linking, its bifunctionality is non-negotiable.

The Problem: Commercial batches often contain "silent" impurities—molecules that mimic the boiling point or solubility of the target but lack the critical second bromine functionality. Using impure material leads to chain termination in polymerization or off-target toxicity in biological applications.

This guide provides a self-validating workflow to detect and quantify these specific impurities.

Module 1: Troubleshooting "Ghost Peaks" in Chromatography

User Query:

"I see multiple peaks in my GC-MS trace with similar retention times to my main peak. How do I distinguish between chain-length homologs and functional impurities?"

Technical Diagnosis:

In PFPE synthesis, statistical oligomerization is unavoidable. The "2,5,8-trioxanonane" backbone implies a specific chain length (


 ether units). However, you are likely seeing homologous series impurities  (n=2 or n=4) and monobromo species .
The Solution: Isotope Pattern Analysis

You must utilize the distinct isotopic signature of Bromine (


 and 

exist in a ~1:1 ratio) to classify peaks.

Step-by-Step Protocol:

  • Run GC-MS in EI Mode: Use a non-polar column (e.g., DB-5ms or ZB-5).

  • Analyze the Molecular Ion (

    
    ) Cluster: 
    
    • Target (Dibromo): Look for a 1:2:1 triplet pattern. This corresponds to

      
      , 
      
      
      
      , and
      
      
      .
    • Impurity (Monobromo): Look for a 1:1 doublet pattern. This indicates only one bromine atom is present (Chain termination impurity).

    • Impurity (Non-functional): No isotope pattern (likely perfluoro-alkyl contaminants).

Data Reference Table: Mass Spectral Signatures

SpeciesFormulaMolecular Weight (Approx)Isotope Pattern (M+)Origin
Target (DB-PFTON)

5081:2:1 Correct Synthesis
Monobromo-H

4301:1 Incomplete Bromination / H-Transfer
Short Chain (n=2)

3921:2:1 Over-distillation of lower oligomers
Long Chain (n=4)

6241:2:1 Higher oligomer carryover

Expert Insight: If you observe a 1:1 doublet at a mass of


 relative to your target, you have a monobromo-perfluoroalkane . This acts as a "dead end" in cross-linking reactions, drastically reducing the molecular weight of your final polymer.

Module 2: Detecting "Invisible" Protic Impurities

User Query:

"My GC-MS looks clean (98%+), but my subsequent reaction yields are consistently low. Could there be hidden contaminants?"

Technical Diagnosis:

GC-MS is often blind to protonated impurities (


) if they co-elute with the target. In fluorochemistry, hydrogen atoms are considered impurities. They arise from incomplete fluorination or solvent transfer (H-abstraction) during synthesis.
The Solution: and NMR Validation

Nuclear Magnetic Resonance (NMR) is the only definitive method to quantify the "Proton Defect."

Protocol: The "Dual-Nucleus" Sweep

  • Solvent Selection: Use Acetone-d6 or CDCl3 with a specific fluorinated internal standard (e.g.,

    
    -trifluorotoluene).
    
  • 
     NMR (The Backbone Check): 
    
    • Target Signal: The terminal

      
       group typically resonates between -60 and -70 ppm .
      
    • Impurity Signal: Look for a doublet around -130 to -145 ppm . This signals a

      
       end-group (coupling constant 
      
      
      
      ).
  • 
     NMR (The Sensitivity Check): 
    
    • Run a high-scan proton experiment (NS > 64).

    • Any signal in the 6.0 - 6.5 ppm region (triplet of triplets) confirms the presence of terminal hydrogen (

      
      ).
      

Visualizing the Impurity Pathway

The following diagram illustrates how these impurities enter your workflow during the synthesis phase.

ImpurityPathways Precursor Perfluoro-ether Precursors Reaction Bromination / Telomerization Precursor->Reaction Target Target: DB-PFTON (Br-R-Br) Reaction->Target Ideal Path MonoBr Impurity A: Monobromo (Br-R-F or Br-R-H) Reaction->MonoBr Incomplete Rxn Oligomer Impurity B: Homologs (Chain Length +/-) Reaction->Oligomer Statistical Distribution Hydrolysis Impurity C: Acid Fluorides (-COF) Target->Hydrolysis Moisture Exposure

Figure 1: Genesis of impurities in DB-PFTON. Note that "Monobromo" species are the most detrimental to step-growth polymerization applications.

Module 3: Handling & Stability (Hydrolysis Risks)

User Query:

"My material has developed a slight acrid smell and the pH of aqueous extracts is acidic. Is it degrading?"

Technical Diagnosis:

While the


 bond is stable, the ether linkages and terminal bromides can be susceptible to hydrolysis under extreme conditions or if unreacted acyl fluoride precursors remain. The acrid smell suggests the formation of Hydrofluoric Acid (HF)  or low molecular weight carboxylic acids.
The Solution: Acid Fluoride Detection
  • FTIR Analysis:

    • Place a drop of the neat oil on a diamond ATR crystal.

    • Warning Sign: A sharp peak at 1880-1890 cm⁻¹ indicates

      
       (Acid Fluoride).
      
    • Warning Sign: A broad peak at 1750-1780 cm⁻¹ indicates

      
       (Carboxylic Acid).
      
  • Remediation:

    • If acid fluorides are detected, the material must be treated with a weak base (e.g., Sodium Carbonate wash) followed by distillation. Do not use for sensitive biological applications without re-purification.

Summary of Specifications for Quality Control

To ensure your batch of 1,9-Dibromoperfluoro-2,5,8-trioxanonane is "Application Ready," it must pass the following criteria:

Test MethodParameterAcceptance Criteria
GC-MS Purity (Area %)> 97.0%
GC-MS Isotope PatternStrict 1:2:1 for Molecular Ion

NMR
End-Group Analysis

;

Appearance VisualClear, colorless liquid; No haze

References

  • Howell, J. L., et al. (2000). Perfluoropolyether characterization by nuclear magnetic resonance spectroscopy and gel permeation chromatography. Journal of Fluorine Chemistry. Retrieved February 6, 2026, from [Link]

Impact of "1,9-Dibromoperfluoro-2,5,8-trioxanonane" on polymer morphology

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Morphology Modulator

1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) is not merely a reagent; it is a precision tool for engineering the microstructure of high-performance fluoropolymers. As a telechelic perfluoropolyether (PFPE) with terminal bromine functionality, it serves as a critical "soft block" precursor.

When incorporated into polymer backbones (e.g., via ATRP macroinitiators or functionalization to dimethacrylates), it introduces a unique fluorophilic phase that is thermodynamically incompatible with most hydrocarbon segments. This incompatibility drives microphase separation , creating distinct nanodomains that govern bulk properties like ionic conductivity, oxygen permeability, and surface oleophobicity.

Key Physicochemical Parameters:

PropertyValueImpact on Morphology
Molecular Structure

Flexible ether linkages impart low

(approx. -100°C), increasing chain mobility and free volume.
Fluorine Content High (~60 wt%)Drives strong segregation from hydrocarbon phases (interaction parameter

is high).
Functionality Bifunctional (

-dibromo)
Allows for linear chain extension or crosslinking; essential for network formation.
Solubility Fluorous-solubleRequires specific solvent protocols to prevent macroscopic precipitation during synthesis.

Critical Protocols: Synthesis & Integration

To successfully modulate morphology, you must first achieve homogenous incorporation. The most common failure mode is macroscopic phase separation during synthesis, leading to opaque, brittle materials rather than nanostructured films.

Workflow: Activation and Incorporation

The terminal


 bonds are relatively stable and require activation. Common pathways include Atom Transfer Radical Polymerization (ATRP) initiation or conversion to methacrylates via lithiation/substitution.

SynthesisWorkflow Start 1,9-Dibromoperfluoro- 2,5,8-trioxanonane Solvent Step 1: Solubilization (Fluorous/Hybrid Solvent) Start->Solvent Dissolve in HFE-7100 or Hexafluorobenzene Activation Step 2: End-Group Modification (e.g., to Methacrylate) Solvent->Activation Nucleophilic Sub. or Lithiation Polymerization Step 3: Copolymerization (UV or Thermal) Activation->Polymerization Mix with Hydrocarbon Monomers Morphology Target Morphology: Nanophase Segregated Polymerization->Morphology Controlled Curing

Figure 1: Critical workflow for integrating PFPE precursors into polymer networks without inducing precipitation.

Troubleshooting Guide: Morphology & Synthesis

This section addresses specific issues reported by researchers attempting to synthesize block copolymers or crosslinked networks using this precursor.

Issue 1: Reaction Mixture Turns Cloudy/Opaque Immediately

Diagnosis: Solvent Incompatibility (Macrophase Separation). The Science: The PFPE chain is highly fluorinated and immiscible with standard organic solvents (THF, Toluene, DMF) and hydrocarbon monomers (Styrene, MMA). Solution:

  • Use a Hybrid Solvent System: Employ a co-solvent system. A 50:50 mix of

    
    -trifluorotoluene (TFT)  and the hydrocarbon solvent often bridges the solubility gap.
    
  • Switch to Fluorinated Solvents: Use 1,3-bis(trifluoromethyl)benzene or HFE-7100 for the reaction, then evaporate post-synthesis.

  • Stepwise Addition: Dissolve the PFPE precursor in the fluorinated solvent first, then slowly add the hydrocarbon monomer/catalyst solution while stirring vigorously.

Issue 2: Low Mechanical Strength / Film Delamination

Diagnosis: Lack of Covalent Integration (Unreacted End-Groups). The Science: The terminal


 group is less reactive towards standard nucleophiles than alkyl bromides due to the electron-withdrawing fluorine atoms strengthening the C-Br bond against 

attack, but making it susceptible to radical attack. Solution:
  • Verify End-Group Conversion: If converting to a methacrylate (for UV curing), ensure complete substitution. Use

    
     NMR  to monitor the shift of the terminal 
    
    
    
    signal (typically around -60 to -70 ppm) to the esterified form.
  • Radical Activation: If using as a macroinitiator for ATRP, use a highly active catalyst complex (e.g.,

    
    ) to ensure initiation efficiency matches the propagation rate.
    
Issue 3: No Distinct Nanodomains Visible in TEM/AFM

Diagnosis: Disordered Phase Mixing or Domains too Small. The Science: If the PFPE block length (fixed by the trioxanonane structure) is too short relative to the hydrocarbon block, the segregation strength (


) may be insufficient to overcome entropic mixing.
Solution: 
  • Chain Extension: Link multiple trioxanonane units together (e.g., via hydrosilylation with a di-siloxane) before final polymerization to increase the "soft block" molecular weight (

    
    ).
    
  • Increase Fluorine Ratio: Increase the weight fraction of the fluorinated monomer in the feed. Distinct lamellar or cylindrical morphologies typically require >20 wt% fluorine content.

Morphology Evolution & Visualization

Understanding how the morphology develops during polymerization is crucial for controlling pore size (in membranes) or domain spacing.

MorphologyEvolution cluster_Outcome Final Morphology Outcome Stage1 Stage 1: Homogeneous Solution (Solvent + PFPE + Monomer) Stage2 Stage 2: PIPS Onset (Polymerization-Induced Phase Separation) Stage1->Stage2 Reaction Progresses Solubility Decreases OutcomeA Microphase Separation (Target) Nanodomains (10-50nm) Clear/Translucent Film Stage2->OutcomeA Fast Gelation OR Compatibilizer Present OutcomeB Macrophase Separation (Failure) Large Aggregates (>1µm) Opaque/Brittle Film Stage2->OutcomeB Slow Reaction OR Solvent Evap too Fast

Figure 2: Pathway of phase separation. Success depends on "locking in" the structure (gelation) before macroscopic aggregation occurs.

Frequently Asked Questions (FAQs)

Q1: Can I use standard GPC to determine the molecular weight of polymers made with this compound? A: Proceed with caution. Fluoropolymers often have very low refractive indices (


), which may be close to the solvent (THF) index, resulting in invisible peaks or negative signals.
  • Recommendation: Use a specific solvent like hexafluoroisopropanol (HFIP) (if the column allows) or use

    
     NMR end-group analysis  for absolute molecular weight determination.
    

Q2: Why is the contact angle of my coating not increasing despite adding the PFPE? A: The fluorinated blocks must migrate to the surface (surface segregation).

  • Troubleshooting: Ensure the film is annealed above the

    
     of the hard block (usually >100°C) for several hours. This allows the low-surface-energy PFPE chains to bloom to the air-interface.
    

Q3: Is the C-Br bond stable under UV curing conditions? A: Generally, yes, unless a radical initiator is present that specifically abstracts bromine. However, if you are performing a radical photopolymerization (e.g., of acrylates), the C-Br bond can act as a chain transfer agent, potentially broadening the molecular weight distribution.

References

  • Apollo Scientific. (2023). Perfluoro-1,9-dibromo-2,5,8-trioxanonane Product Specification & Safety Data Sheet. Link

  • BOC Sciences. (2024). Fluorinated Building Blocks: Applications in Polymer Synthesis.

  • Gomes, R. S., et al. (2013).[] "Efficient pro-survival/angiogenic miRNA delivery by an MRI-detectable nanomaterial."[] ACS Nano, 7(4), 3362-3372.[] (Demonstrates PFPE utility in nanostructured delivery systems). Link

  • Vitale, A., et al. (2015). "Photopolymerization of Perfluoropolyethers: Synthesis and Properties." Macromolecules. (General reference for PFPE photopolymerization and morphology). Link

  • Rolland, J. P., et al. (2004). "Direct Fabrication and Harvesting of Monodisperse, Shape-Specific Nanobiomaterials." J. Am. Chem. Soc. (Discusses PFPE mold morphology). Link

Sources

Validation & Comparative

Comparing the reactivity of "1,9-Dibromoperfluoro-2,5,8-trioxanonane" with other dibromo perfluoroalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,9-Dibromoperfluoro-2,5,8-trioxanonane (a perfluoropolyether precursor) and standard


-dibromoperfluoroalkanes  (e.g., 1,6-dibromoperfluorohexane).

While both classes of compounds serve as telechelic difunctional intermediates for fluoropolymer synthesis, they exhibit distinct reactivity profiles due to the


-ether oxygen effect . This guide details the mechanistic differences, physical property impacts, and provides validated experimental protocols for their utilization in Atom Transfer Radical Addition (ATRA) and polymerization.
Key Findings
  • Reactivity: The ether oxygen adjacent to the bromodifluoromethyl group (

    
    ) stabilizes the intermediate radical species, often resulting in faster initiation rates compared to rigid perfluoroalkyl chains (
    
    
    
    ).
  • Physicality: 1,9-Dibromoperfluoro-2,5,8-trioxanonane confers flexibility and low glass transition temperatures (

    
    ) to copolymers, whereas standard perfluoroalkanes introduce rigidity and crystallinity.
    
  • Application: Preferred for synthesizing "soft" fluorinated blocks in triblock copolymers (e.g., PFPE-b-Polymer-b-PFPE) for high-performance elastomers.

Structural & Physical Comparison

The fundamental difference lies in the backbone composition. The "trioxanonane" backbone consists of alternating perfluoroethyl and perfluoromethyl ether units, contrasting with the contiguous fluorocarbon chain of standard alternatives.

Table 1: Physicochemical Properties Comparison
Feature1,9-Dibromoperfluoro-2,5,8-trioxanonane 1,6-Dibromoperfluorohexane 1,4-Dibromoperfluorobutane
CAS Number 330562-49-7918-22-9335-48-8
Structure



Backbone Type Perfluoropolyether (PFPE)Perfluoroalkane (PFA)Perfluoroalkane (PFA)
Chain Flexibility High (Ether linkages allow rotation)Low (Rigid helical twist)Low
Boiling Point ~52°C (at 25 mmHg)155°C (atm)96°C (atm)
Density ~2.13 g/mL~1.93 g/mL~1.91 g/mL
State (25°C) Clear LiquidLiquidLiquid
Solubility Soluble in ethers, fluorinated solventsLimited solubility in non-fluorinated organicsLimited solubility

Mechanistic Reactivity Analysis

The -Ether Oxygen Effect

In standard perfluoroalkanes, the terminal


 bond is strong due to the electron-withdrawing nature of the fluorine atoms, which destabilizes the carbon radical.

In 1,9-Dibromoperfluoro-2,5,8-trioxanonane , the bromine is attached to a carbon adjacent to an oxygen atom (


).
  • Inductive Effect: The oxygen is electronegative, pulling density, but...

  • Resonance Stabilization: The lone pairs on the oxygen atom can donate electron density to the electron-deficient semi-occupied molecular orbital (SOMO) of the radical (

    
    ).
    

Impact: This stabilization lowers the Bond Dissociation Energy (BDE) of the


 bond relative to the 

bond. Consequently, the trioxanonane derivative initiates radical reactions (like ATRA) more readily and achieves higher conversion rates under milder conditions.
Visualization of Reactivity Pathways

ReactivityComparison Start_PFPE 1,9-Dibromoperfluoro- 2,5,8-trioxanonane (Br-CF2-O-Rf) Radical_PFPE Radical Species [•CF2-O-Rf] (Stabilized by Oxygen) Start_PFPE->Radical_PFPE Faster Initiation (Lower BDE) Start_PFA 1,6-Dibromoperfluorohexane (Br-CF2-CF2-Rf) Radical_PFA Radical Species [•CF2-CF2-Rf] (Destabilized by Fluorine) Start_PFA->Radical_PFA Slower Initiation (Higher BDE) Transition Transition State (Alkene Insertion) Radical_PFPE->Transition Radical_PFA->Transition Product_Soft Product: Soft Block Copolymer (Flexible, Low Tg) Transition->Product_Soft From PFPE Product_Hard Product: Rigid Block Copolymer (Crystalline, High Tg) Transition->Product_Hard From PFA

Figure 1: Comparative radical activation pathways. The ether oxygen in the PFPE precursor facilitates faster radical generation compared to the rigid PFA precursor.

Experimental Protocols

Protocol A: Copper-Mediated Radical Addition (ATRA)

This protocol validates the reactivity of the dibromide by adding it across a standard alkene (e.g., Allyl Acetate). This is the gold-standard test for telechelic functionality.

Objective: Synthesize


-di(acetate)-functionalized fluoropolymer.

Materials:

  • 1,9-Dibromoperfluoro-2,5,8-trioxanonane (1.0 eq)

  • Allyl Acetate (2.5 eq, slight excess)

  • Copper(I) Chloride (CuCl) (0.1 eq)

  • 2,2'-Bipyridine (Bipy) (0.2 eq)

  • Solvent: tert-Butyl alcohol / Water (or pure acetonitrile if solubility permits).

Workflow:

  • Setup: In a Schlenk flask, dissolve CuCl and Bipy in the solvent. Degas via 3 freeze-pump-thaw cycles to remove oxygen (critical for radical viability).

  • Addition: Add the fluorinated dibromide and allyl acetate under nitrogen flow.

  • Reaction: Heat the mixture to 70°C for 12–16 hours.

    • Note: The trioxanonane derivative typically reaches >95% conversion faster than the hexane analog due to the labile C-Br bond.

  • Workup: Cool to room temperature. Dilute with diethyl ether. Wash with dilute HCl (to remove Cu catalyst) and brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, distill to remove unreacted alkene.
    

Validation Check:

  • 19F NMR: Monitor the disappearance of the terminal

    
     signal (typically around -60 to -70 ppm) and the appearance of the new 
    
    
    
    signal (approx -110 ppm).
Protocol B: Zinc-Mediated Defluorination (Coupling Test)

This test assesses the propensity for metal-halogen exchange or elimination.

Materials:

  • Dibromide substrate[1][2][3]

  • Zinc dust (activated)

  • Acetic anhydride/DMF

Observation:

  • 1,9-Dibromoperfluoro-2,5,8-trioxanonane: Reacts vigorously with Zn to form transient organozinc species, which can be quenched or coupled. The ether oxygens may coordinate with Zn, altering kinetics.

  • 1,6-Dibromoperfluorohexane: Reacts slower; often requires activation (iodine/heat) to initiate formation of the zinc reagent.

Applications & Selection Guide

Use the decision matrix below to select the appropriate building block for your synthesis.

Application RequirementRecommended ReagentReason
Low Temperature Flexibility 1,9-Dibromoperfluoro-2,5,8-trioxanonane Ether backbone prevents crystallization at low temps (down to -80°C).
Mechanical Rigidity 1,6-DibromoperfluorohexaneAlkyl backbone promotes stacking and crystallinity.
Solvent Resistance BothHigh fluorine content ensures resistance to hydrocarbons.
Biomedical Coatings 1,9-Dibromoperfluoro-2,5,8-trioxanonane PFPEs are generally more biocompatible and less prone to bio-fouling due to surface mobility.
Reaction Kinetics 1,9-Dibromoperfluoro-2,5,8-trioxanonane Faster initiation in radical polymerizations (ATRP/RAFT).

References

  • BOC Sciences. Perfluoro-1,9-dibromo-2,5,8-trioxanonane Product Specifications & MSDS.

  • Exfluor Research Corp. Bromides and Perfluoropolyether Precursors.

  • Ameduri, B. (2018). Fluoropolymers: The Right Material for the Right Applications. Elsevier. (General reference on fluoropolymer synthesis).
  • NIST Chemistry WebBook. Bond Dissociation Energies of Halogenated Organics.

  • Santa Cruz Biotechnology. 1-Bromoperfluoro-2,5,8-trioxanonane Data Sheet.

Sources

Validating Block Copolymer Architectures: A Comparative Guide to NMR and GPC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of advanced therapeutic delivery systems—such as amphiphilic block copolymers for micellar drug delivery—structural validation is the primary Critical Quality Attribute (CQA). A common pitfall in polymer chemistry is relying on a single modality to confirm "blockiness."

This guide objectively compares and integrates Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC/SEC) .[1] While GPC is the industry standard for molecular weight distribution (dispersity), it often fails to distinguish between a true block copolymer and a physical blend of homopolymers. Conversely, NMR provides absolute chemical composition and end-group fidelity but lacks the ability to assess chain-length distribution.

The Verdict: Neither technique is sufficient alone.[2] A self-validating system requires a combinatorial approach using DOSY NMR to confirm covalent linkage and Multi-Detector GPC to determine physical topology.

Part 1: Technical Comparison – NMR vs. GPC

The following table contrasts the performance of 1H NMR (High-Field) against GPC (Triple Detection) regarding critical characterization metrics.

Table 1: Comparative Performance Matrix

Feature1H NMR (End-Group/Ratio) GPC (Triple Detection: RI/LS/Visc) Combined Synergy
Primary Output Chemical Composition, MicrostructureMolar Mass Distribution (MMD), PDIStructure-Property Confirmation
Mn Determination Absolute (up to ~25-30 kDa)Absolute (if dn/dc is known)Cross-validation of Mn values
Mw & PDI Cannot determineExcellent (Primary method)Full distribution mapping
Block Validation Indirect (via shifts); Direct via DOSYIndirect (via peak shift); No chemical proofDOSY + GPC confirms "Blockiness"
Impurity Detection High (monomer, solvent)High (homopolymer, aggregates)Distinguishes small molecules vs. high MW
Sample State Dilute solution (static)Dilute solution (dynamic flow)Eliminates aggregation artifacts
Limitation Signal overlap; Sensitivity drops at high MWColumn interaction; Shear degradation; Calibration biasN/A

Part 2: Deep Dive & Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) – The Chemical Validator

NMR is the "truth" regarding what atoms are present and in what ratio. However, standard 1D NMR cannot prove those atoms are on the same chain.

Protocol 1: Composition & Absolute Mn Calculation
  • Objective: Determine Block A/Block B ratio and Number Average Molecular Weight (

    
    ).
    
  • Instrument: 400 MHz (minimum) or 600 MHz NMR.

  • Solvent: Deuterated solvent that fully solvates both blocks (e.g., DMSO-d6 for PEG-PLA). Note: Micellization in selective solvents will silence the core block signal.

Step-by-Step Workflow:

  • End-Group Identification: Identify the resonance of the initiator fragment (e.g., methyl group of methoxy-PEG at 3.38 ppm). Set integration to a known proton count (e.g., 3H).

  • Block Integration: Integrate the characteristic peaks of Block A and Block B.

  • Calculation:

Protocol 2: The "Self-Validating" Step – DOSY NMR
  • Why: To prove the blocks are covalently bonded.

  • Mechanism: Diffusion-Ordered Spectroscopy (DOSY) separates signals based on diffusion coefficients (

    
    ).
    
    • True Block Copolymer: All signals (Block A and Block B) will share the same

      
       (horizontal alignment).
      
    • Physical Blend: Homopolymer A and Homopolymer B will diffuse at different rates (distinct

      
       values).
      

Expert Insight: If your GPC shows a single peak but DOSY shows two diffusion coefficients, you have failed to synthesize a block copolymer; you likely have a blend due to failed chain extension [1].

B. Gel Permeation Chromatography (GPC) – The Physical Validator

GPC validates the physical size and distribution. Standard calibration (using PS standards) is often erroneous for block copolymers due to hydrodynamic volume differences.

Protocol 3: Advanced GPC Setup
  • Objective: Determine

    
    , 
    
    
    
    , and Dispersity (
    
    
    ).
  • Configuration:

    • Columns: Mixed-bed columns (linear range 500 – 10M Da).

    • Detectors:

      • Refractive Index (RI): Concentration source.

      • Multi-Angle Light Scattering (MALS): Absolute

        
         (eliminates calibration bias).
        
  • Critical Check: The

    
     (refractive index increment) of a copolymer is a function of its composition.[2]
    
    • Warning: If the copolymer composition drifts across the peak (chemical heterogeneity), standard LS calculations may have errors.[2]

Part 3: The Validation Workflow (Visualization)

The following diagram illustrates the logical decision tree for validating a block copolymer. It emphasizes the "Stop/Go" decision points based on data discrepancies.

G Start Synthesized Block Copolymer (Sample) NMR_1D Step 1: 1H NMR (Solvent: Good for both blocks) Start->NMR_1D GPC Step 2: GPC (THF/DMF) (RI + MALS preferred) Start->GPC Calc_Mn Calculate Mn (End-group) & Block Ratio NMR_1D->Calc_Mn Compare Comparison Node: Does Mn(NMR) ≈ Mn(GPC)? Is GPC Monomodal? Calc_Mn->Compare GPC_Data Get Mn, Mw, PDI Check Peak Modality GPC->GPC_Data GPC_Data->Compare DOSY Step 3: DOSY NMR (The Truth Test) Compare->DOSY Mismatch or Ambiguity Valid VALIDATED STRUCTURE (Covalent Block Copolymer) Compare->Valid Match & Monomodal Issue_Agg ISSUE: Aggregation/Micelles (Change GPC Solvent) Compare->Issue_Agg GPC Mn >>> NMR Mn DOSY->Valid Single Diffusion Coeff Issue_Blend ISSUE: Physical Blend (Failed Extension) DOSY->Issue_Blend Two Diffusion Coeffs

Figure 1: Integrated Validation Workflow. This logic gate ensures that discrepancies between chemical (NMR) and physical (GPC) data trigger advanced verification (DOSY).

Part 4: Data Interpretation & Troubleshooting

Scenario: The "High Molecular Weight" Phantom

Observation: NMR calculates


 = 15,000 Da. GPC indicates 

= 45,000 Da with a high PDI.
  • Root Cause: The copolymer is likely forming micelles or aggregates in the GPC solvent.

  • Resolution:

    • Add a salt (e.g., 0.1M LiBr) to the GPC mobile phase to screen electrostatic interactions.

    • Change solvent (e.g., from THF to DMF).

    • Trust the NMR end-group analysis for

      
       if the spectrum is clean [2].
      
Scenario: The "Hidden Homopolymer"

Observation: GPC shows a single broad peak. NMR shows correct block ratio.

  • Risk: You may have a blend of Homopolymer A and Homopolymer B that coincidentally elute at similar times or overlap significantly.

  • Resolution: Run DOSY NMR. If the blocks are not covalently linked, they will almost certainly have different hydrodynamic radii and thus different diffusion coefficients (

    
    ).
    

References

  • RSC Polymer Chemistry. Diffusion ordered spectroscopy (DOSY) as a powerful tool for amphiphilic block copolymer characterization. Available at: [Link][3][4]

  • Agilent Technologies. GPC/SEC Troubleshooting and Good Practice - Analysis of Copolymers. Available at: [Link]

  • LabCompare. Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. Available at: [Link]

Sources

Comparative Guide: Alternative Chain Extenders to 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Biomedical Polymer Synthesis & Drug Delivery Vectors

Executive Summary

For researchers in drug delivery and biomaterials, 1,9-Dibromoperfluoro-2,5,8-trioxanonane (hereafter DB-PFTON ) has long served as a reliable telechelic perfluoropolyether (PFPE) building block. Its terminal bromine atoms provide sites for radical crosslinking or nucleophilic substitution, imparting critical low-surface-energy and lipophobic/hydrophobic properties to polymer matrices.

However, DB-PFTON often falls short in applications requiring precise molecular weight control ("living" characteristics) or high biocompatibility without halogen leaching. This guide evaluates three superior classes of alternatives: Iodine-Terminated PFPEs (for precision kinetics), PFPE Diols (for biocompatible polyurethanes), and Vinyl-Functionalized PFPEs (for clean addition curing).

Part 1: Baseline Analysis (The Control)

1,9-Dibromoperfluoro-2,5,8-trioxanonane[1]
  • Structure:

    
    
    
  • Primary Mechanism: Radical generation via homolytic bond cleavage or Nucleophilic Substitution (

    
    ).
    
  • Limitation: The C-Br bond (

    
    ) is relatively strong compared to C-I. In radical polymerization, this leads to slow initiation and poor chain-transfer efficiency, resulting in broad molecular weight distributions (high polydispersity)—a critical flaw for drug delivery vectors where uniform particle size is mandatory.
    

Part 2: Comparative Performance Analysis

The following table contrasts DB-PFTON with its primary functional alternatives based on reaction kinetics, polymer architecture, and biomedical suitability.

Table 1: Functional Comparison of Fluorinated Chain Extenders
FeatureControl: DB-PFTON (Dibromide)Alt 1: Diiodo-PFPE (Diiodide)Alt 2: PFPE-Diol (Hydroxyl)Alt 3: Diallyl-PFPE (Vinyl)
Reactive Group ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">




Primary Chemistry Radical Crosslinking /

Iodine Transfer Polymerization (ITP)Polyaddition (Urethane/Ester)Hydrosilylation / Radical
Bond Energy ~280 kJ/mol (Medium)~220 kJ/mol (Low - Highly Reactive)N/A (Stable C-O bond)N/A (Pi bond reactivity)
Polydispersity (PDI) Broad (>1.5)Narrow (<1.2) - "Living" CharacterStep-Growth DependentNetwork Dependent
Biocompatibility Moderate (Risk of Br leaching)Low (Iodine release issues)High (Stable linkages)High (No byproducts)
Best Application General ElastomersPrecision Drug Carriers (Nanocapsules) Biostable Coatings / Hydrogels Injectable Gels

Part 3: Deep Dive & Causality

Alternative 1: The Precision Kinetic Choice (Diiodo-PFPE)

Why switch? If you are synthesizing block copolymers for micellar drug delivery (e.g., PFPE-b-PEG), you need Iodine Transfer Polymerization (ITP) .

  • The Mechanism: The C-I bond is weaker than C-Br. This allows the iodine atom to "hop" between growing polymer chains (degenerative chain transfer). This rapid exchange ensures all chains grow at the same rate, yielding a narrow PDI.

  • Outcome: Uniform nanoparticle sizes, which correlates directly to consistent biodistribution and cellular uptake rates.

Alternative 2: The Biocompatible Choice (PFPE-Diol)

Why switch? If you are developing implantable devices or biostable catheters, radical chemistry is often too harsh.

  • The Mechanism: PFPE-Diols (like Fluorolink® E10-H) react with diisocyanates to form Fluorinated Polyurethanes (FPU) . This is a step-growth mechanism.

  • Outcome: The resulting polymer possesses the mechanical strength of a polyurethane but the surface bio-inertness of a fluoropolymer. It prevents protein fouling and thrombosis without the risk of radical initiators remaining in the matrix.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the decision logic between selecting a Bromine, Iodine, or Hydroxyl terminated extender based on the desired polymer architecture.

ReactionPathways Start Target Application Precision Requirement: Uniform Particle Size (Nanomedicine) Start->Precision Biocompatibility Requirement: Bio-Inert Matrix (Implants/Coatings) Start->Biocompatibility Br_Chem Bromine-Terminated (DB-PFTON) Standard Radical Cure Precision->Br_Chem Low Cost/Legacy I_Chem Iodine-Terminated (Diiodo-PFPE) Living Radical (ITP) Precision->I_Chem High Precision OH_Chem Hydroxyl-Terminated (PFPE-Diol) Polyaddition (PU) Biocompatibility->OH_Chem BroadPDI Broad PDI Variable Release Rates Br_Chem->BroadPDI NarrowPDI Narrow PDI Consistent Kinetics I_Chem->NarrowPDI StableNet Stable Urethane Link Non-Thrombogenic OH_Chem->StableNet

Figure 1: Decision matrix for selecting fluorinated chain extenders based on synthesis goals.

Part 5: Experimental Protocols

Protocol A: Synthesis of Fluorinated Polyurethane (Using PFPE-Diol)

Objective: Create a hydrophobic, non-fouling coating using a Diol alternative (e.g., Fluorolink E10-H) instead of DB-PFTON.

Materials:

  • PFPE-Diol (

    
     g/mol ).
    
  • Isophorone Diisocyanate (IPDI).

  • Catalyst: Dibutyltin Dilaurate (DBTDL).

  • Solvent: Anhydrous MEK (Methyl Ethyl Ketone).

Step-by-Step Workflow:

  • Drying: Dry the PFPE-Diol under vacuum at 80°C for 4 hours to remove trace water (Critical: Water reacts with isocyanate to form urea/gas).

  • Pre-polymerization: In a nitrogen-purged reactor, dissolve IPDI in MEK. Add PFPE-Diol dropwise at 60°C.

    • Stoichiometry: Maintain NCO:OH ratio of 2:1 to create an isocyanate-terminated prepolymer.

  • Catalysis: Add 0.05 wt% DBTDL. Stir for 3 hours.

  • Chain Extension: Add a short-chain diol (e.g., 1,4-Butanediol) to link the prepolymers.

  • Validation: Monitor the disappearance of the NCO peak (

    
    ) using FTIR.
    
Protocol B: Iodine Transfer Polymerization (Using Diiodo-PFPE)

Objective: Synthesize a triblock copolymer (Polystyrene-PFPE-Polystyrene) for drug encapsulation.

Materials:

  • 
    -Diiodoperfluoropolyether (Macro-chain transfer agent).
    
  • Styrene monomer (purified).

  • Initiator: AIBN.

Step-by-Step Workflow:

  • Degassing: Mix Diiodo-PFPE and Styrene in a Schlenk flask. Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen kills radical species).

  • Initiation: Add AIBN (0.5 mol% relative to monomer). Heat to 70°C.

  • Propagation: The radical generated by AIBN abstracts an Iodine from the PFPE, creating a PFPE radical which initiates Styrene polymerization.

  • Exchange: The growing Styrene chain abstracts Iodine from another PFPE chain, regulating growth.

  • Termination: Quench by cooling to 0°C and exposing to air. Precipitate in methanol.

Part 6: Experimental Data Visualization (Workflow)

This diagram visualizes the synthesis of the Fluorinated Polyurethane (Protocol A), highlighting the critical "Water Exclusion" step often missed in standard guides.

SynthesisWorkflow Step1 Step 1: Vacuum Drying (PFPE-Diol @ 80°C) *Remove H2O competition* Step2 Step 2: Pre-polymerization (IPDI + PFPE-Diol + MEK) N2 Atmosphere Step1->Step2 Anhydrous Reagents Step3 Step 3: Catalysis (Add DBTDL) Step2->Step3 60°C, 3 hrs Step4 Step 4: Chain Extension (Add 1,4-Butanediol) Step3->Step4 NCO-Terminated Prepolymer Result Final Product: Segmented Fluorinated Polyurethane Step4->Result Curing

Figure 2: Synthesis workflow for PFPE-Diol based Polyurethanes.

Part 7: References

  • Wei, L., et al. (2021). "Towards a Long-Chain Perfluoroalkyl Replacement: Water and Oil Repellent Perfluoropolyether-Based Polyurethane Oligomers."[1][2][3] Polymers.[1][3][4][5][6][7]

  • BOC Sciences. (n.d.). "Perfluoro-1,9-dibromo-2,5,8-trioxanonane Properties and Applications." Chemical Catalog.

  • Exfluor Research Corp. (n.d.). "Perfluoro-2,5,8-trioxanonyl bromide Data Sheet." Exfluor Product Guide.

  • Tri-iso. (n.d.). "Chain Extenders and Curatives for Polyurethanes."[5][8] Technical Distribution Guide.

  • Zhang, L., et al. (2024). "Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency." ACS Nano.[]

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A Comparative Guide to the Long-Term Stability of Polymers Synthesized with 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials for demanding applications, particularly in the pharmaceutical and biomedical fields, the long-term stability of polymers is a paramount concern. This guide provides an in-depth technical comparison of the anticipated long-term stability of polymers synthesized using 1,9-Dibromoperfluoro-2,5,8-trioxanonane against other common fluorinated polymers. As direct experimental data for polymers derived from this specific monomer is not widely published, this guide synthesizes information from analogous perfluoropolyether (PFPE) structures and established principles of fluoropolymer chemistry to provide a robust predictive analysis.

The Significance of Fluoropolymer Stability

Fluoropolymers are renowned for their exceptional chemical inertness and thermal stability, properties imparted by the strength of the carbon-fluorine bond.[1] These characteristics make them ideal for applications where resistance to harsh chemical environments, high temperatures, and degradation over time is critical.[2] Such applications include chemically resistant coatings, high-performance seals, and biocompatible materials for medical devices. However, not all fluoropolymers are created equal, and subtle variations in their chemical structure can lead to significant differences in their long-term performance.

Synthesis Pathway: A Plausible Approach for Polymerization of 1,9-Dibromoperfluoro-2,5,8-trioxanonane

While various methods exist for synthesizing perfluoropolyethers, such as photo-oxidation of fluoroalkenes and anionic polymerization, the difunctional nature of 1,9-Dibromoperfluoro-2,5,8-trioxanonane suggests a step-growth polymerization mechanism. A plausible synthetic route involves a reaction with a suitable difunctional nucleophile, such as a dithiol, in a "thiol-bromo" substitution reaction.[3] This type of polycondensation reaction would result in a high molecular weight polymer with repeating units of the trioxanonane segment.

Experimental Workflow: Proposed Synthesis

Monomer 1,9-Dibromoperfluoro- 2,5,8-trioxanonane Reaction Polycondensation (Thiol-Bromo Substitution) Monomer->Reaction Dithiol Difunctional Nucleophile (e.g., Dithiol) Dithiol->Reaction Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Reaction Base Non-nucleophilic Base (e.g., DBU, DIPEA) Base->Reaction Purification Purification (Precipitation, Dialysis) Reaction->Purification Polymer Resulting Perfluoropolyether Purification->Polymer

Caption: Proposed synthesis workflow for a perfluoropolyether from 1,9-Dibromoperfluoro-2,5,8-trioxanonane.

A Comparative Analysis of Long-Term Stability

The long-term stability of a fluoropolymer is primarily determined by its resistance to thermal degradation and chemical attack. The unique structure of a polymer derived from 1,9-Dibromoperfluoro-2,5,8-trioxanonane, with its ether linkages, presents both strengths and potential vulnerabilities compared to other fluoropolymers.

Thermal Stability

The thermal stability of perfluoropolyethers is generally high, but can be influenced by the specific arrangement of atoms in the polymer backbone.[4] A key structural feature in the repeating unit derived from 1,9-Dibromoperfluoro-2,5,8-trioxanonane is the presence of difluoroformal (-O-CF₂-O-) linkages. These acetal units are known to be more susceptible to thermal degradation compared to other ether linkages or perfluoroalkyl chains.[5]

An intramolecular disproportionation reaction is a dominant degradation pathway for PFPEs, and acetal units are particularly susceptible to this reaction.[5] This suggests that polymers synthesized from 1,9-Dibromoperfluoro-2,5,8-trioxanonane may exhibit a lower onset of thermal decomposition compared to perfluoropolymers that lack these specific linkages, such as those with only -CF₂-CF₂-O- or branched structures that shield the ether linkage.[5]

Table 1: Comparative Thermal Stability of Fluoropolymers

Polymer TypeRepeating Unit StructureExpected Onset of Thermal Decomposition (in Inert Atmosphere)Key Structural Features Influencing Stability
Poly(perfluoro-2,5,8-trioxanonane) (Hypothetical)-[O-CF₂-CF₂-O-CF₂-CF₂-O-CF₂-S-R-S]-ModerateContains acetal (-O-CF₂-O-) linkages, a potential site for thermal instability.[5]
Polytetrafluoroethylene (PTFE) -[CF₂-CF₂]-HighExtremely strong C-F and C-C bonds.[6]
Perfluoroalkoxy (PFA) Mixture of -[CF₂-CF₂]- and -[CF(ORf)-CF₂]-HighEther linkages are present, but the branched structure can offer some steric hindrance.
Fluorinated Ethylene Propylene (FEP) Mixture of -[CF₂-CF₂]- and -[CF(CF₃)-CF₂]-HighFully fluorinated backbone with high bond energies.
Perfluoropolyether (PFPE-K type) -[CF(CF₃)-CF₂-O]-Very HighThe pendant trifluoromethyl group shields the ether linkage, enhancing stability.[5]
Chemical Stability

Fluoropolymers, in general, exhibit exceptional resistance to a wide range of chemicals, including strong acids, bases, and organic solvents.[1] This high level of chemical inertness is a direct result of the strong carbon-fluorine bonds that shield the carbon backbone from attack.[1]

Polymers derived from 1,9-Dibromoperfluoro-2,5,8-trioxanonane are expected to uphold this general trend of excellent chemical resistance. The ether linkages within the perfluoropolyether chain are generally stable and do not readily react with most chemicals.[2] However, it is important to note that certain highly reactive substances can attack fluoropolymers. These include molten or dissolved alkali metals and, under certain conditions, elemental fluorine.[7]

A critical consideration for PFPEs is their susceptibility to degradation by Lewis acids.[5] This catalytic decomposition can be a significant factor in certain applications. The presence of ether oxygens, which can act as Lewis bases, makes PFPEs vulnerable to this type of degradation. Therefore, the long-term stability of polymers from 1,9-Dibromoperfluoro-2,5,8-trioxanonane in environments containing Lewis acids should be carefully evaluated.

Table 2: Comparative Chemical Resistance of Fluoropolymers

Polymer TypeResistance to Strong Acids (e.g., H₂SO₄, HCl)Resistance to Strong Bases (e.g., NaOH, KOH)Resistance to Organic Solvents (e.g., Toluene, Acetone)Susceptibility to Lewis Acids
Poly(perfluoro-2,5,8-trioxanonane) (Hypothetical)ExcellentExcellentExcellentPotentially susceptible due to ether linkages.[5]
Polytetrafluoroethylene (PTFE) Excellent[8]Excellent[8]Excellent[8]Low
Perfluoroalkoxy (PFA) ExcellentExcellentExcellentModerate
Fluorinated Ethylene Propylene (FEP) ExcellentExcellentExcellentLow
Perfluoropolyether (PFPE-K type) ExcellentExcellentExcellentPotentially susceptible due to ether linkages.[5]

Logical Relationship: Factors Affecting Long-Term Stability

cluster_polymer Polymer Synthesized from 1,9-Dibromoperfluoro-2,5,8-trioxanonane cluster_stability Long-Term Stability cluster_factors Influencing Factors Structure Chemical Structure (-O-CF2-O- linkages) Thermal Thermal Stability Structure->Thermal impacts Chemical Chemical Stability Structure->Chemical impacts Degradation Degradation Mechanisms (e.g., Disproportionation) Degradation->Thermal Environment Application Environment (Temperature, Chemical Exposure) Environment->Thermal Environment->Chemical

Caption: Relationship between polymer structure, environmental factors, and long-term stability.

Experimental Protocols for Stability Assessment

To empirically validate the long-term stability of any new polymer, a series of standardized tests should be performed. The following protocols are recommended for evaluating polymers synthesized from 1,9-Dibromoperfluoro-2,5,8-trioxanonane.

Thermal Stability Assessment

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset of thermal decomposition and the weight loss profile as a function of temperature.

  • Methodology:

    • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to at least 600°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the weight loss as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% weight loss occurs.

    • This analysis can be combined with evolved gas analysis (EGA) by coupling the TGA to an FTIR or mass spectrometer to identify the gaseous decomposition products.[5]

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine transition temperatures such as the glass transition temperature (Tg) and melting point (Tm), which can indicate changes in the polymer's morphology due to thermal aging.[9]

  • Methodology (based on ASTM D4591): [10]

    • Seal a 5-10 mg sample of the polymer in a DSC pan.

    • Heat the sample to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min).

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate.

    • The second heating scan is typically used to determine the Tg and Tm, as it provides information on the material's properties after a controlled thermal history.

Chemical Resistance Assessment

1. Immersion Testing (based on ASTM D543) [11][12]

  • Objective: To evaluate the effect of various chemical reagents on the physical and mechanical properties of the polymer.

  • Methodology:

    • Prepare standardized test specimens of the polymer (e.g., tensile bars).

    • Measure and record the initial weight, dimensions, and mechanical properties (e.g., tensile strength, elongation at break) of the specimens.

    • Immerse the specimens in a series of chemical reagents relevant to the intended application (e.g., concentrated sulfuric acid, 50% sodium hydroxide, toluene, acetone) at a specified temperature for a defined period (e.g., 7 days, 30 days).

    • After the immersion period, remove the specimens, clean and dry them according to the standard procedure.

    • Re-measure the weight and dimensions to determine any swelling or degradation.

    • Conduct mechanical testing to assess any changes in tensile strength and elongation.

    • Visually inspect the specimens for any signs of cracking, crazing, or discoloration.

Conclusion

Polymers synthesized from 1,9-Dibromoperfluoro-2,5,8-trioxanonane are anticipated to exhibit many of the hallmark characteristics of fluoropolymers, including excellent chemical resistance. However, the presence of acetal linkages in the polymer backbone is a critical structural feature that may lead to a lower thermal stability compared to fully fluorinated polymers like PTFE or PFPEs with more stable ether structures. For applications where extreme thermal stability is paramount, this potential vulnerability should be carefully considered. Conversely, for applications demanding exceptional chemical resistance at moderate temperatures, these polymers could offer a valuable alternative. Rigorous experimental validation using the protocols outlined in this guide is essential to fully characterize the long-term stability of these novel materials and determine their suitability for specific high-performance applications.

References

  • Cole-Parmer. (2020, June 15). Chemical Resistance of Fluoropolymers. Retrieved from [Link]

  • CHEMWELLS. (n.d.). Introduction to perfluoropolyether (PFPE). Retrieved from [Link]

  • Foshan Sime Darby Elco Chemical Co., Ltd. (2019, February 27). Brief Introduction of PFPE Synthesis Methods. Retrieved from [Link]

  • Meissner, J., et al. (2023). Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. Materials, 16(4), 1593. Retrieved from [Link]

  • ASTM International. (2012). Standard Test Method for Determining Temperatures and Heats of Transitions of Fluoropolymers by Differential Scanning Calorimetry (ASTM D4591-07(2012)). Retrieved from [Link]

  • Wikipedia. (n.d.). Perfluoropolyether. Retrieved from [Link]

  • Ameduri, B. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules, 54(3), 1015-1053. Retrieved from [Link]

  • E. I. du Pont de Nemours and Company. (2004). Thermally stable perfluoropolyethers and processes therefor and therewith. U.S.
  • ResearchGate. (n.d.). Investigation into the Thermal Stability of Fluoropolymer Coating for Heat-Resistant Application. Retrieved from [Link]

  • Uyar, T., et al. (2022). Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization. Polymers, 14(3), 450. Retrieved from [Link]

  • Ameduri, B., et al. (2021). Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability. Macromolecules, 54(17), 7819-7833. Retrieved from [Link]

  • Zhang, W., et al. (2025). Fluorinated Alkyl Chains Terminated Polar Glycol Ether Side Chain for N-Type Organic Thermoelectrics with Enhanced Performance and Air Stability. Advanced Science, e2500571.
  • Holscot Advanced Polymers Ltd. (2024, February 7). Chemical Resistance of Fluoropolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Post-polymerization modification based on reactive fluorinated polymers reaction. Retrieved from [Link]

  • Port Plastics. (2023, April 21). The Chemical Resistance of FLUOROPOLYMERS. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D543 - 21 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of perfluoropolyether precursor polymer used in this research. Retrieved from [Link]

  • ResearchGate. (n.d.). Copolymers of Isopropenyl Alkyl Ethers with Fluorinated Acrylates and Fluoroacrylates: Influence of Fluorine on Their Thermal, Photochemical, and Hydrolytic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Friction properties of perfluorinated polyethers for hot‐dipped tin low‐level separable electrical contacts. Retrieved from [Link]

  • Tudertechnica. (n.d.). FLUOROPOLYMERS CHEMICAL RESISTANCE. Retrieved from [Link]

  • ASTM International. (2021). Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). Retrieved from [Link]

  • BELGE. (n.d.). Chemical Resistance Tests. Retrieved from [Link]

  • AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers. Retrieved from [Link]

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A Comparative Guide to Fluorinated Crosslinkers in Advanced Material Synthesis: A Cost-Benefit Analysis of 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired material properties. In the realm of high-performance polymers, fluorinated crosslinkers play a pivotal role in enhancing thermal stability, chemical resistance, and tailoring mechanical characteristics. This guide provides an in-depth cost-benefit analysis of 1,9-Dibromoperfluoro-2,5,8-trioxanonane as a crosslinking agent in material synthesis, comparing it with a leading alternative, Perfluoropolyether (PFPE) dimethacrylate . Our analysis is grounded in the principles of scientific integrity, drawing upon available technical data and field-proven insights to empower informed decision-making in your research and development endeavors.

Introduction: The Critical Role of Crosslinkers in Fluoropolymer Performance

Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal and chemical stability, low surface energy, and excellent dielectric performance.[1][2] These characteristics stem from the immense strength of the carbon-fluorine bond.[1] However, to fully exploit these properties in demanding applications, the polymer chains must be interconnected through a process known as crosslinking. This creates a three-dimensional network, transforming a thermoplastic or liquid thermoset into a more robust, insoluble, and thermally resistant material. The choice of crosslinking agent is therefore a critical determinant of the final material's performance.

This guide focuses on two distinct types of fluorinated crosslinkers: a short-chain dibromo compound, 1,9-Dibromoperfluoro-2,5,8-trioxanonane , and a flexible, longer-chain oligomer, Perfluoropolyether (PFPE) dimethacrylate . We will explore their respective mechanisms of action, performance attributes, and economic viability to provide a comprehensive comparison.

In Focus: 1,9-Dibromoperfluoro-2,5,8-trioxanonane

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a short-chain perfluorinated ether with reactive bromine atoms at each end. These bromine sites can participate in various polymerization reactions, typically radical-initiated processes, to form crosslinks between polymer chains.

Expected Performance and Characteristics
  • High Crosslink Density: Due to its relatively low molecular weight, a given mass of this crosslinker will introduce a higher number of crosslinks compared to a higher molecular weight alternative. This can lead to a more rigid and potentially more brittle material with a higher glass transition temperature (Tg).

  • Thermal Stability: The perfluorinated backbone of the crosslinker is inherently stable at elevated temperatures. This is expected to contribute positively to the overall thermal stability of the resulting polymer network.

  • Chemical Inertness: The ether linkages and perfluorinated structure impart excellent resistance to a wide range of chemicals and solvents.

  • Hydrophobicity: The high fluorine content will contribute to a low surface energy and hydrophobic character of the final material.

Cost Analysis

The cost of 1,9-Dibromoperfluoro-2,5,8-trioxanonane is a significant factor in its consideration for material synthesis. Current market pricing is approximately $200 per 25g . This positions it as a specialty chemical where its use must be justified by significant performance enhancements.

The Alternative: Perfluoropolyether (PFPE) Dimethacrylate

A prominent alternative to short-chain dibromo crosslinkers is the family of Perfluoropolyether (PFPE) dimethacrylates. These are longer, flexible oligomers with methacrylate functional groups at each end, which are readily polymerizable via free-radical initiation, often induced by UV light. For this comparison, we will consider a PFPE dimethacrylate with a molecular weight of approximately 1000 g/mol (PFPE-DMA 1000).

Performance and Experimental Data

PFPE-based polymers have been more extensively studied, and there is a wealth of data on their performance characteristics.

  • Flexibility and Lower Modulus: The flexible ether backbone of PFPEs imparts elastomeric properties to the crosslinked material, resulting in a lower modulus and higher elongation at break compared to materials crosslinked with short, rigid molecules.

  • Excellent Thermal and Chemical Stability: Similar to the dibromo compound, PFPEs exhibit outstanding thermal and chemical resistance.[3]

  • Low Refractive Index: PFPE-based materials are known for their very low refractive indices, making them suitable for optical applications.

  • Biocompatibility: Certain PFPE formulations have demonstrated good biocompatibility, opening doors for applications in medical devices and drug delivery.

A study on a fluorine-containing waterborne polyurethane (FWPU) crosslinked with a POSS agent demonstrated that the resulting films exhibited excellent mechanical properties, with an elongation at break of 594.4 ± 3.6% and a tensile strength of 13.4 ± 0.7 MPa.[4] The thermal analysis also indicated good thermal stability with a glass transition temperature of approximately -50°C.[4] While not a direct comparison, this data highlights the high performance achievable with flexible fluorinated crosslinking systems.

Cost Analysis

The price for a comparable PFPE dimethacrylate (Mn 1000) is in the range of $132 for 100g . This makes it a more cost-effective option on a per-gram basis compared to 1,9-Dibromoperfluoro-2,5,8-trioxanonane.

Head-to-Head Comparison: Dibromo vs. Dimethacrylate

To facilitate a direct comparison, the following table summarizes the key attributes of each crosslinker.

Feature1,9-Dibromoperfluoro-2,5,8-trioxanonanePerfluoropolyether (PFPE) Dimethacrylate (Mn 1000)
Structure Short, rigid perfluoroether chain with terminal bromine atomsLong, flexible perfluoropolyether chain with terminal methacrylate groups
Crosslinking Mechanism Typically radical-initiated reaction at the C-Br bondFree-radical polymerization of methacrylate groups (often UV-initiated)
Expected Mechanical Properties Higher modulus, potentially lower elongation at break (more rigid)Lower modulus, higher flexibility, higher elongation at break (more elastomeric)
Thermal Stability High, due to perfluorinated structureHigh, inherent property of PFPEs
Chemical Resistance ExcellentExcellent
Cost (approximate)

200/25g)

132/100g)
Availability of Data Limited public experimental dataExtensive public experimental data available

Experimental Protocols

To provide a practical context, here are representative experimental protocols for utilizing these types of crosslinkers in material synthesis.

Protocol for Crosslinking with 1,9-Dibromoperfluoro-2,5,8-trioxanonane (Hypothetical)

This protocol is a generalized procedure based on common radical polymerization techniques, as specific literature for this compound is scarce.

  • Monomer Preparation: In a reaction vessel, dissolve the primary monomer (e.g., a vinyl-terminated fluoropolymer precursor) in a suitable fluorinated solvent.

  • Crosslinker Addition: Add the desired molar ratio of 1,9-Dibromoperfluoro-2,5,8-trioxanonane to the monomer solution.

  • Initiator Addition: Introduce a radical initiator (e.g., AIBN) to the mixture. The amount will depend on the desired reaction kinetics.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to the decomposition temperature of the initiator (typically 60-80°C for AIBN) and maintain for a specified period to allow for polymerization and crosslinking to occur.

  • Purification: Precipitate the crosslinked polymer in a non-solvent (e.g., methanol) and dry under vacuum to remove residual solvent and unreacted components.

Protocol for UV-Curing with PFPE Dimethacrylate

This protocol is based on established methods for UV-curing of PFPE acrylates.

  • Formulation: In a suitable container, mix the PFPE dimethacrylate with a photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one) at a concentration of 1-5% by weight. If desired, other monomers or additives can be incorporated at this stage.

  • Coating/Molding: Apply the liquid formulation to a substrate as a thin film or cast it into a mold of the desired shape.

  • UV Curing: Expose the formulation to a UV light source (e.g., a 365 nm UV lamp) with a specific intensity for a predetermined duration. The curing time will depend on the photoinitiator concentration, light intensity, and sample thickness.

  • Post-Curing: In some cases, a post-curing step involving heating the material may be employed to ensure complete reaction of the methacrylate groups.

Visualization of Concepts

To visually represent the concepts discussed, the following diagrams are provided.

Crosslinking_Comparison cluster_dibromo 1,9-Dibromoperfluoro-2,5,8-trioxanonane cluster_pfpe PFPE Dimethacrylate db_structure Br-(CF2)2-O-(CF2)2-O-(CF2)2-Br (Short, Rigid) db_props High Crosslink Density High Modulus Potential Brittleness db_structure->db_props Leads to Final Material Properties Final Material Properties db_props->Final Material Properties Impacts pfpe_structure MA-R-O-(CF2CF2O)n-R-MA (Long, Flexible) pfpe_props Lower Crosslink Density Flexibility Elastomeric Properties pfpe_structure->pfpe_props Leads to pfpe_props->Final Material Properties Impacts

Caption: Structural differences and their impact on material properties.

Synthesis_Workflow cluster_dibromo_path Dibromo Crosslinking cluster_pfpe_path PFPE-DMA UV Curing start Select Monomer System db_mix Mix Monomer, Dibromo Crosslinker, and Radical Initiator start->db_mix pfpe_mix Mix PFPE-DMA and Photoinitiator start->pfpe_mix db_react Thermal Polymerization db_mix->db_react db_product Rigid, Thermally Stable Polymer db_react->db_product pfpe_cure UV Exposure pfpe_mix->pfpe_cure pfpe_product Flexible, Transparent Polymer pfpe_cure->pfpe_product

Caption: Comparative synthesis workflows.

Conclusion and Recommendations

The choice between 1,9-Dibromoperfluoro-2,5,8-trioxanonane and PFPE dimethacrylate as a crosslinking agent hinges on the specific performance requirements and cost constraints of the intended application.

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a viable option when the primary goal is to achieve a high crosslink density, leading to a rigid material with potentially superior thermal stability and chemical resistance in extreme environments. However, its high cost and the lack of extensive public data on its performance in various polymer systems necessitate a thorough in-house evaluation to justify its use. Its application is likely best suited for niche, high-value applications where its specific properties are mission-critical.

PFPE dimethacrylate , on the other hand, offers a more versatile and cost-effective solution for a broader range of applications. Its ability to impart flexibility, coupled with excellent thermal and chemical stability, makes it an attractive choice for coatings, elastomers, and optical materials. The wealth of available literature on PFPE-based systems also provides a higher degree of predictability in material design and performance.

Recommendation for Researchers:

  • For applications requiring high rigidity and maximum thermal stability, and where cost is a secondary concern, a preliminary investigation into 1,9-Dibromoperfluoro-2,5,8-trioxanonane may be warranted, with the understanding that significant process development and characterization will be required.

  • For applications demanding flexibility, optical clarity, and a balance of performance and cost, PFPE dimethacrylate represents a more established and economically favorable choice. The extensive knowledge base surrounding these materials can accelerate development timelines.

Ultimately, the optimal crosslinker is application-dependent. This guide serves as a starting point for a more detailed investigation, and we encourage researchers to conduct their own targeted experiments to validate the performance of these materials within their specific systems.

References

  • .
  • Material Properties of Fluoropolymers and Perfluoroalkyl-based Polymers. ([Link])

  • Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. ([Link])

  • Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent. ([Link])

  • (No direct reference for this number)
  • Fluoropolymers and PFAS: New Study Calls for Science-Based Regulation. ([Link])

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Environmental Impact Assessment: 1,9-Dibromoperfluoro-2,5,8-trioxanonane & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Chemical Engineers, and Environmental Safety Officers

Executive Summary

This guide provides a technical environmental impact assessment (EIA) of 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7), a critical telechelic perfluoropolyether (PFPE) precursor. While valued in drug delivery and advanced materials for its functionalizable C-Br termini, this compound and its derivatives present significant environmental persistence challenges.

Key Findings:

  • Persistence: The perfluorinated backbone is resistant to hydrolysis, oxidation, and biodegradation.

  • Photolysis: The C-Br bond offers a weak point for UV-mediated degradation, but this pathway yields Perfluoroalkyl Ether Carboxylic Acids (PFECAs) , which are emerging contaminants of high concern.

  • Recommendation: Transition to Hydrofluoropolyethers (HFPEs) or Alkoxy-PFPEs where possible to facilitate atmospheric breakdown via hydroxyl radical attack.

Technical Profile & Mechanism of Action

Compound Identity:

  • IUPAC Name: 1-Bromo-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(bromodifluoromethoxy)ethoxy]ethane (simplified structure representation).

  • Structure: Br-CF2-O-(CF2-CF2-O)n-CF2-Br

  • Role: Telechelic precursor. The terminal bromine atoms act as "handles" for nucleophilic substitution or radical coupling to create surfactants, lubricants, or drug carriers.

The "Forever Chemical" Backbone vs. Reactive Ends

The environmental fate of this molecule is dictated by the competition between the stable ether backbone and the reactive bromine end-groups.

  • The Backbone (Stability): The C-F bond (~485 kJ/mol) and the shielding effect of fluorine atoms render the ether linkages (-CF2-O-CF2-) inert to standard biological enzymes and hydrolysis.

  • The End-Groups (Reactivity): The C-Br bond (~280 kJ/mol) is significantly weaker. Under intense UV radiation (stratospheric) or specific remediation conditions (advanced oxidation processes), this bond can homolytically cleave.

Environmental Fate: The Degradation Trap

Unlike hydrocarbon alternatives that mineralize to CO2 and water, 1,9-Dibromoperfluoro-2,5,8-trioxanonane degrades into persistent intermediate species.

Pathway Analysis

When exposed to UV light (λ < 300 nm), the molecule undergoes photolysis. However, this does not result in complete mineralization.

  • Step 1: Homolysis of C-Br yields a perfluoroalkyl radical.

  • Step 2: Reaction with atmospheric oxygen forms a perfluoroalkoxy radical.

  • Step 3: Chain shortening occurs, releasing Carbonyl Fluoride (COF2).

  • Step 4 (The Trap): The process often terminates by forming PFECAs (Perfluoroalkyl Ether Carboxylic Acids). These are highly water-soluble, mobile, and bioaccumulative.

DegradationPathway cluster_legend Fate Outcome Parent 1,9-Dibromo-PFPE (Precursor) Radical Perfluoroalkyl Radical (R•) Parent->Radical UV Photolysis (C-Br Cleavage) COF2 COF2 (Hydrolyzes to HF) Radical->COF2 Oxidation & Scission PFECA PFECA (Toxic/Persistent) Radical->PFECA Hydrolysis Termination Safe Mineralization Risk Persistence

Figure 1: Photolytic degradation pathway showing the divergence between mineralization (Green) and the formation of persistent PFECA byproducts (Red).[1][2]

Comparative Performance Analysis

This section objectively compares the Dibromo-PFPE derivative against fluorinated and non-fluorinated alternatives.

Table 1: Environmental & Functional Comparison

Feature1,9-Dibromo-PFPE (Target)Hydrofluoropolyethers (HFPEs) Bio-based Esters
Primary Use High-stability intermediate, specialized surfactantSolvent, heat transfer, cleaningLubricant, surfactant
Atmospheric Lifetime > 100 years (Backbone)< 5 years (H-abstraction)< 1 month
GWP (100-yr) High (> 5,000)Moderate (< 500)Negligible (~0)
Degradation Mechanism Photolysis (slow) -> PFECAsOH Radical Attack -> MineralizationBiodegradation (Enzymatic)
Toxicity Concern High (Metabolites are PFECAs)Low (Breaks down to shorter acids)None (Non-toxic)
Thermal Stability Excellent (> 300°C)Good (~200°C)Moderate (< 150°C)

Analysis:

  • HFPEs are the superior fluorinated alternative. The presence of Hydrogen atoms (-CF2H) allows atmospheric hydroxyl radicals (•OH) to attack the molecule, significantly reducing atmospheric lifetime and Global Warming Potential (GWP).

  • Bio-based Esters are ideal for single-use applications but lack the chemical resistance required for harsh pharmaceutical synthesis or aerospace applications.

Experimental Protocols for Assessment

To validate the environmental impact of your specific derivative, use these self-validating protocols.

Protocol A: Photolytic Stability & Fluoride Release

Objective: Determine if the derivative mineralizes or forms persistent byproducts under UV exposure.

  • Setup: Prepare a 10 mg/L solution of the test compound in ultrapure water. Place in a quartz photochemical reactor.

  • Irradiation: Expose to 254 nm UV light (simulating stratospheric degradation) for 24–96 hours.

  • Validation (The Check): Measure free Fluoride ions (F-) using an Ion-Selective Electrode (ISE) at t=0, 24, 48, 96h.

    • Interpretation: If F- concentration increases linearly, mineralization is occurring. If F- is low but the parent compound disappears (measured by LC-MS), it is converting to PFECAs (the "Trap").

  • Analysis: Analyze aliquots via LC-MS/MS (Negative Electrospray Ionization) targeting perfluoroalkyl carboxylates.

Protocol B: Daphnia magna Acute Immobilization Test (OECD 202)

Objective: Assess aquatic toxicity of the parent compound and its photolytic breakdown products.

  • Culture: Maintain Daphnia magna in standard M4 medium.

  • Exposure: Expose neonates (<24h old) to geometric series concentrations (e.g., 1, 10, 100 mg/L) of:

    • (A) Fresh parent compound.

    • (B) Photolyzed solution from Protocol A (simulating aged environmental sample).

  • Observation: Record immobilization at 24h and 48h.

  • Causality Check: If Solution B is significantly more toxic than Solution A, the degradation products (PFECAs) are the driver of toxicity, confirming the "regrettable substitution" risk.

References
  • OECD. (2024). Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. Organisation for Economic Co-operation and Development. Link

  • Wang, Z., et al. (2013). "Alternatives to perfluorinated chemicals." Food Packaging Forum. Link

  • Li, L., et al. (2019).[3] "Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships." Environmental Science & Technology. Link

  • BOC Sciences. (n.d.). "Perfluoro-1,9-dibromo-2,5,8-trioxanonane Product Data."

  • U.S. EPA. (2022). "Per- and Polyfluoroalkyl Substances (PFAS) in the Environment."[4][5][6][7][8] Science. Link

Sources

Comparative Thermal Analysis Guide: Fluorinated Polymers (PTFE, FEP, PFA, PVDF, PCTFE)

[1][2]

Executive Summary

This guide provides a technical comparison of the thermal properties of major fluoropolymers used in pharmaceutical and industrial applications. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), researchers can quantify the trade-offs between thermal stability (PTFE) and melt processability (FEP, PFA, PVDF). Special attention is given to PCTFE , a critical material for pharmaceutical moisture barrier packaging (blisters), and the specific ASTM protocols required to generate reproducible data.

The Fluoropolymer Landscape in Drug Development

Fluoropolymers are ubiquitous in pharmaceutical workflows due to their chemical inertness and barrier properties. However, their thermal behaviors dictate their processing methods and application limits.

PolymerFull NameKey CharacteristicPrimary Pharma Application
PTFE PolytetrafluoroethyleneHighest thermal stability; non-melt processable.[1][2][3]Gaskets, liners, sintered filters.
PFA Perfluoroalkoxy alkanePTFE-like properties but melt processable.[2][4]High-purity tubing, reactor linings.
FEP Fluorinated Ethylene PropyleneTransparent, lower melting point than PFA.Flexible tubing, release films.
PVDF Polyvinylidene FluorideHigh mechanical strength, piezoelectric.Filtration membranes, piping (WFI systems).
PCTFE PolychlorotrifluoroethyleneBest moisture barrier ; cryogenic stability.Aclar® blister packaging (critical for hygroscopic drugs).

Differential Scanning Calorimetry (DSC) Analysis[7][8]

DSC is the primary tool for determining processing windows (melting point,


The "Thermal History" Challenge

Fluoropolymers are semi-crystalline. The "as-received" crystallinity depends heavily on how the material was cooled during manufacturing. To compare material properties intrinsically—rather than comparing processing histories—you must erase thermal history.

Protocol Standard: ASTM D4591 (Standard Test Method for Temperatures and Heats of Transitions of Fluoropolymers by DSC).[5]

Comparative DSC Data

Note: Values represent typical ranges for commercial grades.

PropertyPTFEPFAFEPPVDFPCTFE
Melting Point (

)
327°C (Virgin)342°C (Sintered)305 – 310°C255 – 265°C165 – 172°C210 – 215°C
Glass Transition (

)
~115°C (Complex)*~90°C~80°C-40°C45 – 52°C
Crystallization Temp (

)
313 – 315°C280 – 290°C230 – 240°C135 – 140°C160 – 180°C
Enthalpy of Fusion (

)
25 – 35 J/g25 – 30 J/g20 – 26 J/g40 – 60 J/g10 – 15 J/g

*PTFE exhibits unique solid-solid transitions at 19°C and 30°C, involving the unwinding of the helical chain, which are detectable by DSC.

DSC Experimental Workflow (ASTM D4591)

The following diagram outlines the mandatory Heat-Cool-Heat cycle to ensure data validity.

DSC_ProtocolStartSample Prep(10mg ± 0.5mg)Heat11st Heat(Ambient to Tm + 30°C)Start->Heat1 Ramp 10°C/minHistoryErase ThermalHistoryHeat1->History Hold 5 minCoolCooling Scan(10°C/min)History->Cool Controlled CrystallizationHeat22nd Heat(Measure Tm, Tg)Cool->Heat2 Re-heatAnalysisData Analysis(Tm, Enthalpy)Heat2->Analysis

Figure 1: ASTM D4591 Standardized Heat-Cool-Heat Cycle. The first heat removes processing history; the cooling step creates a standard thermal history; the second heat provides the intrinsic material properties.

Thermogravimetric Analysis (TGA) Analysis[10][11]

TGA measures thermal stability and decomposition kinetics. This is vital for determining the upper processing limit before hazardous off-gassing occurs.

Degradation Mechanisms
  • Depolymerization (PTFE, PFA, FEP): These perfluorinated polymers "unzip" back into monomers (e.g., TFE) at very high temperatures.

  • Side-Group Elimination (PVDF, PCTFE): These partially fluorinated polymers degrade via more complex mechanisms, often releasing Hydrogen Fluoride (HF) or Hydrogen Chloride (HCl) before the backbone breaks. This results in a lower onset temperature.

Comparative TGA Data (Nitrogen Atmosphere)
PolymerOnset Degradation (

)
5% Weight Loss TempPrimary Off-Gas Product
PTFE ~550°C~575°CTFE Monomer
PFA ~520°C~540°CTFE / Perfluoroalkanes
FEP ~510°C~530°CTFE / HFP
PVDF ~375°C~410°CHF (Hydrogen Fluoride)
PCTFE ~380°C~400°CHCl / HF
TGA Experimental Protocol

Critical Safety Note: Decomposition of fluoropolymers releases corrosive and toxic gases (HF, COF2).

  • Pan Selection: Use Platinum (Pt) or Ceramic (Alumina) pans. Do not use Aluminum pans, as HF reacts with aluminum, and PTFE degradation temps exceed the melting point of aluminum (660°C) or soften it significantly.

  • Purge Gas: Nitrogen (50 mL/min) for inert degradation. Switch to Air/Oxygen > 600°C if ash content analysis is required.

  • Ramp Rate: Standard 10°C/min or 20°C/min (ASTM E1131).

TGA_LogicMaterialFluoropolymer SampleTemp_RiseTemp Ramp(Ambient -> 800°C)Material->Temp_RiseDecisionStructure Type?Temp_Rise->DecisionPerfluoroPerfluorinated(PTFE, PFA, FEP)Decision->Perfluoro C-F Bonds OnlyPartialPartially Fluorinated(PVDF, PCTFE)Decision->Partial C-H or C-Cl BondsResult1Clean DepolymerizationHigh Stability (>500°C)Minimal CharPerfluoro->Result1Result2Elimination ReactionLower Stability (~380°C)HF/HCl Evolution + CharPartial->Result2

Figure 2: Thermal Degradation Pathways. Perfluorinated polymers (Green) exhibit superior stability compared to partially fluorinated variants (Red).

Strategic Selection Guide

When selecting a material for drug delivery devices or packaging, thermal data dictates the choice.

Scenario: Pharmaceutical Blister Packaging
  • Requirement: High moisture barrier + Thermoformability.

  • Analysis: PTFE cannot be thermoformed (no melt flow). PVDF has a low

    
    .[6]
    
  • Choice: PCTFE .[1][5][7][8][9][10][11]

    • Why: Its

      
       (~45°C) allows for thermoforming, while its crystalline structure provides the highest moisture barrier of any clear thermoplastic.
      
Scenario: Autoclavable Tubing
  • Requirement: Flexible + Withstand 121°C steam sterilization + Chemical inertness.

  • Analysis:

    • PVDF

      
       (170°C) is safe, but stiffness is high.
      
    • PTFE is too stiff and hard to connect.

    • FEP

      
       (260°C) is safe and flexible.
      
  • Choice: FEP or PFA (if higher purity is needed).[2]

References

  • ASTM International. ASTM D4591-22 Standard Test Method for Determining Temperatures and Heats of Transitions of Fluoropolymers by Differential Scanning Calorimetry. West Conshohocken, PA.[5] [Link]

  • Chemours. Teflon™ PTFE Properties Handbook. (Thermal transitions and degradation data). [Link]

  • McKeen, L. W.Fluorinated Coatings and Finishes Handbook: The Definitive User's Guide. William Andrew, 2016.
  • Honeywell. Aclar® Barrier Films Technical Guide. (PCTFE thermal properties for packaging).[9][10] [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.